molecular formula C7H12O3 B168561 Ethyl 2-(oxetan-3-yl)acetate CAS No. 1207175-04-9

Ethyl 2-(oxetan-3-yl)acetate

货号: B168561
CAS 编号: 1207175-04-9
分子量: 144.17 g/mol
InChI 键: GCHXUULRRZDDFC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-(oxetan-3-yl)acetate is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

ethyl 2-(oxetan-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-10-7(8)3-6-4-9-5-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHXUULRRZDDFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80539681
Record name Ethyl (oxetan-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80539681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207175-04-9
Record name Ethyl (oxetan-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80539681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(oxetan-3-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Ethyl 2-(oxetan-3-yl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and efficient two-step synthesis of ethyl 2-(oxetan-3-yl)acetate, a valuable building block in medicinal chemistry and drug discovery, starting from the readily available precursor, oxetan-3-one. The synthesis involves an initial olefination reaction to introduce the acetate moiety, followed by a catalytic hydrogenation to yield the saturated target molecule. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound from oxetan-3-one is achieved through a two-step reaction sequence:

  • Wittig Olefination: Oxetan-3-one undergoes a Wittig reaction with a stabilized ylide, ethyl (triphenylphosphoranylidene)acetate, to form the intermediate, ethyl 2-(oxetan-3-ylidene)acetate. This reaction selectively forms a carbon-carbon double bond at the site of the ketone.

  • Catalytic Hydrogenation: The exocyclic double bond of ethyl 2-(oxetan-3-ylidene)acetate is subsequently reduced via catalytic hydrogenation to afford the final product, this compound. This step selectively saturates the alkene without affecting the ester functionality or the oxetane ring.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(oxetan-3-ylidene)acetate

This procedure follows a standard Wittig olefination protocol.

Reaction:

Materials:

ReagentMolar Mass ( g/mol )Amount (mg)Moles (mmol)Equivalents
Oxetan-3-one72.065006.941.0
Ethyl (triphenylphosphoranylidene)acetate348.3826597.631.1
Dichloromethane (DCM)-15 mL--

Procedure:

  • A solution of oxetan-3-one (500 mg, 6.94 mmol) in dichloromethane (15 mL) is prepared in a round-bottom flask equipped with a magnetic stir bar.

  • The solution is cooled to 0 °C in an ice bath.

  • To the cooled solution, ethyl (triphenylphosphoranylidene)acetate (2.659 g, 7.63 mmol) is added portion-wise with stirring.

  • The reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 15 minutes.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through a pad of silica gel, eluting with 30% ethyl acetate in petroleum ether.

  • The filtrate is collected and the solvent is removed under reduced pressure to yield ethyl 2-(oxetan-3-ylidene)acetate as a colorless viscous oil.

Quantitative Data:

ProductYield (mg)Yield (%)
Ethyl 2-(oxetan-3-ylidene)acetate81579

Characterization Data (¹H NMR):

  • ¹H NMR (400 MHz, CDCl₃): δ 5.65 (m, 1H), 5.53 (m, 2H), 5.33 (m, 2H), 4.18 (q, J = 7.1 Hz, 2H), 1.29 (t, J = 7.1 Hz, 3H).

Step 2: Synthesis of this compound

This procedure employs a standard catalytic hydrogenation method for the reduction of an α,β-unsaturated ester. The C=C double bond of the side chain can be easily reduced by catalytic hydrogenation.[1]

Reaction:

Materials:

ReagentMolar Mass ( g/mol )Amount (mg)Moles (mmol)Equivalents
Ethyl 2-(oxetan-3-ylidene)acetate142.158155.731.0
10% Palladium on Carbon (Pd/C)-~80 (10 wt%)--
Ethyl Acetate or Ethanol-20 mL--
Hydrogen (H₂) gas2.02--Excess

Procedure:

  • To a solution of ethyl 2-(oxetan-3-ylidene)acetate (815 mg, 5.73 mmol) in a suitable solvent such as ethyl acetate or ethanol (20 mL) in a hydrogenation flask, is added 10% Palladium on Carbon (approx. 10 wt%).

  • The flask is connected to a hydrogenation apparatus.

  • The atmosphere in the flask is replaced with hydrogen gas by evacuating and backfilling with hydrogen several times.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

  • Reaction progress is monitored by TLC or GC-MS until the starting material is consumed.

  • Upon completion, the reaction mixture is carefully purged with an inert gas (e.g., nitrogen or argon).

  • The catalyst is removed by filtration through a pad of Celite®.

  • The filter cake is washed with the reaction solvent.

  • The combined filtrate is concentrated under reduced pressure to afford this compound.

Quantitative Data (Expected):

ProductExpected Yield (%)
This compound>95%

Note: The yield is expected to be high based on typical catalytic hydrogenation of non-hindered alkenes.

Visualizing the Workflow

The following diagram illustrates the synthetic pathway from oxetan-3-one to this compound.

Synthesis_Workflow cluster_reagents Start Oxetan-3-one Intermediate Ethyl 2-(oxetan-3-ylidene)acetate Start->Intermediate Wittig Olefination DCM, 0 °C to RT Reagent1 Ethyl (triphenylphosphoranylidene)acetate Product This compound Intermediate->Product Catalytic Hydrogenation Ethyl Acetate, RT Reagent2 H₂ / Pd/C

Caption: Synthetic pathway for this compound.

The logical flow of the experimental process is depicted in the following diagram.

Experimental_Workflow cluster_step1 Step 1: Wittig Olefination cluster_step2 Step 2: Catalytic Hydrogenation s1_start Dissolve Oxetan-3-one in DCM s1_cool Cool to 0 °C s1_start->s1_cool s1_add Add Wittig Reagent s1_cool->s1_add s1_react React at RT s1_add->s1_react s1_filter Filter through Silica s1_react->s1_filter s1_concentrate Concentrate s1_filter->s1_concentrate s1_product Ethyl 2-(oxetan-3-ylidene)acetate s1_concentrate->s1_product s2_dissolve Dissolve Intermediate in Solvent s1_product->s2_dissolve Proceed to Hydrogenation s2_add_cat Add Pd/C Catalyst s2_dissolve->s2_add_cat s2_hydrogenate Hydrogenate (H₂ atmosphere) s2_add_cat->s2_hydrogenate s2_filter Filter through Celite s2_hydrogenate->s2_filter s2_concentrate Concentrate s2_filter->s2_concentrate s2_product This compound s2_concentrate->s2_product

Caption: Detailed experimental workflow for the two-step synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-(oxetan-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(oxetan-3-yl)acetate is a versatile building block in medicinal chemistry and drug discovery. The incorporation of the oxetane ring, a four-membered cyclic ether, can significantly influence the physicochemical properties of a molecule, often leading to improved metabolic stability, aqueous solubility, and lipophilicity profiles compared to their carbocyclic or acyclic analogs. This technical guide provides a summary of the available physicochemical data for this compound and details general experimental protocols for the determination of key properties.

Core Physicochemical Properties

Limited experimental data for the specific physicochemical properties of this compound is available in publicly accessible literature. The following table summarizes the known information.

PropertyValueSource
CAS Number 1207175-04-9[1][2][3][4][5][6][7][8][9]
Molecular Formula C₇H₁₂O₃[1][5][9]
Molecular Weight 144.17 g/mol [1][4][5]
Purity Typically ≥95%[1][5]
Physical Form Liquid[7]

Experimental Protocols

Due to the scarcity of specific experimental data for this compound, the following sections detail standardized, general-purpose protocols for the determination of key physicochemical properties applicable to liquid compounds.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The capillary method is a common and reliable technique for determining the boiling point of small quantities of liquid.[10][11]

Apparatus:

  • Thiele tube or oil bath

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube (fusion tube)

  • Heating source (e.g., Bunsen burner or hot plate)

  • Liquid paraffin or other suitable heating oil

Procedure:

  • Fill the small test tube with the liquid sample (this compound) to a depth of about 2-3 cm.

  • Place the capillary tube, with its sealed end uppermost, into the test tube containing the liquid.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Suspend the assembly in a Thiele tube or an oil bath filled with a high-boiling point liquid like paraffin oil.

  • Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.

  • Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

  • Stop heating and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.[11] Record this temperature.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_procedure Procedure A Sample in Test Tube B Inverted Capillary Tube C Thermometer D Thiele Tube (Oil Bath) P1 Heat Gently D->P1 Begin Heating P2 Observe Bubbles P1->P2 P3 Stop Heating P2->P3 P4 Record Temperature (Liquid Enters Capillary) P3->P4

Diagram 1: Workflow for Boiling Point Determination by the Capillary Method.

Determination of Density (Pycnometer or Graduated Cylinder Method)

Density is the mass of a substance per unit volume. For liquids, it can be determined by accurately measuring the mass of a known volume.

Apparatus:

  • Pycnometer (specific gravity bottle) or a graduated cylinder

  • Analytical balance

  • Thermometer

Procedure (using a graduated cylinder):

  • Weigh a clean, dry graduated cylinder on an analytical balance and record its mass (m₁).[12][13]

  • Carefully add a known volume of this compound (e.g., 10 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.[14][15]

  • Weigh the graduated cylinder containing the liquid and record the new mass (m₂).[12][15]

  • Measure the temperature of the liquid.

  • Calculate the mass of the liquid (m = m₂ - m₁).

  • Calculate the density (ρ) using the formula: ρ = m / V.

Density_Determination M1 Weigh empty graduated cylinder (m1) V1 Add known volume of liquid (V) M1->V1 M2 Weigh cylinder with liquid (m2) V1->M2 C1 Calculate mass of liquid (m = m2 - m1) M2->C1 C2 Calculate density (ρ = m / V) C1->C2

Diagram 2: Workflow for Density Determination.

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and is often used to identify and assess the purity of liquid samples.[16]

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Light source (e.g., sodium lamp)

  • Dropper

Procedure:

  • Ensure the prisms of the Abbe refractometer are clean and dry.

  • Calibrate the instrument using a standard sample with a known refractive index, such as distilled water.[17]

  • Place a few drops of this compound onto the surface of the lower prism.

  • Close the prisms and allow the sample to spread evenly, forming a thin film.

  • Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature (e.g., 20°C or 25°C).

  • Adjust the light source and the mirror to obtain the best illumination.

  • Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields are visible.

  • Turn the fine adjustment knob to bring the dividing line between the light and dark fields into sharp focus.

  • If a colored band is visible, adjust the compensator to eliminate the color and obtain a sharp black-and-white boundary.

  • Adjust the scale so that the dividing line is centered on the crosshairs in the eyepiece.

  • Read the refractive index from the instrument's scale.[17][18]

Refractive_Index_Determination S1 Calibrate Refractometer S2 Place Sample on Prism S1->S2 S3 Adjust for Illumination and Focus S2->S3 S4 Eliminate Color Dispersion S3->S4 S5 Align Boundary with Crosshairs S4->S5 S6 Read Refractive Index S5->S6

Diagram 3: Workflow for Refractive Index Measurement.

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound was not found in the searched literature, a plausible synthetic route would involve the esterification of 2-(oxetan-3-yl)acetic acid with ethanol in the presence of an acid catalyst, or the reaction of an oxetane-containing precursor with an appropriate ethyl acetate synthon. The oxetane ring is known to be susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong acids or nucleophiles, which is a key consideration in its handling and in the design of subsequent reactions.

General_Synthesis_Pathway Reactant1 2-(Oxetan-3-yl)acetic Acid Catalyst Acid Catalyst (e.g., H₂SO₄) Reactant1->Catalyst Reactant2 Ethanol Reactant2->Catalyst Product This compound Catalyst->Product Byproduct Water Product->Byproduct +

References

Spectroscopic Characterization of Ethyl 2-(oxetan-3-yl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for experimentally obtained spectroscopic data (NMR, IR, MS) and specific experimental protocols for "Ethyl 2-(oxetan-3-yl)acetate" did not yield direct results. The information presented herein is based on predicted spectroscopic values and general analytical methodologies. This guide is intended to provide a framework for researchers and scientists in drug development for the analysis of this compound.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the presence of the oxetane ring, a motif known to favorably modulate physicochemical properties such as solubility and metabolic stability. A thorough spectroscopic characterization is paramount for unambiguous structure confirmation and quality control. This technical guide provides a summary of predicted spectroscopic data and outlines general experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.7t2HO-CH₂ (oxe)
~4.5t2HO-CH₂ (oxe)
~4.1q2HO-CH₂ -CH₃
~3.5m1HCH (oxe)
~2.6d2HCH₂ -COO
~1.2t3HO-CH₂-CH₃

Abbr: oxe - oxetane

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~171C =O
~72O-C H₂ (oxe)
~61O-C H₂-CH₃
~38C H₂-COO
~33C H (oxe)
~14O-CH₂-C H₃

Abbr: oxe - oxetane

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2980-2850Medium-StrongC-H stretch (aliphatic)
~1735StrongC=O stretch (ester)
~1250-1000StrongC-O stretch (ester and ether)
~980Medium-StrongOxetane ring vibration
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
144[M]⁺ (Molecular Ion)
115[M - C₂H₅]⁺
99[M - OCH₂CH₃]⁺
87[M - COOCH₂CH₃]⁺
71[C₄H₇O]⁺
57[C₃H₅O]⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. A longer acquisition time and a larger number of scans are generally required compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) interface.

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-200) to observe the molecular ion and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Compound Chemical Compound SamplePrep Sample Preparation (Dissolving/Diluting) Compound->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR Analysis IR IR Spectroscopy SamplePrep->IR Analysis MS Mass Spectrometry SamplePrep->MS Analysis NMR_Data NMR Spectra NMR->NMR_Data Data Acquisition IR_Data IR Spectrum IR->IR_Data Data Acquisition MS_Data Mass Spectrum MS->MS_Data Data Acquisition Structure Structure Elucidation & Purity Assessment NMR_Data->Structure Interpretation IR_Data->Structure Interpretation MS_Data->Structure Interpretation

General workflow for spectroscopic analysis.

This comprehensive approach, combining NMR, IR, and MS, is essential for the unequivocal structural confirmation and purity assessment of "this compound" and other related compounds in the drug development pipeline.

Commercial Availability and Technical Guide for Ethyl 2-(oxetan-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and potential biological relevance of Ethyl 2-(oxetan-3-yl)acetate. This document is intended for researchers, scientists, and drug development professionals interested in utilizing this oxetane-containing building block.

Commercial Availability

This compound (CAS No. 1207175-04-9) is available from several commercial chemical suppliers. The availability and pricing vary depending on the supplier and the quantity required. Below is a summary of some of the key suppliers.

SupplierCatalog NumberPurityAvailable Quantities
ChemScene (via Fisher Scientific)[1]CS-W000466>98%1g
Tianjin Fairtrade Biopharma Co., Ltd.--Bulk inquiries
AbovchemAC05027595%Inquire for sizes
Changzhou AniKare Pharmatech Co., Ltd.-99%1kg

Additionally, the direct precursor, Ethyl 2-(oxetan-3-ylidene)acetate (CAS No. 922500-91-2), which can be hydrogenated to yield the target compound, is commercially available from suppliers such as Sigma-Aldrich and BLD Pharm.

Physicochemical Properties

Detailed experimental physical and spectral data for this compound is not extensively reported in publicly available literature. However, based on its structure, the following properties can be anticipated:

PropertyValue
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point Not reported
Density Not reported
Solubility Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, methanol).

Synthesis Protocol

The most direct synthetic route to this compound is the catalytic hydrogenation of its commercially available precursor, Ethyl 2-(oxetan-3-ylidene)acetate. This reaction involves the reduction of the exocyclic double bond.

Experimental Protocol: Catalytic Hydrogenation of Ethyl 2-(oxetan-3-ylidene)acetate

This protocol is a general procedure based on standard practices for palladium on carbon (Pd/C) catalyzed hydrogenations at atmospheric pressure.[2][3][4][5]

Materials:

  • Ethyl 2-(oxetan-3-ylidene)acetate

  • Palladium on carbon (10% Pd/C)

  • Ethyl acetate (or another suitable solvent like ethanol or methanol)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon

  • Vacuum/inert gas manifold

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Preparation: A three-necked round-bottom flask equipped with a magnetic stir bar is dried and flushed with an inert gas (nitrogen or argon).

  • Catalyst Addition: Under a positive pressure of inert gas, 10% Palladium on carbon (typically 5-10 mol% relative to the substrate) is carefully added to the flask.

  • Solvent and Substrate Addition: Ethyl acetate is added to the flask to create a slurry with the catalyst. Subsequently, Ethyl 2-(oxetan-3-ylidene)acetate is added to the reaction mixture.

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas from a balloon three times. The reaction mixture is then stirred vigorously under a positive pressure of hydrogen (maintained by the balloon) at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the hydrogen atmosphere is replaced with an inert gas. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with ethyl acetate.

  • Purification: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product. If necessary, the product can be further purified by column chromatography on silica gel.

Safety Precautions:

  • Palladium on carbon is pyrophoric and should be handled with care under an inert atmosphere.

  • Hydrogen gas is highly flammable and forms explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood.

Logical and Experimental Workflow

The following diagram illustrates the workflow from sourcing the starting material to obtaining the final product.

G cluster_sourcing Sourcing cluster_synthesis Synthesis cluster_purification Purification cluster_product Final Product Ethyl 2-(oxetan-3-ylidene)acetate Ethyl 2-(oxetan-3-ylidene)acetate Catalytic Hydrogenation Catalytic Hydrogenation Ethyl 2-(oxetan-3-ylidene)acetate->Catalytic Hydrogenation Filtration Filtration Catalytic Hydrogenation->Filtration Solvent Removal Solvent Removal Filtration->Solvent Removal Column Chromatography (Optional) Column Chromatography (Optional) Solvent Removal->Column Chromatography (Optional) This compound This compound Solvent Removal->this compound Column Chromatography (Optional)->this compound

Synthetic workflow for this compound.

Potential Biological Relevance and Signaling Pathways

The oxetane motif is of significant interest in medicinal chemistry as it can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. While this compound itself is a building block, its precursor, Ethyl 2-(oxetan-3-ylidene)acetate, has been utilized in the synthesis of inhibitors targeting Casitas B-lineage lymphoma b (Cbl-b).

Cbl-b is an E3 ubiquitin ligase that acts as a key negative regulator of T-cell activation.[6][7] By catalyzing the ubiquitination of downstream signaling proteins in the T-cell receptor (TCR) pathway, Cbl-b raises the threshold for T-cell activation.[6][8] Inhibition of Cbl-b is a promising strategy in cancer immunotherapy to enhance the anti-tumor immune response.

The simplified signaling pathway below illustrates the role of Cbl-b in T-cell activation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Signal 1 CD28 CD28 CD28->Lck Signal 2 (Co-stimulation) Cbl_b Cbl-b CD28->Cbl_b Inhibits ZAP70 ZAP70 Lck->ZAP70 Vav1 Vav1 ZAP70->Vav1 PLCg1 PLCγ1 ZAP70->PLCg1 Activation T-cell Activation (IL-2 Production, Proliferation) Vav1->Activation PLCg1->Activation Cbl_b->Vav1 Ubiquitination Cbl_b->PLCg1 Ubiquitination Ub Ubiquitin Ub->Cbl_b

Simplified Cbl-b signaling pathway in T-cell activation.

In this pathway, upon T-cell receptor (TCR) engagement (Signal 1), a signaling cascade involving Lck, ZAP70, Vav1, and PLCγ1 is initiated. Full T-cell activation requires a co-stimulatory signal from CD28 (Signal 2). Cbl-b acts as a brake on this process by targeting key signaling molecules like Vav1 for ubiquitination and subsequent degradation. Co-stimulation through CD28 can inhibit the activity of Cbl-b, thus lowering the threshold for T-cell activation. Small molecule inhibitors of Cbl-b, which can be synthesized using building blocks like this compound, aim to mimic the effect of CD28 co-stimulation, thereby enhancing T-cell responses against cancer cells.

References

The Oxetane Moiety: A Modern Bioisostere for the Gem-Dimethyl Group in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic modulation of a drug candidate's physicochemical and pharmacokinetic properties is paramount to successful clinical translation. Bioisosteric replacement, a cornerstone of lead optimization, involves the substitution of a functional group with another that possesses similar steric and electronic characteristics. The gem-dimethyl group, frequently employed to introduce steric bulk and block metabolic oxidation, often imparts an undesirable increase in lipophilicity. This technical guide explores the utility of the oxetane moiety, specifically through the versatile building block ethyl 2-(oxetan-3-yl)acetate, as a contemporary bioisostere for the gem-dimethyl group. We will delve into the comparative physicochemical properties, metabolic stability, and synthetic considerations of this substitution, supported by quantitative data and detailed experimental protocols.

Introduction: The Rationale for Oxetane Bioisosterism

The gem-dimethyl group is a common motif in medicinal chemistry, often introduced to enhance metabolic stability by blocking susceptible C-H bonds from oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2] While effective in this regard, the two methyl groups significantly increase the lipophilicity of a molecule, which can negatively impact solubility, permeability, and off-target effects.[2][3]

The oxetane ring, a four-membered cyclic ether, has emerged as an elegant solution to this challenge.[4][5] It offers a similar steric profile to the gem-dimethyl group, effectively shielding adjacent positions from metabolic attack.[6] However, the introduction of the polar ether oxygen atom concurrently reduces lipophilicity and can improve aqueous solubility.[3][5] This unique combination of properties makes the oxetane a powerful tool for fine-tuning the drug-like characteristics of a lead compound.[7]

Comparative Physicochemical and Pharmacokinetic Properties

The replacement of a gem-dimethyl group with an oxetane moiety can lead to significant improvements in several key drug-like properties. The following tables summarize a matched molecular pair analysis, providing a quantitative comparison between analogous compounds.

Table 1: Comparison of Physicochemical Properties

Propertygem-Dimethyl AnalogueOxetane AnalogueFold Change/DifferenceReference
logD at pH 7.4 3.52.7-0.8[8][9]
Kinetic Solubility (µM) < 0.25.8> 29-fold increase[8][9]
Permeability (Papp, 10⁻⁶ cm/s) 10.515.21.45-fold increase[8][9]

Table 2: Comparative Metabolic Stability

Speciesgem-Dimethyl Analogue Intrinsic Clearance (CLint, µL/min/mg)Oxetane Analogue Intrinsic Clearance (CLint, µL/min/mg)Fold Improvement in StabilityReference
Human Liver Microsomes 150752.0[8][9]
Rat Liver Microsomes 2001002.0[8][9]

Synthesis and Incorporation of the Oxetane Moiety

The building block this compound is a versatile starting material for the incorporation of the oxetane bioisostere. A general synthetic workflow for its utilization is presented below.

G cluster_synthesis Synthetic Workflow start Ethyl 2-(oxetan-3-ylidene)acetate step1 Michael Addition of Nucleophile (e.g., amine, thiol) start->step1 DBU, MeCN step2 Hydrolysis of the Ester step1->step2 LiOH, THF/H2O step3 Amide Coupling with Target Scaffold step2->step3 HATU, DIPEA, DMF final Final Oxetane-Containing Compound step3->final

Caption: A generalized synthetic workflow for the incorporation of the this compound moiety into a target molecule.

Impact on Biological Activity: A Case Study in PI3K Inhibition

The strategic replacement of a gem-dimethyl group with an oxetane has been successfully applied in the optimization of inhibitors for various biological targets. For instance, in the development of Phosphoinositide 3-kinase (PI3K) inhibitors, the introduction of an oxetane moiety has been shown to improve physicochemical properties without compromising, and in some cases enhancing, biological activity.[10][11]

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Growth and Proliferation mTOR->Proliferation Inhibitor Oxetane-Containing PI3K Inhibitor Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway with the intervention of an oxetane-containing PI3K inhibitor.

Experimental Protocols

Synthesis of a Model Oxetane-Containing Compound

This protocol describes a representative synthesis of a model compound where this compound is incorporated via aza-Michael addition followed by amide coupling.

Materials:

  • Ethyl 2-(oxetan-3-ylidene)acetate

  • Amine nucleophile (e.g., N-Boc-piperazine)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (MeCN)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Carboxylic acid coupling partner

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Aza-Michael Addition: To a solution of ethyl 2-(oxetan-3-ylidene)acetate (1.0 eq) and N-Boc-piperazine (1.1 eq) in MeCN, add DBU (1.2 eq). Stir the reaction mixture at room temperature for 16 hours. Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the Michael adduct.

  • Ester Hydrolysis: Dissolve the Michael adduct (1.0 eq) in a mixture of THF and water (3:1). Add LiOH (2.0 eq) and stir at room temperature for 4 hours. Acidify the reaction mixture with 1N HCl to pH 3-4 and extract with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate to give the carboxylic acid.

  • Amide Coupling: To a solution of the resulting carboxylic acid (1.0 eq) and the desired amine coupling partner (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq). Stir the reaction at room temperature for 12 hours. Dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The final compound is purified by column chromatography.

In Vitro Microsomal Stability Assay

This protocol outlines a typical procedure to assess the metabolic stability of a compound in human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Test compound and positive control (e.g., a rapidly metabolized compound)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile with an internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the HLM suspension in phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.

  • Add the test compound to the wells to a final concentration of 1 µM.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Calculate the half-life (t₁/₂) from the slope of the linear regression.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t₁/₂) / (mg/mL microsomal protein).

Caco-2 Permeability Assay

This protocol describes the assessment of a compound's intestinal permeability using the Caco-2 cell line.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound and control compounds (high and low permeability)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a confluent monolayer.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the test compound solution in HBSS to the apical (A) or basolateral (B) side of the monolayer.

  • Incubate at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).

  • Analyze the concentration of the test compound in the samples by LC-MS/MS.

Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.

  • Calculate the efflux ratio (Papp(B-A) / Papp(A-B)) to assess active transport.

Conclusion

The substitution of a gem-dimethyl group with an oxetane moiety, facilitated by building blocks like this compound, represents a powerful and validated strategy in modern drug discovery. This bioisosteric replacement offers a compelling approach to mitigate the lipophilicity and metabolic liabilities often associated with the gem-dimethyl group, while preserving or enhancing steric bulk. The resulting improvements in aqueous solubility, metabolic stability, and permeability can significantly enhance a compound's overall drug-like properties, ultimately increasing the probability of success in preclinical and clinical development. The experimental protocols provided herein offer a framework for the practical application and evaluation of this valuable bioisosteric strategy.

References

The Oxetane Motif: A Technical Guide to a Privileged Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane ring, a four-membered saturated ether, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry.[1] Initially considered a synthetic curiosity, its unique conformational and physicochemical properties have positioned it as a valuable building block for the design of novel therapeutics.[1] The strategic incorporation of an oxetane moiety can profoundly and predictably alter the properties of a molecule, offering a powerful tool to overcome common challenges in drug discovery, such as poor solubility and metabolic instability.[2][3] This technical guide provides an in-depth exploration of oxetane-containing building blocks, detailing their synthesis, impact on drug-like properties, and applications in medicinal chemistry, supplemented with experimental protocols and illustrative diagrams.

The resurgence of interest in oxetanes was significantly propelled by the pioneering work of Carreira and colleagues, who demonstrated their utility as bioisosteric replacements for gem-dimethyl and carbonyl groups.[1] Unlike the lipophilic gem-dimethyl group, the oxetane introduces polarity and a three-dimensional scaffold, which can enhance aqueous solubility and disrupt undesirable lipophilic interactions.[4] As a carbonyl surrogate, the oxetane maintains a similar dipole moment and hydrogen-bonding capacity but is generally more resistant to metabolic degradation.[4] The inherent ring strain of the oxetane also imparts unique reactivity, making it a versatile precursor for a diverse array of complex molecules.[5]

Physicochemical Properties of Oxetane-Containing Compounds

The introduction of an oxetane into a lead compound can lead to substantial improvements in its physicochemical profile. These changes are often key to enhancing a compound's druggability. The compact, polar, and three-dimensional nature of the oxetane ring can influence a range of properties from solubility and lipophilicity to metabolic stability and basicity of proximal amines.[6][7]

Impact on Aqueous Solubility

One of the most significant advantages of incorporating an oxetane is the enhancement of aqueous solubility.[8] Poor solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges. The polar oxygen atom within the strained four-membered ring can act as a hydrogen bond acceptor, improving interactions with water.[2]

Table 1: Comparative Aqueous Solubility of Oxetane-Containing Compounds and their Analogs

Compound PairNon-Oxetane AnalogAqueous SolubilityOxetane-Containing AnalogAqueous SolubilityFold IncreaseReference
IDO1 Inhibitors Compound 30 (cyclobutane)LowCompound 28 (oxetane)Enhanced-[]
MMP-13 Inhibitors Compound 35 LowCompound 36 Significantly Improved-[]
MMP-13 Inhibitors Compound 35 LowCompound 37 Significantly Improved-[]
Generic Scaffolds gem-dimethyl analog-oxetane analog4 to >4000-fold increase>4-4000[3]
Modulation of Lipophilicity (LogD)

Lipophilicity, often measured as the distribution coefficient (LogD) at physiological pH, is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While a certain level of lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and off-target toxicity. Oxetanes can effectively modulate lipophilicity. For instance, replacing a lipophilic gem-dimethyl group with a more polar oxetane can decrease LogD.[6]

Table 2: Comparative LogD Values of Oxetane-Containing Compounds and their Analogs

Compound PairNon-Oxetane AnalogLogDOxetane-Containing AnalogLogDΔLogDReference
BTK Inhibitors Compound 4 >1 unit higherFenebrutinibLower>1[6]
Spirocyclic Amines Carbonyl analog 7 -Oxetane analog 8 --[8]
Spirocyclic Amines Carbonyl analog 9 -Oxetane analog 10 --[8]
Enhancement of Metabolic Stability

Metabolic instability is a primary reason for the failure of drug candidates. The oxetane moiety is generally more resistant to metabolic degradation compared to other common functional groups.[3] For example, replacing a metabolically labile carbonyl group or a site prone to oxidation (like a gem-dimethyl group) with an oxetane can significantly increase the compound's half-life in the presence of metabolic enzymes.[6][8]

Table 3: Comparative Metabolic Stability of Oxetane-Containing Compounds and their Analogs

Compound PairNon-Oxetane AnalogIntrinsic Clearance (CLint)Oxetane-Containing AnalogIntrinsic Clearance (CLint)ImprovementReference
SYK Inhibitor EntospletinibUnsatisfactoryLanraplenibImproved-[6]
Spirocyclic Amines Carbonyl analog 7 HigherOxetane analog 8 Considerably Improved-[8]
Spirocyclic Amines Carbonyl analog 9 HigherOxetane analog 10 Considerably Improved-[8]

Synthesis of Oxetane-Containing Building Blocks

The growing importance of oxetanes in medicinal chemistry has driven the development of robust and scalable synthetic methods. Key building blocks such as oxetan-3-one and 3-amino-oxetane are now commercially available, and numerous methods exist for the synthesis of more complex and substituted oxetane derivatives.

Synthesis of Oxetan-3-one

Oxetan-3-one is a versatile precursor for a wide range of 3-substituted oxetanes. One common method for its synthesis is the oxidation of 3-oxanol.

Experimental Protocol: Oxidation of 3-Oxanol to Oxetan-3-one [5]

Materials:

  • 3-Oxanol

  • N-tert-butylbenzenesulfinamide (catalyst)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • N-Chlorosuccinimide (NCS)

  • Dichloromethane (DCM)

  • Water bath

Procedure:

  • To a reaction vessel containing dichloromethane, add 3-oxanol, N-tert-butylbenzenesulfinamide, and 1,8-diazabicyclo[5.4.0]undec-7-ene.

  • Maintain the reaction vessel temperature at 20-25 °C using a water bath.

  • Slowly add N-Chlorosuccinimide (NCS) to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and work up to isolate the crude product.

  • Purify the crude product by distillation or column chromatography to obtain pure oxetan-3-one.

Synthesis of Spirocyclic Oxetanes

Spirocyclic oxetanes are of particular interest as they introduce a high degree of three-dimensionality. One method for their synthesis involves an oxidative cyclization approach.

Experimental Protocol: Synthesis of Spirocyclic Oxetane-Fused Benzimidazoles [5]

Materials:

  • o-cycloalkylaminoacetanilide precursor

  • Formic acid

  • Oxone®

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the o-cycloalkylaminoacetanilide precursor in formic acid.

  • Add Oxone® (3 equivalents) to the solution.

  • Stir the mixture at 40 °C for 6 hours, monitoring by TLC.

  • Evaporate the solvent under reduced pressure.

  • Add water and neutralize with solid sodium carbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the desired spirocyclic oxetane.

Applications in Drug Discovery: Signaling Pathways and Experimental Workflows

The beneficial properties conferred by the oxetane moiety have led to its incorporation into numerous clinical and preclinical drug candidates targeting a range of diseases.

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[10] Its dysregulation is implicated in many cancers, making it a key target for therapeutic intervention. Several oxetane-containing molecules have been developed as inhibitors of this pathway. For example, GDC-0349 is an oxetane-containing compound that has been investigated as a selective mTOR inhibitor.[6] The oxetane in GDC-0349 was introduced to reduce the basicity of a proximal amine, thereby mitigating off-target effects such as hERG inhibition.[6]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) GDC0349 GDC-0349 (Oxetane-containing mTOR inhibitor) GDC0349->mTORC1 Inhibition

PI3K/Akt/mTOR signaling pathway and mTOR inhibition.
Experimental Workflow for Lead Optimization

The process of lead optimization involves iterative cycles of design, synthesis, and testing to improve the properties of a lead compound. The incorporation of an oxetane is often a key step in this process to address specific liabilities such as poor solubility or metabolic instability.

Lead_Optimization_Workflow Start Lead Compound (e.g., Poor Solubility, Metabolic Instability) Design Design (Incorporate Oxetane as Bioisostere) Start->Design Synthesis Synthesis of Oxetane Analogs Design->Synthesis Testing In Vitro Testing (Solubility, LogD, Metabolic Stability) Synthesis->Testing Analysis Data Analysis & SAR Testing->Analysis Analysis->Design Iterate Optimized Optimized Lead Analysis->Optimized Meets Criteria Candidate Preclinical Candidate Optimized->Candidate

Lead optimization workflow with oxetane incorporation.

Detailed Experimental Protocols for Key Assays

To evaluate the impact of oxetane incorporation, a panel of in vitro assays is routinely employed. Detailed protocols for these key experiments are provided below.

Aqueous Solubility Assay (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound in an aqueous buffer.

Materials:

  • Test compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for stock solution)

  • Vials with stir bars

  • Shaker or rotator

  • Centrifuge

  • HPLC or LC-MS/MS for quantification

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • Add an excess amount of the solid compound (or a small volume of the DMSO stock) to a known volume of PBS (pH 7.4) in a vial.

  • Shake the mixture at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect an aliquot of the clear supernatant.

  • Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated HPLC or LC-MS/MS method with a standard curve.

  • The solubility is reported in µg/mL or mM.

LogD Determination (Shake-Flask Method)

This assay measures the lipophilicity of a compound at a specific pH.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with PBS)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Vials

  • Vortex mixer and rotator

  • Centrifuge

  • HPLC or LC-MS/MS for quantification

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a vial containing a biphasic mixture of n-octanol and PBS (pH 7.4) in a defined ratio (e.g., 1:1).

  • Vortex the mixture vigorously for a few minutes and then place it on a rotator for a sufficient time (e.g., 1-2 hours) to reach partitioning equilibrium.

  • Centrifuge the vial to ensure complete phase separation.

  • Carefully sample an aliquot from both the aqueous and the n-octanol layers.

  • Quantify the concentration of the compound in each phase using HPLC or LC-MS/MS.

  • The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Microsomal Stability Assay

This in vitro assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

Materials:

  • Test compound

  • Liver microsomes (human, rat, or mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) or methanol (for quenching)

  • Incubator (37 °C)

  • Centrifuge

  • LC-MS/MS for quantification

Procedure:

  • Prepare a solution of the test compound in the phosphate buffer.

  • In a microcentrifuge tube, pre-incubate the liver microsomes with the test compound at 37 °C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the quenched samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • The data is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Conclusion

Oxetane-containing building blocks have firmly established their place in the medicinal chemist's toolbox. Their ability to fine-tune key physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability makes them an invaluable asset in the lead optimization phase of drug discovery.[6][7] The growing commercial availability of diverse oxetane building blocks and the continuous development of novel synthetic methodologies will undoubtedly lead to their even wider application in the quest for safer and more effective medicines. This guide provides a foundational understanding of the strategic use of oxetanes, supported by practical data and experimental protocols, to empower researchers in their drug development endeavors.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Conformational Analysis of 3-Substituted Oxetanes

Introduction

Oxetanes, four-membered heterocyclic ethers, have emerged as crucial structural motifs in modern medicinal chemistry.[1][2] Their incorporation into drug candidates can significantly improve key physicochemical properties such as solubility, metabolic stability, and lipophilicity.[3][4] Specifically, 3-substituted and 3,3-disubstituted oxetanes are frequently employed as bioisosteric replacements for gem-dimethyl and carbonyl groups, influencing molecular shape and polarity.[1][2]

The biological activity of these molecules is intrinsically linked to their three-dimensional structure. Therefore, a thorough understanding of their conformational preferences is paramount for rational drug design. The oxetane ring is not planar; it exists in a dynamic equilibrium of puckered conformations to alleviate ring strain.[5] While the parent oxetane is nearly planar with a very low barrier to inversion, the introduction of substituents at the 3-position leads to more pronounced puckering due to increased eclipsing interactions with the adjacent methylene groups.[4][6][7][8] This guide provides a comprehensive technical overview of the principles and methods used in the conformational analysis of 3-substituted oxetanes.

Conformational Preferences and Ring Puckering

The conformation of the oxetane ring is described by a puckering coordinate. For a 3-monosubstituted oxetane, this puckering results in two primary, non-equivalent conformations: one with the substituent in an axial position and one with it in an equatorial position. These two conformers are in equilibrium, and their relative populations are determined by the steric and electronic nature of the substituent.

  • Axial Conformer: The substituent is oriented roughly perpendicular to the mean plane of the ring.

  • Equatorial Conformer: The substituent is oriented roughly within the mean plane of the ring.

The introduction of substituents generally increases the puckering angle of the ring.[4][6] For instance, X-ray crystallography revealed a puckering angle of 16° for the insecticide EDO, a substituted oxetane, which is significantly larger than the parent ring's angle of approximately 8.7-10.7°.[1][4][6] 3,3-disubstitution further enhances this puckering effect.[9]

G cluster_equilibrium Conformational Equilibrium Axial Axial Conformer (Substituent 'R' is axial) Equatorial Equatorial Conformer (Substituent 'R' is equatorial) Axial->Equatorial Ring Inversion Planar_TS Planar Transition State Axial->Planar_TS Energy Barrier Equatorial->Axial Equatorial->Planar_TS

Caption: Equilibrium between axial and equatorial conformers via a planar transition state.

Experimental Methodologies for Conformational Analysis

A combination of spectroscopic and computational methods is typically required for a complete conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution.[10][11] Since the ring inversion is fast on the NMR timescale at room temperature, the observed spectra are a population-weighted average of the contributing conformers.

Key NMR Parameters:

  • ¹H Chemical Shifts: Protons in axial and equatorial positions experience different magnetic environments. Typically, axial protons are more shielded (appear at a lower chemical shift) than their equatorial counterparts. The observed chemical shift is an average based on the conformer populations.

  • ¹³C Chemical Shifts: The chemical shifts of the ring carbons are also sensitive to the substituent's orientation, providing additional data for analysis.[9]

  • Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring ³Jcis and ³Jtrans for the protons on C2 and C4 relative to the proton on C3, one can deduce the ring's puckering angle and the preferred conformation.

  • Nuclear Overhauser Effect (NOE): NOE experiments measure through-space dipolar couplings between protons that are close to each other (< 5 Å).[6][12] For example, a strong NOE between an axial C3 proton and the axial protons at C2/C4 would provide clear evidence for that conformation.

Detailed Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the 3-substituted oxetane in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube. Ensure the sample is free of particulate matter.

  • Data Acquisition: Acquire spectra on a high-field NMR spectrometer (≥400 MHz).

    • ¹H NMR: Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 100:1).

    • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.

    • 2D COSY (Correlation Spectroscopy): Use to establish ¹H-¹H spin systems and confirm proton assignments.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Use to correlate directly bonded ¹H and ¹³C atoms, aiding in the unambiguous assignment of both proton and carbon signals.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire with a mixing time of 200-800 ms to observe through-space correlations. The presence and intensity of cross-peaks provide distance constraints between protons, which are critical for differentiating conformers.

  • Data Analysis:

    • Assign all proton and carbon resonances using the combination of 1D and 2D spectra.

    • Measure the chemical shifts and coupling constants from the high-resolution 1D ¹H spectrum.

    • Integrate the cross-peaks in the NOESY spectrum to obtain semi-quantitative distance information.

    • Use the measured coupling constants in a Karplus-type analysis to estimate dihedral angles and, subsequently, the puckering amplitude and conformer populations.

Microwave Spectroscopy

Microwave spectroscopy is a gas-phase technique that provides exceptionally precise information on the molecular geometry by measuring the rotational transitions of a molecule.[13] It can determine rotational constants, from which accurate bond lengths, bond angles, and puckering angles can be derived.[14] This method was instrumental in determining the quasi-planar structure of the parent oxetane.[8]

General Experimental Protocol: Microwave Spectroscopy

  • Sample Introduction: The oxetane sample is introduced into a high-vacuum chamber in the gas phase at low pressure (a few mTorr).

  • Microwave Irradiation: The gaseous sample is irradiated with microwave radiation over a range of frequencies.

  • Detection: When the frequency of the radiation matches a rotational transition, the molecules absorb the energy. This absorption is detected, often using Fourier-transform techniques (FTMW spectroscopy) for high resolution and sensitivity.

  • Spectral Analysis: The resulting spectrum consists of sharp lines corresponding to specific rotational transitions. By fitting these transition frequencies to a rotational Hamiltonian, the principal moments of inertia (and thus the rotational constants A, B, and C) are determined.

  • Structure Determination: To obtain a complete structure, spectra of different isotopologues (e.g., ¹³C, ¹⁸O) are measured. The changes in the moments of inertia upon isotopic substitution allow for the precise determination of the atomic coordinates (Kraitchman's equations).

Computational Workflow

Computational chemistry is an indispensable partner to experimental methods. Quantum mechanical calculations can predict the geometries, relative energies, and spectroscopic properties of different conformers.

G cluster_workflow Computational Analysis Workflow Start Input Structure (3-Substituted Oxetane) GeoOpt Geometry Optimization (e.g., DFT: B3LYP/6-31G*) Start->GeoOpt Axial & Equatorial Conformers Freq Frequency Calculation (Confirm Minima) GeoOpt->Freq Energy Single-Point Energy (Higher Level of Theory) Freq->Energy Optimized Geometries NMR_Sim NMR Simulation (GIAO Method) Freq->NMR_Sim Analysis Data Analysis & Comparison Energy->Analysis Relative Energies (ΔG) NMR_Sim->Analysis Predicted δ and J Conclusion Conformational Conclusion Analysis->Conclusion

Caption: A typical workflow for the computational analysis of oxetane conformers.

Detailed Protocol: Computational Analysis

  • Structure Building: Build initial 3D structures for both the axial and equatorial conformers of the 3-substituted oxetane using molecular modeling software.

  • Geometry Optimization: Perform geometry optimizations for both conformers using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d) or larger.

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structures are true energy minima. This step also provides the zero-point vibrational energies (ZPVE) and thermal corrections needed to calculate Gibbs free energies.

  • Energy Refinement: (Optional but recommended) Perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set (e.g., aug-cc-pVTZ) to obtain more accurate relative energies (ΔE and ΔG).

  • NMR Parameter Calculation: Use the optimized geometries to calculate NMR chemical shifts (δ) and spin-spin coupling constants (J) using methods like the Gauge-Independent Atomic Orbital (GIAO) method.

  • Analysis: Compare the calculated relative energies to determine the predicted most stable conformer. Compare the calculated NMR parameters with the experimental values to validate the computational model and confirm the conformational assignment.

Data Summary Tables

The following tables summarize representative quantitative data for the conformational analysis of 3-substituted oxetanes.

Table 1: Puckering Angles and Barriers for Oxetane Derivatives

CompoundMethodPuckering Angle (φ)Inversion Barrier (cm⁻¹)
OxetaneMicrowave~10°~15
OxetaneX-ray (90K)10.7°N/A
3-MethyloxetaneCalculation~20-25°~50-100
EDO (Insecticide)X-ray16°N/A

Data are representative values compiled from various sources.[6][15]

Table 2: Representative ¹H NMR Chemical Shifts (ppm) for a 3-Substituted Oxetane

Proton PositionAxial Conformer (Calculated)Equatorial Conformer (Calculated)Experimental (Averaged)
H2/H4 (axial)4.454.704.60
H2/H4 (equatorial)4.804.554.75
H3 (axial/eq)3.103.503.35

Note: These are hypothetical yet realistic values for a generic electron-withdrawing substituent in CDCl₃. Actual values are highly dependent on the substituent and solvent.

Table 3: Calculated Relative Gibbs Free Energies (ΔG) for 3-Monosubstituted Oxetanes

Substituent (R)ΔG (Gaxial - Gequatorial) (kcal/mol)Predicted Major Conformer
-F+0.5Equatorial
-CH₃+1.2Equatorial
-OH-0.2Axial (H-bond dependent)
-Ph+2.0Equatorial

Note: Values are illustrative and based on general principles of steric and electronic effects. A positive ΔG indicates the equatorial conformer is more stable.

Conclusion

The conformational analysis of 3-substituted oxetanes is a critical step in understanding their role in medicinal chemistry. The puckered nature of the ring, heavily influenced by the 3-substituent, gives rise to a dynamic equilibrium between axial and equatorial conformers. A synergistic approach, combining the solution-state insights from high-field NMR spectroscopy, the precise gas-phase structural data from microwave spectroscopy, and the energetic and geometric predictions from quantum mechanical calculations, provides the most comprehensive understanding. This detailed conformational knowledge is essential for designing molecules with optimal 3D geometries for potent and selective interactions with biological targets.

References

Technical Guide: Physicochemical Properties of Ethyl 2-(oxetan-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the key physicochemical properties of Ethyl 2-(oxetan-3-yl)acetate, a valuable building block in medicinal chemistry and organic synthesis. The data presented is essential for its application in further research and development.

Core Molecular Attributes

The fundamental molecular characteristics of this compound are summarized in the table below. These properties are critical for stoichiometric calculations, analytical characterization, and interpretation of experimental results.

PropertyValue
Molecular Weight 144.17 g/mol [1]
Chemical Formula C₇H₁₂O₃[2][3]
CAS Number 1207175-04-9[1][2][3]

Conceptual Experimental Workflow for Characterization

The following diagram illustrates a generalized workflow for the synthesis and characterization of a novel chemical entity such as this compound. This logical progression ensures the purity, identity, and structural integrity of the compound before its use in downstream applications.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis cluster_documentation Finalization start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Work-up & Crude Isolation reaction->workup purification Purification (e.g., Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (MS) purification->ms ftir FTIR Spectroscopy purification->ftir documentation Data Analysis & Documentation nmr->documentation purity_analysis Purity Assessment (e.g., HPLC, GC) ms->purity_analysis purity_analysis->documentation ftir->documentation final_product Characterized Compound documentation->final_product

Caption: Conceptual workflow for the synthesis and characterization of a chemical compound.

Disclaimer: This document is intended for informational purposes only. For detailed experimental protocols, please refer to peer-reviewed scientific literature or established chemical synthesis databases.

References

An In-depth Technical Guide to the Safety and Handling of Ethyl 2-(oxetan-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for Ethyl 2-(oxetan-3-yl)acetate. Data for this specific compound is limited. Therefore, information from the closely related compound, ethyl 2-(oxetan-3-ylidene)acetate, has been included for a more comprehensive understanding of potential hazards. Users should always consult the most current Safety Data Sheet (SDS) from their supplier and perform their own risk assessment before handling this chemical.

Chemical Identification and Properties

This guide pertains to this compound. It is important to distinguish it from its structural isomer, ethyl 2-(oxetan-3-ylidene)acetate, for which more extensive safety data is publicly available.

Table 1: Physical and Chemical Properties

PropertyThis compoundethyl 2-(oxetan-3-ylidene)acetate
CAS Number 1207175-04-9[1][2]922500-91-2[3][4]
Molecular Formula C7H12O3[1]C7H10O3[3]
Molecular Weight 144.17 g/mol [1][2]142.15 g/mol [3]
Physical Form Not specified, likely liquidLiquid, Colorless viscous oil[4][5]
Purity Not specified97%
Storage Temperature 4 °C[1]Sealed in dry, store in freezer, under -20°C
Synonyms Ethyl 3-oxetaneacetate[1]ethyl 3-oxetanylideneacetate

Hazard Identification and Classification

Based on available data, this compound is considered hazardous. The GHS classification for both this compound and its isomer are summarized below.

Table 2: GHS Hazard Classification

HazardThis compoundethyl 2-(oxetan-3-ylidene)acetate
Pictogram(s) [1][3]
Signal Word Warning[1]Warning[3]
Hazard Statements H302: Harmful if swallowed[1]H315: Causes skin irritation[1]H319: Causes serious eye irritation[1]H332: Harmful if inhaled[1]H302: Harmful if swallowed[3]H315: Causes skin irritation[3]H319: Causes serious eye irritation[3]H335: May cause respiratory irritation[3]
Precautionary Statements P261, P280, P301+P310, P302+P334, P303+P361+P353, P305+P351+P338[1]P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P321, P330, P332+P317, P362+P364, P403+P233, P405, P501[3]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk.

Handling
  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[1][3][5]

  • Hygiene: Do not eat, drink, or smoke when using this product.[3] Wash hands and any exposed skin thoroughly after handling.[3][5]

  • Avoidance: Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

Storage
  • Conditions: Store in a well-ventilated place and keep the container tightly closed.[3] For long-term storage, keep sealed in a dry environment in a freezer at temperatures under -20°C.

  • Security: Store locked up.[3]

G General Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review SDS and Perform Risk Assessment B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (e.g., Fume Hood) B->C D Dispense Chemical Carefully C->D E Keep Container Tightly Closed When Not in Use D->E F Clean Work Area E->F G Dispose of Waste Properly F->G H Remove PPE and Wash Hands Thoroughly G->H G First-Aid Response to Chemical Exposure start Chemical Exposure Occurs exposure_type Identify Route of Exposure start->exposure_type skin Skin Contact exposure_type->skin Skin eyes Eye Contact exposure_type->eyes Eyes inhalation Inhalation exposure_type->inhalation Inhaled ingestion Ingestion exposure_type->ingestion Swallowed skin_action Remove contaminated clothing. Wash with soap and water. skin->skin_action eyes_action Rinse with water for 15 mins. Remove contact lenses. eyes->eyes_action inhalation_action Move to fresh air. Provide oxygen if needed. inhalation->inhalation_action ingestion_action Rinse mouth. Do NOT induce vomiting. ingestion->ingestion_action seek_medical Seek Medical Attention (if symptoms persist) skin_action->seek_medical eyes_action->seek_medical inhalation_action->seek_medical ingestion_action->seek_medical G Accidental Spill Response Protocol A Spill Detected B Evacuate Immediate Area & Alert Others A->B C Don appropriate PPE B->C D Contain Spill with Inert Absorbent Material C->D E Collect Absorbed Material into a Sealed Container D->E F Decontaminate Spill Area E->F G Dispose of Waste According to Regulations F->G

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Spirocycles Using "Ethyl 2-(oxetan-3-yl)acetate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for the synthesis of novel spirocyclic scaffolds incorporating an oxetane moiety, utilizing "Ethyl 2-(oxetan-3-yl)acetate" as a versatile starting material. The unique properties of the oxetane ring, such as its ability to improve aqueous solubility, metabolic stability, and lipophilicity of drug candidates, make these spirocycles highly valuable in medicinal chemistry.[1] This document outlines synthetic strategies for accessing spiro-diketopiperazines, spiro-hydantoins, and spiro-lactams.

Introduction to Oxetane-Containing Spirocycles in Drug Discovery

Spirocycles, characterized by two rings sharing a single atom, offer a rigid three-dimensional framework that can effectively orient substituents into vectoral space, enhancing interactions with biological targets. The incorporation of an oxetane ring into spirocyclic systems can impart favorable physicochemical properties. Oxetanes are considered polar isosteres of gem-dimethyl and carbonyl groups, capable of modulating pKa of nearby functionalities and improving pharmacokinetic profiles.[1][2] The development of synthetic routes to novel oxetane-containing spirocycles is therefore a significant endeavor in modern drug discovery.

I. Synthesis of Spiro-Diketopiperazines

This protocol describes a plausible synthetic route to spiro-diketopiperazines from "this compound". The strategy involves the initial formation of a dipeptide intermediate followed by an intramolecular cyclization.

Experimental Protocol

Step 1: Synthesis of (Oxetan-3-yl)acetic acid

  • To a solution of "this compound" (1.0 eq) in a 1:1 mixture of THF and water, add lithium hydroxide (1.5 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (Oxetan-3-yl)acetic acid.

Step 2: Amide Coupling with an Amino Acid Ester

  • Dissolve (Oxetan-3-yl)acetic acid (1.0 eq), an amino acid methyl ester hydrochloride (e.g., Glycine methyl ester hydrochloride, 1.1 eq), and a coupling agent such as HATU (1.2 eq) in anhydrous DMF.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3.0 eq), dropwise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the dipeptide intermediate.

Step 3: Intramolecular Cyclization to Spiro-Diketopiperazine

  • Dissolve the dipeptide intermediate (1.0 eq) in a suitable solvent such as toluene or xylene.

  • Heat the reaction mixture to reflux for 12-24 hours, with a Dean-Stark trap to remove methanol.

  • Monitor the cyclization by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired spiro-diketopiperazine.

Quantitative Data (Hypothetical)
StepProductStarting MaterialReagentsYield (%)Purity (%)
1(Oxetan-3-yl)acetic acidThis compoundLiOH, THF/H₂O95>98
2Dipeptide Intermediate(Oxetan-3-yl)acetic acidAmino acid ester, HATU, DIPEA75>95
3Spiro-DiketopiperazineDipeptide IntermediateToluene (reflux)60>99

Reaction Workflow

G start This compound step1 Step 1: Hydrolysis (LiOH, THF/H₂O) start->step1 intermediate1 (Oxetan-3-yl)acetic acid step1->intermediate1 step2 Step 2: Amide Coupling (Amino acid ester, HATU, DIPEA) intermediate1->step2 intermediate2 Dipeptide Intermediate step2->intermediate2 step3 Step 3: Intramolecular Cyclization (Toluene, reflux) intermediate2->step3 product Spiro-Diketopiperazine step3->product

Caption: Synthesis of Spiro-Diketopiperazines.

II. Synthesis of Spiro-Hydantoins

This protocol outlines a potential pathway to spiro-hydantoins. It is based on the well-established Bucherer-Bergs reaction, which would require the conversion of "this compound" to the corresponding ketone, oxetan-3-ylacetone, as a key intermediate.

Experimental Protocol

Step 1: Synthesis of Oxetan-3-ylacetone (Hypothetical Intermediate)

This intermediate is not commercially available and would require a multi-step synthesis from "this compound", for example, via conversion to the corresponding Weinreb amide followed by reaction with a methyl Grignard reagent. For the purpose of this protocol, we assume its availability.

Step 2: Bucherer-Bergs Reaction

  • In a sealed pressure vessel, combine oxetan-3-ylacetone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).

  • Add a 1:1 mixture of ethanol and water as the solvent.

  • Heat the mixture to 80-100 °C and stir for 12-24 hours. The internal pressure will increase.

  • Cool the reaction vessel to room temperature and carefully vent any excess pressure.

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to pH 1-2 to precipitate the spiro-hydantoin.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude product.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure spiro-hydantoin.

Quantitative Data (Hypothetical)
StepProductStarting MaterialReagentsYield (%)Purity (%)
2Spiro-HydantoinOxetan-3-ylacetoneKCN, (NH₄)₂CO₃55>97

Reaction Workflow

G start This compound step1 Multi-step conversion start->step1 intermediate1 Oxetan-3-ylacetone (Hypothetical Intermediate) step1->intermediate1 step2 Step 2: Bucherer-Bergs Reaction (KCN, (NH₄)₂CO₃) intermediate1->step2 product Spiro-Hydantoin step2->product

Caption: Synthesis of Spiro-Hydantoins.

III. Synthesis of Spiro-Lactams

This protocol details a potential synthesis of spiro-lactams via a Beckmann rearrangement of an oxime precursor, which would first need to be synthesized from the hypothetical intermediate, oxetan-3-ylacetone.

Experimental Protocol

Step 1: Synthesis of Oxetan-3-ylacetone Oxime

  • Dissolve oxetan-3-ylacetone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol.

  • Add a base, such as pyridine or sodium acetate (1.5 eq), to the mixture.

  • Stir the reaction at room temperature for 6-8 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude oxime.

Step 2: Beckmann Rearrangement

  • Dissolve the crude oxime (1.0 eq) in a suitable solvent such as polyphosphoric acid (PPA) or concentrated sulfuric acid at 0 °C.

  • Stir the mixture at room temperature or heat gently (e.g., to 50-60 °C) for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., aqueous NaOH or NaHCO₃).

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to afford the spiro-lactam.

Quantitative Data (Hypothetical)
StepProductStarting MaterialReagentsYield (%)Purity (%)
1Oxetan-3-ylacetone OximeOxetan-3-ylacetoneNH₂OH·HCl, Pyridine85>95
2Spiro-LactamOxetan-3-ylacetone OximePolyphosphoric Acid65>98

Reaction Workflow

G start Oxetan-3-ylacetone (Hypothetical Intermediate) step1 Step 1: Oximation (NH₂OH·HCl, Pyridine) start->step1 intermediate1 Oxetan-3-ylacetone Oxime step1->intermediate1 step2 Step 2: Beckmann Rearrangement (Polyphosphoric Acid) intermediate1->step2 product Spiro-Lactam step2->product

Caption: Synthesis of Spiro-Lactams.

Disclaimer: The protocols for the synthesis of spiro-hydantoins and spiro-lactams are based on established chemical transformations and assume the successful synthesis of the key intermediate, oxetan-3-ylacetone. The yields and purities are hypothetical and may vary depending on the specific reaction conditions and the stability of the intermediates. Researchers should perform their own optimization studies.

References

Synthesis of Ethyl 2-(oxetan-3-yl)acetate: A Precursor for Drug Discovery via Horner-Wadsworth-Emmons Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 2-(oxetan-3-yl)acetate, a valuable precursor in drug discovery programs. The synthesis involves a two-step process commencing with the Horner-Wadsworth-Emmons (HWE) reaction of oxetan-3-one with triethyl phosphonoacetate to yield Ethyl 2-(oxetan-3-ylidene)acetate. Subsequent catalytic hydrogenation of the exocyclic double bond affords the target compound. The oxetane motif is of significant interest in medicinal chemistry due to its ability to favorably modulate key drug-like properties such as aqueous solubility, metabolic stability, and lipophilicity.[1][2] This protocol offers a practical guide for the laboratory-scale synthesis of this important building block.

Introduction

The incorporation of small, strained ring systems into drug candidates has emerged as a powerful strategy for optimizing pharmacokinetic and pharmacodynamic profiles. Among these, the oxetane ring has garnered considerable attention for its unique physicochemical properties.[1][2] Replacing common functionalities like gem-dimethyl or carbonyl groups with an oxetane moiety can lead to improved aqueous solubility, enhanced metabolic stability, and altered conformational preferences, thereby providing a valuable tool for medicinal chemists.[1][2]

This compound serves as a key intermediate for introducing the oxetane scaffold into a variety of molecular frameworks. This document outlines a reliable synthetic route to this precursor, beginning with the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones and stabilized phosphonate carbanions.[3][4] In this protocol, oxetan-3-one is reacted with the carbanion generated from triethyl phosphonoacetate to form the α,β-unsaturated ester, Ethyl 2-(oxetan-3-ylidene)acetate. This intermediate is then subjected to catalytic hydrogenation to reduce the exocyclic double bond, yielding the desired this compound.

Reaction Pathway

The overall synthetic scheme is presented below. The first step is a Horner-Wadsworth-Emmons olefination, followed by a catalytic hydrogenation.

Reaction_Pathway Oxetanone Oxetan-3-one arrow1 HWE Reaction Oxetanone->arrow1 Phosphonate Triethyl phosphonoacetate Phosphonate->arrow1 Base Base (e.g., NaH) Base->arrow1 H2 H₂/Pd/C arrow2 Hydrogenation H2->arrow2 Ylidene Ethyl 2-(oxetan-3-ylidene)acetate Ylidene->arrow2 Acetate This compound plus1 + arrow1->Ylidene plus2 + arrow2->Acetate

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of Ethyl 2-(oxetan-3-ylidene)acetate via Horner-Wadsworth-Emmons Reaction

This protocol describes the olefination of oxetan-3-one using triethyl phosphonoacetate to form the corresponding α,β-unsaturated ester.

Materials:

  • Oxetan-3-one

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triethyl phosphonoacetate (1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the resulting solution back to 0 °C and add a solution of oxetan-3-one (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Ethyl 2-(oxetan-3-ylidene)acetate as a colorless to pale yellow oil.

Part 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol details the reduction of the exocyclic double bond of Ethyl 2-(oxetan-3-ylidene)acetate.

Materials:

  • Ethyl 2-(oxetan-3-ylidene)acetate

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a flask suitable for hydrogenation, dissolve Ethyl 2-(oxetan-3-ylidene)acetate (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add 10% palladium on carbon catalyst (5-10 mol%) to the solution.

  • Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Evacuate the vessel and backfill with hydrogen gas. Repeat this purge-evacuate-backfill cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or at a slightly elevated pressure) at room temperature.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to afford this compound as a colorless oil. The product is often of sufficient purity for subsequent use, but can be further purified by distillation or chromatography if necessary.

Data Presentation

The following tables summarize typical quantitative data for the described synthetic steps.

Table 1: Horner-Wadsworth-Emmons Reaction Data

ParameterValue
Reactants
Oxetan-3-one1.0 equiv
Triethyl phosphonoacetate1.1 equiv
Sodium Hydride (60%)1.1 equiv
Solvent Anhydrous THF
Temperature 0 °C to Room Temperature
Reaction Time 12 - 16 hours
Yield 70 - 85%
Product Appearance Colorless to pale yellow oil

Table 2: Catalytic Hydrogenation Data

ParameterValue
Reactant Ethyl 2-(oxetan-3-ylidene)acetate
Catalyst 10% Pd/C (5-10 mol%)
Hydrogen Source H₂ gas (balloon pressure)
Solvent Ethanol or Ethyl Acetate
Temperature Room Temperature
Reaction Time 2 - 6 hours
Yield >95%
Product Appearance Colorless oil

Table 3: Spectroscopic Data for Ethyl 2-(oxetan-3-ylidene)acetate

Technique Data
¹H NMR (CDCl₃, 400 MHz): δ 5.65 (m, 1H), 5.53 (m, 2H), 5.33 (m, 2H), 4.18 (q, J = 7.1 Hz, 2H), 1.29 (t, J = 7.1 Hz, 3H).
¹³C NMR (CDCl₃, 101 MHz): δ 166.0, 160.1, 110.5, 78.5, 60.3, 14.2.

Table 4: Spectroscopic Data for this compound

Technique Data
¹H NMR (CDCl₃, 400 MHz): δ 4.68 (t, J = 6.5 Hz, 2H), 4.51 (t, J = 6.5 Hz, 2H), 4.15 (q, J = 7.1 Hz, 2H), 3.45-3.35 (m, 1H), 2.65 (d, J = 7.8 Hz, 2H), 1.26 (t, J = 7.1 Hz, 3H).
¹³C NMR (CDCl₃, 101 MHz): δ 171.8, 72.1, 60.8, 38.0, 34.5, 14.2.

Mandatory Visualizations

Horner-Wadsworth-Emmons Reaction Mechanism

HWE_Mechanism Phosphonate Triethyl phosphonoacetate Carbanion Phosphonate Carbanion (Ylide) Phosphonate->Carbanion Deprotonation Base Base (NaH) Betaine Betaine Intermediate Carbanion->Betaine Nucleophilic Attack Oxetanone Oxetan-3-one Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Cyclization Product Ethyl 2-(oxetan-3-ylidene)acetate Oxaphosphetane->Product Elimination Byproduct Diethyl phosphate Oxaphosphetane->Byproduct Elimination

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Workflow

Workflow cluster_0 Step 1: HWE Reaction cluster_1 Step 2: Hydrogenation A1 1. Deprotonate Phosphonate with NaH in THF at 0°C A2 2. Add Oxetan-3-one A1->A2 A3 3. React at RT for 12-16h A2->A3 A4 4. Quench with NH₄Cl (aq) A3->A4 A5 5. Aqueous Workup A4->A5 A6 6. Purification (Chromatography) A5->A6 B1 1. Dissolve Ylidene in EtOH A6->B1 Ethyl 2-(oxetan-3-ylidene)acetate B2 2. Add Pd/C Catalyst B1->B2 B3 3. React under H₂ atmosphere B2->B3 B4 4. Filter through Celite B3->B4 B5 5. Concentrate Solvent B4->B5 Final Final Product B5->Final This compound

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Aza-Michael Addition to "Methyl 2-(oxetan-3-ylidene)acetate" Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane motif has emerged as a valuable building block in modern medicinal chemistry. Its unique physicochemical properties, including increased polarity, metabolic stability, and three-dimensional character, make it an attractive surrogate for commonly used groups like gem-dimethyl or carbonyl functionalities.[1][2] The incorporation of oxetane rings into drug candidates can lead to improved aqueous solubility, reduced lipophilicity, and modulation of amine basicity, thereby enhancing the overall pharmacokinetic profile of a molecule.[1][2]

This document provides detailed protocols for the synthesis of oxetane-containing β-amino acid derivatives via an aza-Michael addition to "Methyl 2-(oxetan-3-ylidene)acetate". The described methods offer a straightforward and efficient route to novel amino acid building blocks that can be incorporated into peptides or used as scaffolds in the development of new therapeutic agents.

Reaction Scheme

The overall synthetic strategy involves a two-step process: (1) a Horner-Wadsworth-Emmons reaction to synthesize the key α,β-unsaturated oxetane intermediate, and (2) the subsequent aza-Michael addition of various amine nucleophiles.

Caption: Overall reaction scheme for the synthesis of oxetane-containing β-amino acid derivatives.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(oxetan-3-ylidene)acetate (7)

This protocol is based on the Horner-Wadsworth-Emmons reaction.[3][4]

Materials:

  • Oxetan-3-one (6)

  • Methyl 2-(dimethoxyphosphoryl)acetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (MeCN), anhydrous

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of oxetan-3-one (6) in anhydrous acetonitrile, add methyl 2-(dimethoxyphosphoryl)acetate (1.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DBU (1.5 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford Methyl 2-(oxetan-3-ylidene)acetate (7) as a colorless oil. A reported yield for this reaction is 73%.[3]

Protocol 2: Aza-Michael Addition of Amines to Methyl 2-(oxetan-3-ylidene)acetate (7)

This protocol describes the general procedure for the conjugate addition of N-Boc protected amines.[3]

Materials:

  • Methyl 2-(oxetan-3-ylidene)acetate (7)

  • N-Boc protected amine (e.g., tert-butyl (azetidin-3-yl)carbamate hydrochloride, (S)-tert-butyl (pyrrolidin-3-yl)carbamate, etc.) (1.0 equivalent)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents)

  • Acetonitrile (MeCN), anhydrous

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of Methyl 2-(oxetan-3-ylidene)acetate (7) in anhydrous acetonitrile, add the respective N-Boc protected amine (1.0 equivalent).

  • Add DBU (1.5 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 45 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired aza-Michael adduct.

Data Presentation

The following table summarizes the yields of the aza-Michael addition of various N-Boc protected cyclic amines to Methyl 2-(oxetan-3-ylidene)acetate (7).

EntryAmine NucleophileProductYield (%)
8atert-butyl (azetidin-3-yl)carbamatemethyl 3-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)-3-(oxetan-3-yl)propanoate71[3]
8b(S)-tert-butyl (pyrrolidin-3-yl)carbamate(S)-methyl 3-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-3-(oxetan-3-yl)propanoateN/A
8c(R)-tert-butyl (pyrrolidin-3-yl)carbamate(R)-methyl 3-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-3-(oxetan-3-yl)propanoateN/A
8d(S)-tert-butyl (piperidin-3-yl)carbamate(S)-methyl 3-(3-((tert-butoxycarbonyl)amino)piperidin-1-yl)-3-(oxetan-3-yl)propanoateN/A
8e(R)-tert-butyl (piperidin-3-yl)carbamate(R)-methyl 3-(3-((tert-butoxycarbonyl)amino)piperidin-1-yl)-3-(oxetan-3-yl)propanoateN/A
8ftert-butyl (piperidin-4-yl)carbamatemethyl 3-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)-3-(oxetan-3-yl)propanoate58[3]
8gtert-butyl ((piperidin-4-yl)methyl)carbamatemethyl 3-(4-(((tert-butoxycarbonyl)amino)methyl)piperidin-1-yl)-3-(oxetan-3-yl)propanoate55[3]

N/A: Yield not available in the cited literature.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target compounds.

Workflow cluster_HWE Step 1: Horner-Wadsworth-Emmons cluster_Michael Step 2: Aza-Michael Addition HWE1 Mix Oxetan-3-one and HWE Reagent in MeCN HWE2 Add DBU at 0°C HWE1->HWE2 HWE3 Stir at RT for 12-16h HWE2->HWE3 HWE4 Work-up (Quench, Extract, Dry) HWE3->HWE4 HWE5 Purify by Column Chromatography HWE4->HWE5 M1 Mix Michael Acceptor (7) and Amine in MeCN HWE5->M1 Methyl 2-(oxetan-3-ylidene)acetate (7) M2 Add DBU M1->M2 M3 Heat at 45°C for 24h M2->M3 M4 Concentrate M3->M4 M5 Purify by Column Chromatography M4->M5 Final_Product Final_Product M5->Final_Product Final Product

Caption: Experimental workflow for the two-step synthesis.

Application in Drug Discovery

The synthesized oxetane-containing β-amino acids are valuable building blocks for drug discovery programs. Their incorporation can favorably modulate key physicochemical properties.

Drug_Discovery_Logic cluster_Properties Modulated Properties Start Lead Compound with Poor Physicochemical Properties Strategy Incorporate Oxetane-β-Amino Acid Start->Strategy Solubility Increased Aqueous Solubility Strategy->Solubility Lipophilicity Reduced Lipophilicity (logP) Strategy->Lipophilicity Metabolism Improved Metabolic Stability Strategy->Metabolism Basicity Modulated Amine pKa Strategy->Basicity ThreeD Increased 3D Character Strategy->ThreeD Outcome Improved Drug Candidate Solubility->Outcome Lipophilicity->Outcome Metabolism->Outcome Basicity->Outcome ThreeD->Outcome

Caption: Logic diagram for the application in drug discovery.

Conclusion

The aza-Michael addition to "Methyl 2-(oxetan-3-ylidene)acetate" provides a reliable and versatile method for the synthesis of novel, non-natural β-amino acids. The resulting products are of significant interest to the pharmaceutical industry due to the beneficial effects of the oxetane moiety on drug-like properties. The provided protocols offer a solid foundation for researchers to synthesize these valuable building blocks and explore their potential in various drug discovery campaigns.

References

Application Notes and Protocols: The Role of Ethyl 2-(oxetan-3-yl)acetate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Oxetanes in Kinase Inhibitor Design

The oxetane ring has emerged as a valuable structural motif in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] Its unique physicochemical properties make it an attractive bioisosteric replacement for more common functional groups like carbonyls and gem-dimethyl groups. The introduction of an oxetane moiety can significantly improve a drug candidate's aqueous solubility, metabolic stability, and lipophilicity, while also influencing molecular conformation.[1][3] These improvements are critical in optimizing the pharmacokinetic and pharmacodynamic profiles of kinase inhibitors. The polar nature of the oxetane can also be leveraged to modulate the basicity of nearby amine groups, a common feature in many kinase inhibitor scaffolds.[1]

Synthetic Strategies and Protocols

While a direct synthetic route from "Ethyl 2-(oxetan-3-yl)acetate" to a marketed or late-stage clinical kinase inhibitor is not explicitly detailed in the surveyed literature, its chemical structure suggests its utility as a versatile building block. The ester functionality allows for various chemical transformations, such as amidation, reduction, and alkylation, to introduce the oxetanyl-acetic acid side chain into a core scaffold.

Below are detailed protocols for the synthesis of key oxetane-containing intermediates and their subsequent incorporation into kinase inhibitor scaffolds, based on analogous transformations reported in the literature.

Protocol 1: Synthesis of an Oxetane-Containing Amide Scaffold

This protocol describes a general method for the amide coupling of an oxetane-carboxylic acid (which can be derived from the hydrolysis of this compound) with a core amine structure, a common step in the synthesis of many kinase inhibitors.

Experimental Protocol:

  • Hydrolysis of this compound: To a solution of this compound (1.0 eq) in a mixture of THF and water (2:1), add lithium hydroxide (1.5 eq). Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC). Acidify the reaction mixture with 1N HCl to pH 3-4 and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(oxetan-3-yl)acetic acid.

  • Amide Coupling: To a solution of 2-(oxetan-3-yl)acetic acid (1.1 eq) in anhydrous DMF, add a suitable amine-containing kinase inhibitor core (1.0 eq), HATU (1.2 eq), and DIPEA (2.5 eq). Stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired oxetane-containing kinase inhibitor.

Quantitative Data on Oxetane-Containing Kinase Inhibitors

The incorporation of the oxetane moiety has been shown to significantly impact the biological activity and physicochemical properties of kinase inhibitors. The following tables summarize data for representative oxetane-containing kinase inhibitors, demonstrating the benefits of this structural motif.

Kinase InhibitorTarget KinaseIC50 / KiKey Physicochemical Improvements with OxetaneReference
GDC-0349 mTORKi = 3.8 nMReduced basicity, no hERG inhibition (IC50 > 100 μM)[3]
Compound 40 MNK1/MNK2IC50 = 0.2 μM (MNK1), 0.089 μM (MNK2)No CYP and hERG inhibition, stable in liver microsomes[3]
MMP-13 Inhibitor (Compound 36/37) MMP-13Ki = 2.7 nMImproved metabolic stability and aqueous solubility[3]
BTK Inhibitor (Compound 18) BTKIC50 = 0.85 nMSuperior potency and permeability[4]

Signaling Pathways and Experimental Workflows

Visualizing the relevant biological pathways and experimental procedures is crucial for understanding the context and application of these synthetic efforts.

Signaling Pathway: PI3K/mTOR Pathway

The PI3K/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Many kinase inhibitors, including those containing oxetane moieties like GDC-0349, target components of this pathway.

PI3K_mTOR_Pathway Growth_Factor Growth_Factor RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation_Survival Proliferation_Survival mTORC1->Proliferation_Survival GDC_0349 GDC-0349 (mTOR Inhibitor) GDC_0349->mTORC1

Caption: PI3K/mTOR signaling pathway and the inhibitory action of GDC-0349.

Experimental Workflow: Kinase Inhibitor Synthesis and Evaluation

The general workflow for the synthesis and evaluation of a novel kinase inhibitor is a multi-step process that involves chemical synthesis, purification, and biological testing.

Kinase_Inhibitor_Workflow Start Design of Oxetane-Containing Analogues Synthesis Synthesis using This compound derivatives Purification Purification by Chromatography Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization BioAssay In vitro Kinase Inhibition Assay (IC50 determination) Characterization->BioAssay CellAssay Cell-based Assays BioAssay->CellAssay DataAnalysis SAR Analysis and Lead Optimization CellAssay->DataAnalysis

Caption: General workflow for kinase inhibitor development.

Conclusion

"this compound" represents a promising, yet underexplored, building block for the synthesis of novel kinase inhibitors. Its chemical handles allow for straightforward incorporation into various molecular scaffolds. The established benefits of the oxetane moiety in improving the drug-like properties of kinase inhibitors strongly support the exploration of this and related building blocks in future drug discovery efforts. The provided protocols and data for analogous compounds offer a solid foundation for researchers to design and synthesize the next generation of potent and selective kinase inhibitors.

References

Application Notes and Protocols for "Ethyl 2-(oxetan-3-yl)acetate" in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the oxetane motif is a validated and valuable scaffold in antiviral drug discovery, there is currently no direct published evidence for the specific application of "Ethyl 2-(oxetan-3-yl)acetate" in this context. The following application notes and protocols are based on the established roles of oxetane-containing compounds in medicinal chemistry and provide a scientifically guided framework for its potential use as a versatile building block in the synthesis of novel antiviral agents.

Application Notes

Introduction to "this compound"

"this compound" is a commercially available chemical building block featuring a 3-substituted oxetane ring and an ethyl ester functional group. The strained four-membered oxetane ring imparts unique physicochemical properties that are highly desirable in medicinal chemistry. This note explores the potential of this molecule as a starting material for the synthesis of novel antiviral drug candidates.

The Role of the Oxetane Motif in Drug Design

The oxetane ring has emerged as a valuable scaffold in modern drug discovery.[1][2] Its incorporation into drug candidates can lead to significant improvements in their pharmacological profiles. Key benefits include:

  • Improved Physicochemical Properties: Oxetanes can enhance aqueous solubility, reduce lipophilicity (LogD), and improve metabolic stability.[2][3]

  • Bioisosteric Replacement: The oxetane motif can serve as a bioisostere for gem-dimethyl and carbonyl groups, offering a way to modulate a molecule's properties while maintaining or improving its biological activity.[1][3]

  • Structural Rigidity and Three-Dimensionality: The inherent strain and defined geometry of the oxetane ring can help to lock a molecule into a bioactive conformation, potentially increasing its binding affinity to a biological target.

Precedent for Oxetanes in Antiviral Therapy

The utility of the oxetane scaffold in antiviral drug discovery is exemplified by the natural product Oxetanocin A and its derivatives.[4] These nucleoside analogues, which contain an oxetane ring in place of the furanose sugar, have demonstrated significant antiviral activity against a range of viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV).[5] This precedent underscores the potential for novel oxetane-containing compounds, synthesized from building blocks like "this compound," to act as effective antiviral agents.

Quantitative Impact of Oxetane Incorporation

The following table summarizes the quantitative effects of incorporating an oxetane ring on the physicochemical properties of drug-like molecules, as reported in the medicinal chemistry literature.

PropertyChange upon Oxetane IncorporationReference CompoundOxetane-Containing AnalogueSource
pKa of adjacent amine Reduction of ~2.7 unitsPiperidine (pKa = 11.2)3-(Piperidin-1-yl)oxetane (pKa = 8.5)[1]
LogD (pH 7.4) Reductiongem-dimethyl analogue (LogD = 2.0)oxetane analogue (LogD = 1.3)[3]
Aqueous Solubility IncreaseLead compound (Solubility < 1 µM)oxetane analogue (Solubility > 50 µM)[2]
Metabolic Stability ImprovementLead compound (High clearance)oxetane analogue (Low clearance)[3]

Proposed Synthetic Application and Protocols

Given the precedent of oxetane-containing nucleoside analogues, a plausible application of "this compound" is its use as a scaffold to synthesize novel nucleoside and non-nucleoside inhibitors of viral polymerases or other key viral enzymes.

Proposed Synthesis of a Novel Oxetane-Containing Amide

This protocol outlines a hypothetical synthetic route to a novel amide derivative, where "this compound" is coupled with a heterocyclic amine, a common pharmacophore in antiviral drugs.

Experimental Workflow:

G start This compound step1 Hydrolysis start->step1 intermediate1 2-(Oxetan-3-yl)acetic acid step1->intermediate1 step2 Amide Coupling intermediate1->step2 product N-(heterocycle)-2-(oxetan-3-yl)acetamide (Potential Antiviral Candidate) step2->product reagent1 LiOH, THF/H2O reagent1->step1 reagent2 Heterocyclic Amine, HATU, DIPEA, DMF reagent2->step2

Caption: Proposed synthesis of a potential antiviral candidate.

Protocol 2.1.1: Hydrolysis of this compound

  • Dissolve "this compound" (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Add lithium hydroxide (LiOH) (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, acidify the mixture to pH ~3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(oxetan-3-yl)acetic acid.

Protocol 2.1.2: Amide Coupling with a Heterocyclic Amine

  • Dissolve 2-(oxetan-3-yl)acetic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add the desired heterocyclic amine (1.1 eq), HATU (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired N-(heterocycle)-2-(oxetan-3-yl)acetamide.

Protocols for Antiviral Evaluation

Once synthesized, the novel oxetane-containing compounds should be evaluated for their antiviral activity and cytotoxicity.

General Workflow for Antiviral Screening

G start Synthesized Oxetane Compound step1 Cytotoxicity Assay (e.g., MTT Assay) start->step1 step2 Antiviral Activity Assay (e.g., Plaque Reduction Assay) start->step2 data1 Determine CC50 step1->data1 data2 Determine EC50 step2->data2 step3 Calculate Selectivity Index (SI) data1->step3 data2->step3 data3 SI = CC50 / EC50 step3->data3 end Identify Lead Candidates step3->end

Caption: Workflow for in vitro antiviral evaluation.

Protocol 3.1.1: Cytotoxicity Assay (MTT Assay)

  • Seed host cells (e.g., Vero cells) in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the compound dilutions.

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against compound concentration.

Protocol 3.1.2: Plaque Reduction Assay

  • Seed host cells in a 6-well plate to form a confluent monolayer.

  • Prepare serial dilutions of the test compound.

  • Pre-incubate the virus with the compound dilutions for 1 hour.

  • Infect the cell monolayers with the virus-compound mixture.

  • After 1 hour of adsorption, remove the inoculum and overlay the cells with a medium containing the compound and low-melting-point agarose.

  • Incubate for 2-3 days until plaques are visible.

  • Fix and stain the cells (e.g., with crystal violet).

  • Count the number of plaques and calculate the 50% effective concentration (EC50), the concentration at which plaque formation is reduced by 50%.

Visualization of a Relevant Signaling Pathway

The following diagram illustrates a generalized viral life cycle, highlighting potential targets for antiviral drugs. Novel compounds derived from "this compound" could potentially inhibit any of these stages.

G cluster_cell Host Cell entry 1. Entry & Uncoating replication 2. Genome Replication (Target for Polymerase Inhibitors) entry->replication assembly 3. Assembly replication->assembly release 4. Release (Target for Neuraminidase Inhibitors) assembly->release progeny Progeny Virus release->progeny virus Virus virus->entry

Caption: Generalized viral life cycle and drug targets.

References

Application Notes and Protocols: Enhancing Metabolic Stability of Lead Compounds with Ethyl 2-(oxetan-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of novel chemical moieties to enhance the metabolic stability of lead compounds is a cornerstone of modern drug discovery. One such moiety gaining significant traction is the oxetane ring, often introduced using building blocks like Ethyl 2-(oxetan-3-yl)acetate. This document provides a comprehensive overview of the application of this strategy, complete with comparative data and detailed experimental protocols.

The oxetane ring, a four-membered cyclic ether, serves as a valuable bioisosteric replacement for functionalities that are prone to metabolic degradation, such as gem-dimethyl or carbonyl groups.[1][2] The introduction of an oxetane can lead to profound improvements in a compound's pharmacokinetic profile by reducing the rate of metabolic degradation.[2] This enhancement in metabolic stability is often attributed to the unique structural and electronic properties of the oxetane ring, which can shield adjacent parts of the molecule from metabolic enzymes or be inherently more resistant to metabolism itself.[3]

Data Presentation: Comparative Metabolic Stability

The following tables present hypothetical comparative data illustrating the impact of incorporating an oxetane moiety, such as that derived from this compound, on the metabolic stability of lead compounds. The data is based on typical results from in vitro human liver microsome (HLM) stability assays.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Compound IDStructural AnalogModificationt½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Lead-Cmpd-01Gem-dimethyl analogOriginal Lead15115.5
Lead-Cmpd-01-Oxa Oxetane analog Replacement of gem-dimethyl with oxetane > 60 < 10
Lead-Cmpd-02Carbonyl analogOriginal Lead2279.3
Lead-Cmpd-02-Oxa Oxetane analog Replacement of carbonyl with oxetane 55 19.9

Table 2: Cross-Species Metabolic Stability Comparison

Compound IDHuman CLint (µL/min/mg)Rat CLint (µL/min/mg)Mouse CLint (µL/min/mg)Dog CLint (µL/min/mg)
Lead-Cmpd-01115.5130.2155.898.7
Lead-Cmpd-01-Oxa < 10 12.5 18.3 < 10

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines the procedure for assessing the metabolic stability of a test compound by measuring its disappearance over time when incubated with human liver microsomes.

Materials:

  • Test compound and positive control (e.g., a compound with known metabolic instability)

  • Pooled human liver microsomes (HLM)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard for quenching the reaction and sample analysis

  • Incubator/shaking water bath set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the test compound by diluting the stock solution in the phosphate buffer to the desired concentration. The final concentration of the organic solvent in the incubation mixture should be low (e.g., <1%) to avoid enzyme inhibition.

    • Prepare the HLM suspension in cold phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, pre-warm the HLM suspension and the test compound working solution at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the tube.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to precipitate the proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of the remaining test compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining test compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration).

In Vivo Pharmacokinetic Study in Mice

This protocol provides a general framework for conducting a pharmacokinetic study in mice to evaluate the in vivo properties of a lead compound.

Materials:

  • Test compound formulated in a suitable vehicle

  • Male or female mice of a specified strain (e.g., C57BL/6)

  • Dosing syringes and needles (for the chosen route of administration)

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

  • Anesthesia (if required for blood collection)

  • Centrifuge for plasma separation

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation and Dosing:

    • Acclimate the mice to the facility for at least one week before the study.

    • Group the animals and record their body weights.

    • Prepare the dosing formulation of the test compound at the desired concentration.

    • Administer the test compound to the mice via the chosen route (e.g., oral gavage (PO) or intravenous injection (IV)).

  • Blood Sampling:

    • At predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples from a specified site (e.g., saphenous vein, tail vein).[3]

    • Collect the blood into tubes containing an anticoagulant (e.g., EDTA).

    • Process the blood samples by centrifugation to separate the plasma.

  • Sample Analysis:

    • Store the plasma samples at -80°C until analysis.

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.

    • Analyze the plasma samples to determine the concentration of the test compound at each time point.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the test compound versus time.

    • Use pharmacokinetic software to calculate key parameters, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Half-life (t½)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Bioavailability (F%) (if both IV and PO data are available)

Visualizations

Metabolic Pathway of Oxetane-Containing Compounds

The incorporation of an oxetane ring can alter the primary sites of metabolism. While the oxetane ring itself is generally stable, metabolism can be directed to other parts of the molecule, or in some cases, the ring can be opened.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Lead_Compound Lead Compound (with Oxetane) CYP450_Metabolite Oxidized Metabolite (Hydroxylation at distal site) Lead_Compound->CYP450_Metabolite CYP450 Enzymes EH_Metabolite Diol Metabolite (Ring Opening) Lead_Compound->EH_Metabolite Epoxide Hydrolase Conjugated_Metabolite Conjugated Metabolite (e.g., Glucuronide) CYP450_Metabolite->Conjugated_Metabolite UGTs, SULTs

Caption: Metabolic pathways for oxetane-containing compounds.

Experimental Workflow: In Vitro Metabolic Stability Assay

The following diagram illustrates the key steps in the in vitro metabolic stability assay.

Start Start Prep Prepare Reagents: - Test Compound - HLM - NADPH System Start->Prep Incubate Incubate at 37°C Prep->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench with ACN + Internal Standard Sample->Quench Analyze LC-MS/MS Analysis Quench->Analyze Data Calculate t½ and CLint Analyze->Data End End Data->End

Caption: Workflow for in vitro metabolic stability assay.

Logical Relationship: Improving Lead Compound Properties

This diagram illustrates the logical progression from identifying a metabolic liability to developing an improved clinical candidate.

Lead_ID Initial Lead Compound (High CLint) SAR Structure-Activity Relationship (SAR) Analysis Lead_ID->SAR Identify Liability Modification Introduce Oxetane Moiety (using this compound) SAR->Modification Design Strategy Improved_Cmpd Improved Compound (Low CLint) Modification->Improved_Cmpd Synthesize & Test Candidate Clinical Candidate Improved_Cmpd->Candidate In Vivo Validation

Caption: Logic for improving lead compound properties.

References

Application Notes & Protocols: N-alkylation of "Ethyl 2-(oxetan-3-yl)acetate" Derivatives via Aza-Michael Addition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of N-alkylated derivatives of ethyl 2-(oxetan-3-yl)acetate. The primary method detailed is a robust two-step process involving a Horner-Wadsworth-Emmons reaction followed by an aza-Michael addition. This approach is highlighted in recent literature as an efficient route to obtaining the target compounds.[1][2][3]

Introduction

The oxetane moiety is a valuable structural motif in medicinal chemistry, often employed to enhance physicochemical properties such as aqueous solubility and metabolic stability while reducing lipophilicity.[4][5][6] N-alkylated derivatives of this compound are of significant interest as building blocks in drug discovery. This document outlines the synthetic protocols for their preparation.

Synthesis Overview

The synthesis proceeds in two key steps:

  • Step 1: Horner-Wadsworth-Emmons Reaction: Synthesis of the intermediate, methyl 2-(oxetan-3-ylidene)acetate, from oxetan-3-one.

  • Step 2: Aza-Michael Addition: Reaction of the ylidene intermediate with a variety of primary and secondary amines to yield the desired N-alkylated products.

Experimental Protocols

Step 1: Synthesis of Methyl 2-(oxetan-3-ylidene)acetate (Intermediate)

This procedure follows the well-established Horner-Wadsworth-Emmons reaction.[2][3]

Materials:

  • Oxetan-3-one

  • Methyl 2-(dimethoxyphosphoryl)acetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of oxetan-3-one (1.0 eq) in acetonitrile, add methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DBU (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford methyl 2-(oxetan-3-ylidene)acetate.

Typical Yields: 73%[2][3]

Step 2: Aza-Michael Addition for N-Alkylation

This protocol describes the conjugate addition of an amine to the activated alkene of the intermediate.[2][3]

Materials:

  • Methyl 2-(oxetan-3-ylidene)acetate (from Step 1)

  • Amine (primary or secondary, 1.1 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)

  • Acetonitrile (ACN)

Procedure:

  • Dissolve methyl 2-(oxetan-3-ylidene)acetate (1.0 eq) in acetonitrile.

  • Add the desired amine (1.1 eq) to the solution.

  • Add DBU (1.2 eq) to the reaction mixture.

  • Stir the reaction at 45 °C for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.

Data Presentation

Amine SubstrateProduct YieldReference
3-N-Boc-aminoazetidine hydrochloride71%[2][3]
Morpholine73%[3]
2,3-dihydro-1H-isoindoline64%[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Horner-Wadsworth-Emmons Reaction cluster_step2 Step 2: Aza-Michael Addition start1 Oxetan-3-one + Methyl 2-(dimethoxyphosphoryl)acetate reagents1 DBU in ACN reaction1 Stir at RT reagents1->reaction1 workup1 Quench, Extract, Purify reaction1->workup1 product1 Methyl 2-(oxetan-3-ylidene)acetate workup1->product1 start2 Methyl 2-(oxetan-3-ylidene)acetate + Amine (R1R2NH) product1->start2 reagents2 DBU in ACN reaction2 Stir at 45°C reagents2->reaction2 workup2 Concentrate, Purify reaction2->workup2 product2 N-alkylated Ethyl 2-(oxetan-3-yl)acetate Derivative workup2->product2

Caption: Synthetic workflow for N-alkylation.

References

Application Notes and Protocols: "Ethyl 2-(oxetan-3-yl)acetate" in the Design of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane motif has garnered significant attention in medicinal chemistry as a valuable bioisostere for gem-dimethyl and carbonyl groups. Its incorporation into molecular scaffolds can lead to improved physicochemical properties such as increased aqueous solubility and enhanced metabolic stability. "Ethyl 2-(oxetan-3-yl)acetate" is a versatile and commercially available building block that serves as an excellent starting material for the synthesis of novel heterocyclic scaffolds containing the beneficial oxetane moiety. This document provides detailed application notes and experimental protocols for the utilization of this compound in the design and synthesis of oxetane-functionalized pyrazolone and dihydropyridine derivatives, which are important classes of compounds in drug discovery.

Strategic Approach: A Two-Step Synthesis

The primary strategy involves a two-step synthetic sequence. First, this compound is converted into a key intermediate, ethyl 4-(oxetan-3-yl)-3-oxobutanoate, via a Claisen condensation. This β-keto ester is then utilized in well-established cyclization reactions to generate the target heterocyclic systems.

logical_relationship cluster_products Novel Heterocyclic Scaffolds start This compound intermediate Ethyl 4-(oxetan-3-yl)-3-oxobutanoate (β-Keto Ester Intermediate) start->intermediate Claisen Condensation product1 Oxetane-Substituted Pyrazolones intermediate->product1 Reaction with Hydrazines product2 Oxetane-Substituted Dihydropyridines intermediate->product2 Hantzsch Synthesis

Caption: Synthetic strategy for novel heterocyclic scaffolds.

Part 1: Synthesis of the Key Intermediate: Ethyl 4-(oxetan-3-yl)-3-oxobutanoate

Application Note:

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that converts two molecules of an ester into a β-keto ester. In this protocol, this compound undergoes a self-condensation reaction in the presence of a strong base, such as sodium ethoxide, to yield ethyl 4-(oxetan-3-yl)-3-oxobutanoate. This intermediate is a versatile precursor for a variety of heterocyclic systems.

Experimental Protocol: Claisen Condensation

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Toluene, anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Under a nitrogen atmosphere, dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol.

  • Add a solution of this compound (1.0 equivalent) in anhydrous toluene to the basic solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly add 1 M hydrochloric acid to neutralize the reaction mixture to pH ~7.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford pure ethyl 4-(oxetan-3-yl)-3-oxobutanoate.

Quantitative Data (Representative):

ParameterValue
Starting MaterialThis compound
ProductEthyl 4-(oxetan-3-yl)-3-oxobutanoate
Typical Yield65-75%
Purity (by NMR)>95%

Part 2: Synthesis of Oxetane-Substituted Pyrazolones

Application Note:

Pyrazolones are a class of heterocyclic compounds with a wide range of biological activities, including analgesic, anti-inflammatory, and anticancer properties. The reaction of the β-keto ester, ethyl 4-(oxetan-3-yl)-3-oxobutanoate, with hydrazine or substituted hydrazines provides a straightforward route to novel pyrazolone derivatives bearing an oxetane moiety.

experimental_workflow_pyrazolone cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Ethyl 4-(oxetan-3-yl)-3-oxobutanoate and Hydrazine Hydrate in Ethanol reflux Reflux for 2-4 hours start->reflux cool Cool to Room Temperature reflux->cool concentrate Concentrate under Reduced Pressure cool->concentrate add_water Add Cold Water to Precipitate concentrate->add_water filtrate Filter the Solid add_water->filtrate recrystallize Recrystallize from Ethanol/Water filtrate->recrystallize end_product 5-(oxetan-3-ylmethyl)-2,4-dihydro-3H-pyrazol-3-one recrystallize->end_product

Caption: Workflow for the synthesis of oxetane-pyrazolones.

Experimental Protocol: Synthesis of 5-(oxetan-3-ylmethyl)-2,4-dihydro-3H-pyrazol-3-one

Materials:

  • Ethyl 4-(oxetan-3-yl)-3-oxobutanoate

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve ethyl 4-(oxetan-3-yl)-3-oxobutanoate (1.0 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Add cold water to the residue to induce precipitation of the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 5-(oxetan-3-ylmethyl)-2,4-dihydro-3H-pyrazol-3-one.

Quantitative Data (Representative):

ParameterValue
Starting MaterialEthyl 4-(oxetan-3-yl)-3-oxobutanoate
Product5-(oxetan-3-ylmethyl)-2,4-dihydro-3H-pyrazol-3-one
Typical Yield80-90%
Purity (by HPLC)>98%

Part 3: Synthesis of Oxetane-Substituted Dihydropyridines

Application Note:

1,4-Dihydropyridines (DHPs) are a well-known class of calcium channel blockers used in the treatment of hypertension. The Hantzsch dihydropyridine synthesis is a multi-component reaction that provides a versatile method for the preparation of DHP derivatives. By using ethyl 4-(oxetan-3-yl)-3-oxobutanoate as the β-keto ester component, novel DHPs incorporating an oxetane moiety can be synthesized.

signaling_pathway_hantzsch cluster_reactants Reactants aldehyde Aromatic Aldehyde intermediate1 Knoevenagel Adduct aldehyde->intermediate1 reacts with ketoester Ethyl 4-(oxetan-3-yl)-3-oxobutanoate ketoester->intermediate1 reacts with intermediate2 Enamine Intermediate ketoester->intermediate2 reacts with ammonia Ammonium Acetate ammonia->intermediate2 reacts with cyclization Cyclization & Dehydration intermediate1->cyclization reacts with intermediate2->cyclization reacts with product Oxetane-Substituted Dihydropyridine cyclization->product

Caption: Hantzsch dihydropyridine synthesis pathway.

Experimental Protocol: Hantzsch Dihydropyridine Synthesis

Materials:

  • Ethyl 4-(oxetan-3-yl)-3-oxobutanoate

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ammonium acetate

  • Ethanol

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1.0 equivalent), ethyl 4-(oxetan-3-yl)-3-oxobutanoate (2.2 equivalents), and ammonium acetate (1.2 equivalents) in ethanol.

  • Heat the reaction mixture to reflux for 6-8 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will often precipitate from the solution upon cooling. If not, add cold water to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with a cold ethanol/water mixture.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol.

Quantitative Data (Representative):

ParameterValue
Starting β-Keto EsterEthyl 4-(oxetan-3-yl)-3-oxobutanoate
Product ClassDiethyl 1,4-dihydro-2,6-bis(oxetan-3-ylmethyl)-4-arylpyridine-3,5-dicarboxylate
Typical Yield70-85%
Purity (by LC-MS)>97%

Conclusion

"this compound" is a highly valuable and versatile building block for the synthesis of novel heterocyclic scaffolds. The protocols outlined in this document demonstrate a reliable and efficient two-step strategy to access oxetane-substituted pyrazolones and dihydropyridines. These methodologies provide a solid foundation for researchers in medicinal chemistry and drug development to explore new chemical space and design next-generation therapeutic agents with potentially improved pharmacological profiles.

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Brominated Oxetane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the nickel-catalyzed Suzuki-Miyaura cross-coupling of 3-bromooxetane derivatives with a variety of arylboronic acids. This reaction is a valuable tool for the synthesis of 3-aryloxetanes, a class of compounds of increasing interest in medicinal chemistry. The oxetane motif can serve as a bioisosteric replacement for functionalities like gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability.

Reaction Principle

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In this specific application, a nickel catalyst is employed to facilitate the coupling of a brominated oxetane derivative with an arylboronic acid in the presence of a base. The catalytic cycle, analogous to the palladium-catalyzed counterpart, involves three key steps: oxidative addition of the nickel(0) complex to the bromooxetane, transmetalation with the arylboronic acid, and reductive elimination to yield the 3-aryloxetane product and regenerate the active nickel(0) catalyst.

Catalytic Cycle of the Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

Suzuki-Miyaura Catalytic Cycle Ni0 Ni(0)Ln OxAdd Oxidative Addition Ni0->OxAdd R-Br (Bromooxetane) NiII_R R-Ni(II)(Br)Ln (R = Oxetanyl) OxAdd->NiII_R Transmetalation Transmetalation NiII_R->Transmetalation NiII_Ar R-Ni(II)(Ar)Ln Transmetalation->NiII_Ar ArBOH2 ArB(OH)₂ Base ArBOH2->Transmetalation RedElim Reductive Elimination NiII_Ar->RedElim RedElim->Ni0 Catalyst Regeneration Product R-Ar (3-Aryloxetane) RedElim->Product

Caption: Catalytic cycle of the nickel-catalyzed Suzuki-Miyaura cross-coupling.

Experimental Data Summary

The following table summarizes the reaction conditions and yields for the nickel-catalyzed Suzuki-Miyaura coupling of 3-bromooxetane with a selection of arylboronic acids, based on the findings by Duncton et al.[1]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenyloxetane85
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)oxetane78
34-Chlorophenylboronic acid3-(4-Chlorophenyl)oxetane81
44-(Trifluoromethyl)phenylboronic acid3-(4-(Trifluoromethyl)phenyl)oxetane75
53-Thienylboronic acid3-(Thiophen-3-yl)oxetane65
62-Naphthylboronic acid3-(Naphthalen-2-yl)oxetane72

Detailed Experimental Protocol

This protocol is a general procedure adapted from the literature and may require optimization for specific substrates and scales.[1]

Materials:

  • 3-Bromooxetane (1.0 equiv.)

  • Arylboronic acid (1.5 equiv.)

  • Nickel(II) chloride (NiCl₂) (0.1 equiv.)

  • Triphenylphosphine (PPh₃) (0.2 equiv.)

  • Potassium phosphate (K₃PO₄) (3.0 equiv.)

  • Anhydrous 1,4-dioxane

  • Degassed water

Equipment:

  • Flame-dried round-bottom flask or Schlenk tube

  • Magnetic stir bar

  • Condenser

  • Septum

  • Inert gas supply (Argon or Nitrogen) with vacuum/gas manifold

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Flash column chromatography system

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add 3-bromooxetane (1.0 equiv.), the corresponding arylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).

  • Catalyst and Ligand Addition: To the flask, add nickel(II) chloride (0.1 equiv.) and triphenylphosphine (0.2 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and connect it to a vacuum/gas manifold. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (3-bromooxetane) is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryloxetane derivative.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: Combine 3-bromooxetane, arylboronic acid, base, NiCl₂, and PPh₃ in a flame-dried flask. start->setup inert Establish Inert Atmosphere: Evacuate and backfill with Argon (3x). setup->inert solvent Solvent Addition: Inject degassed 1,4-dioxane/water. inert->solvent react Reaction: Heat to 80-100 °C with vigorous stirring. solvent->react monitor Monitor Progress: Using TLC or LC-MS. react->monitor workup Workup: Cool, dilute with ethyl acetate and water. monitor->workup Reaction Complete extract Extraction: Separate layers, extract aqueous phase, combine organic layers, wash, and dry. workup->extract purify Purification: Concentrate and purify by flash column chromatography. extract->purify product Pure 3-Aryloxetane purify->product

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no conversion Inactive catalystEnsure proper inert atmosphere conditions; use fresh, high-purity catalyst and ligand.
Insufficient degassing of solventsDegas solvents thoroughly by sparging with an inert gas or by freeze-pump-thaw cycles.
Poor quality of reagentsUse freshly purchased or purified reagents. Ensure the base is finely powdered and dry.
Formation of side products Homocoupling of boronic acidUse a slight excess of the boronic acid; optimize the reaction temperature and time.
Protodeboronation of boronic acidUse anhydrous solvents and ensure the base is dry.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Nickel compounds are potential carcinogens and should be handled with care.

  • 1,4-Dioxane is a flammable liquid and a suspected carcinogen.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for Modulating Amine pKa with Ethyl 2-(oxetan-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the modulation of the acid dissociation constant (pKa) of amines using ethyl 2-(oxetan-3-yl)acetate. The ability to fine-tune the basicity of amines is a critical aspect of drug discovery and development, influencing key properties such as solubility, membrane permeability, and off-target activity. The incorporation of an oxetane moiety, a four-membered cyclic ether, is a modern strategy to modulate these physicochemical properties. The inductive electron-withdrawing effect of the oxetane ring can significantly lower the pKa of a nearby amine, thereby reducing its basicity.

This document outlines the chemical principles, offers representative quantitative data, and provides detailed experimental protocols for the synthesis of a model compound and the subsequent determination of its pKa.

Principle of pKa Modulation

The oxygen atom in the oxetane ring of this compound exerts a potent inductive electron-withdrawing effect. When an amine is covalently linked to this molecule, the electron density on the nitrogen atom of the amine is reduced. This decrease in electron density makes the lone pair of electrons on the nitrogen less available for protonation. Consequently, the conjugate acid of the amine becomes more acidic (a stronger acid), which is reflected in a lower pKa value for the amine. The magnitude of this pKa reduction is dependent on the distance between the oxetane ring and the amine nitrogen.

A common reaction to link an amine to this compound is through amidation, where the amine displaces the ethoxy group of the ester to form a stable amide bond. The resulting product will have an oxetane substituent at the β-position relative to the newly formed amide nitrogen. If the starting amine has another basic center, the pKa of that center will be modulated.

Quantitative Data

The following table presents a representative example of pKa modulation. Benzylamine, a common primary amine, can be reacted with this compound to form N-benzyl-2-(oxetan-3-yl)acetamide. The pKa of the resulting compound is expected to be lower than that of the parent benzylamine due to the influence of the oxetane ring.

Compound NameStructureStarting Amine pKaEstimated Product pKapKa Modulation (ΔpKa)
Benzylamine (Starting Amine)C6H5CH2NH29.34N/AN/A
N-benzyl-2-(oxetan-3-yl)acetamide (Product)C6H5CH2NHC(O)CH2(C3H5O)N/A~8.5~ -0.8

Note: The pKa of the product is an estimation based on the known effects of γ-substituents on amine basicity. The amide nitrogen itself is not basic under normal physiological conditions.

Experimental Protocols

Protocol 1: Synthesis of N-benzyl-2-(oxetan-3-yl)acetamide

This protocol describes a standard amidation reaction between benzylamine and this compound.

Materials:

  • This compound

  • Benzylamine

  • Toluene (anhydrous)

  • Sodium methoxide (25 wt% in methanol)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and benzylamine (1.1 eq).

  • Add anhydrous toluene to dissolve the reactants (approximately 5 mL per mmol of ester).

  • Add a catalytic amount of sodium methoxide (0.1 eq).

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the toluene.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield N-benzyl-2-(oxetan-3-yl)acetamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: pKa Determination by Potentiometric Titration

This protocol provides a method for determining the pKa of the synthesized amine product.[1][2][3][4]

Materials:

  • Synthesized amine compound

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl) solution, standardized

  • 0.1 M Sodium hydroxide (NaOH) solution, standardized and carbonate-free

  • Potassium chloride (KCl)

  • Calibrated pH meter with a glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Sample Preparation: Accurately weigh a sample of the synthesized amine and dissolve it in a known volume of deionized water to create a solution of approximately 0.01 M. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

  • Titration Setup: Place the beaker with the sample solution on a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration: Begin stirring the solution and record the initial pH. Add the standardized 0.1 M HCl solution in small, precise increments (e.g., 0.05-0.1 mL) from the burette.

  • Data Collection: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the measured pH versus the volume of HCl added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. The equivalence point can be determined from the inflection point of the curve, often found by examining the first or second derivative of the titration curve.

Protocol 3: pKa Determination by NMR Spectroscopy

This protocol outlines an alternative method for pKa determination using nuclear magnetic resonance (NMR) spectroscopy.[5][6][7]

Materials:

  • Synthesized amine compound

  • Deuterium oxide (D₂O)

  • 0.1 M DCl in D₂O

  • 0.1 M NaOD in D₂O

  • NMR tubes

  • NMR spectrometer

  • pH meter calibrated for D₂O (or apply a correction factor to standard pH readings)

Procedure:

  • Sample Preparation: Prepare a series of NMR samples by dissolving a known concentration of the amine in D₂O in separate NMR tubes.

  • pH Adjustment: Adjust the pD (the pH in D₂O) of each sample to a different value spanning a range of approximately 2 pH units above and below the expected pKa. Use the DCl and NaOD solutions for this adjustment.

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum for each sample. Identify a proton signal that is close to the amine nitrogen and shows a significant chemical shift change with varying pD.

  • Data Analysis: Plot the chemical shift (δ) of the selected proton against the measured pD for each sample.

  • pKa Calculation: Fit the resulting data to the Henderson-Hasselbalch equation adapted for chemical shifts: δ_obs = (δ_A * 10^(pD-pKa) + δ_HA) / (1 + 10^(pD-pKa)) where δ_obs is the observed chemical shift, δ_A is the chemical shift of the deprotonated amine, and δ_HA is the chemical shift of the protonated amine. The pKa is the pD value at the inflection point of the resulting sigmoidal curve.

Visualizations

Chemical Reaction Workflow cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Amidation Reaction Amidation Reaction This compound->Amidation Reaction Amine (e.g., Benzylamine) Amine (e.g., Benzylamine) Amine (e.g., Benzylamine)->Amidation Reaction N-substituted-2-(oxetan-3-yl)acetamide N-substituted-2-(oxetan-3-yl)acetamide Amidation Reaction->N-substituted-2-(oxetan-3-yl)acetamide

Caption: Workflow for the synthesis of an N-substituted-2-(oxetan-3-yl)acetamide.

Logical Relationship of pKa Modulation Oxetane Ring Oxetane Ring Inductive Effect Inductive Effect Oxetane Ring->Inductive Effect exerts Electron Density on Amine Electron Density on Amine Inductive Effect->Electron Density on Amine reduces Protonation Availability Protonation Availability Electron Density on Amine->Protonation Availability decreases Amine Basicity Amine Basicity Protonation Availability->Amine Basicity lowers pKa Value pKa Value Amine Basicity->pKa Value results in lower

Caption: How an oxetane ring modulates the pKa of a nearby amine.

References

Troubleshooting & Optimization

Technical Support Center: Ethyl 2-(oxetan-3-yl)acetate and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with "Ethyl 2-(oxetan-3-yl)acetate" and its derivatives. The primary focus is on preventing undesired isomerization and degradation of the oxetane ring.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with derivatives of this compound?

A1: The main stability issue is the isomerization of the corresponding oxetane-carboxylic acid into a lactone.[1][2][3] This can occur upon storage at room temperature or more rapidly with heating.[1][2] Therefore, any reaction conditions that lead to the hydrolysis of the ethyl ester to the carboxylic acid should be carefully controlled.

Q2: Under what conditions is the oxetane ring most susceptible to opening or isomerization?

A2: The oxetane ring is particularly vulnerable to ring-opening under acidic conditions.[4][5] The use of strong acids or Lewis acids can catalyze the isomerization process.[1][6] Elevated temperatures also significantly accelerate the rate of isomerization.[1][2]

Q3: How does the substitution pattern on the oxetane ring affect its stability?

A3: The substitution pattern plays a crucial role in the stability of the oxetane ring. 3,3-disubstituted oxetanes are generally more stable than 3-monosubstituted derivatives.[4][5] This increased stability is attributed to steric hindrance, which blocks the path of external nucleophiles to the C-O σ* antibonding orbital.[4] Bulky substituents can also enhance stability.[1]

Q4: Can I perform reactions that require heating with my this compound derivative?

A4: While heating can be employed, it must be done with caution as it can promote isomerization, especially if any acidic or basic impurities are present.[1][2] It is advisable to use the lowest effective temperature and shortest possible reaction time. Monitoring the reaction closely for the formation of byproducts is critical. For instance, some oxetane-carboxylic acids have been observed to isomerize upon heating at 50°C in a dioxane/water mixture.[1][6]

Q5: Are there any recommended storage conditions for this compound and its derivatives?

A5: To minimize potential degradation, it is recommended to store these compounds in a cool, dry, and dark place. For long-term storage, refrigeration or freezing is advisable, especially for the corresponding carboxylic acids which are prone to isomerization even at room temperature over time.[1][2]

Troubleshooting Guides

Issue 1: Unexpected side product observed during ester hydrolysis (saponification).
  • Symptom: NMR or LC-MS analysis of the product mixture after saponification of "this compound" shows the expected carboxylic acid along with a significant amount of an unexpected isomer (lactone).

  • Possible Cause: The carboxylic acid product is isomerizing to a lactone under the reaction or workup conditions.[1][2] This is often exacerbated by prolonged reaction times, elevated temperatures, or acidic conditions during workup.

  • Troubleshooting Steps:

    • Modify Reaction Conditions:

      • Temperature: Perform the saponification at a lower temperature (e.g., 0°C to room temperature) for a longer duration instead of heating.

      • Base: Use a milder base or the minimum required equivalents of a strong base like LiOH or NaOH.

    • Optimize Workup Procedure:

      • Acidification: During the acidic workup to protonate the carboxylate, use a weak acid (e.g., NaHSO₄) and maintain a low temperature.[6] Avoid using strong acids like HCl.

      • Extraction: Perform the extraction quickly and efficiently to minimize the time the carboxylic acid is in an acidic aqueous environment.

    • Immediate Use: Use the resulting carboxylic acid immediately in the next step without prolonged storage.

Issue 2: Degradation of the oxetane ring during a reaction in the presence of a Lewis acid.
  • Symptom: Low yield of the desired product and the presence of multiple byproducts, suggesting ring-opening or isomerization of the oxetane moiety.

  • Possible Cause: Lewis acids can catalyze the ring-opening of oxetanes.[1][6]

  • Troubleshooting Steps:

    • Screen Lewis Acids: If a Lewis acid is essential, screen for milder options.

    • Stoichiometry: Use the minimum effective catalytic amount of the Lewis acid.

    • Temperature Control: Run the reaction at the lowest possible temperature.

    • Alternative Catalysis: Explore alternative, non-acidic catalytic systems if possible.

Data Summary

The stability of oxetane-carboxylic acids, the hydrolysis products of the corresponding ethyl esters, is highly dependent on reaction conditions. The following table summarizes qualitative stability data gleaned from the literature.

Compound TypeConditionStability OutcomeReference
Oxetane-carboxylic acidsStorage at room temperatureSome compounds isomerize to lactones over time.[1][2]
Oxetane-carboxylic acidsHeating (e.g., 50-100°C)Isomerization to lactones is significantly accelerated.[1][6]
3,3-disubstituted oxetanesAcidic conditions (pH 1)Generally stable.[7]
3-monosubstituted oxetanesStrongly acidic conditionsDecomposition can be observed.[7]
Oxetane-carboxylic acidsBasic hydrolysis (saponification)The oxetane ring is generally tolerant to basic conditions.[5]

Experimental Protocols

Protocol 1: Mild Saponification of this compound

This protocol is designed to minimize the risk of isomerization of the resulting carboxylic acid.

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Base Addition: Add a solution of lithium hydroxide (LiOH) (1.1 eq) in water dropwise to the cooled solution while stirring.

  • Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by TLC or LC-MS. If the reaction is slow, allow it to warm to room temperature and stir overnight.

  • Workup:

    • Once the reaction is complete, cool the mixture back to 0°C.

    • Carefully add a pre-cooled aqueous solution of NaHSO₄ to neutralize the base and acidify to approximately pH 5-6.

    • Promptly extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature.

  • Storage: Use the resulting 2-(oxetan-3-yl)acetic acid immediately or store it at -20°C for a short period.

Visualizations

Isomerization_Troubleshooting_Workflow start Isomerization or Degradation Suspected check_conditions Review Reaction Conditions: - Temperature - pH (Acid/Base) - Reaction Time start->check_conditions high_temp High Temperature? check_conditions->high_temp acidic_cond Acidic Conditions? high_temp->acidic_cond No solution1 Reduce Temperature high_temp->solution1 Yes prolonged_time Prolonged Reaction Time? acidic_cond->prolonged_time No solution2 Use Milder Acid/Base or Buffer acidic_cond->solution2 Yes solution3 Optimize for Shorter Reaction Time prolonged_time->solution3 Yes end Problem Resolved prolonged_time->end No solution1->acidic_cond solution2->prolonged_time solution3->end

Caption: Troubleshooting workflow for isomerization.

References

Avoiding unwanted ring-opening of the oxetane in "Ethyl 2-(oxetan-3-yl)acetate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(oxetan-3-yl)acetate. The focus is on preventing the unwanted ring-opening of the oxetane moiety during common chemical transformations.

Troubleshooting Guides

Issue 1: Unwanted Ring-Opening During Ester Hydrolysis

Symptom: You are attempting to hydrolyze the ethyl ester of this compound to the corresponding carboxylic acid, but you are observing the formation of byproducts, suspected to be ring-opened products like a lactone or a diol.

Root Cause Analysis: The oxetane ring is susceptible to opening under acidic conditions, which can be introduced during the reaction or the work-up.[1][2] Heating can also promote this unwanted side reaction.[2]

Recommended Solutions:

Parameter Recommendation Rationale
Reagent Use a mild base such as lithium hydroxide (LiOH).Stronger bases like NaOH or KOH can also be used, but LiOH is often preferred for sensitive substrates.[3]
Solvent A mixture of THF, methanol, and water (e.g., 3:1:1) is recommended.This solvent system ensures the solubility of both the ester and the hydroxide salt, allowing the reaction to proceed at a lower temperature.[3]
Temperature Conduct the hydrolysis at room temperature or below (0 °C to RT).Elevated temperatures can lead to the isomerization of the resulting oxetane-carboxylic acid to a lactone.[2]
Work-up After the reaction is complete, carefully quench with a weak acid (e.g., saturated aqueous NH4Cl or a dilute solution of a mild acid like citric acid) at low temperature. Avoid strong acids like concentrated HCl.Acidic catalysis is a primary driver of oxetane ring-opening.[1][4]
Solvent Removal If the product is extracted, evaporate the solvent under reduced pressure without excessive heating.Even moderate heating during solvent evaporation can be sufficient to cause cyclization to the lactone byproduct.[2]

Experimental Protocol: Mild Saponification of this compound

  • Dissolve this compound in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Cool the solution to 0 °C in an ice bath.

  • Add 1.2 equivalents of LiOH·H₂O portion-wise.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Cool the mixture back to 0 °C and carefully add a saturated aqueous solution of NH₄Cl to neutralize the excess base.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo at a temperature not exceeding 40 °C.

Logical Workflow for Ester Hydrolysis

G start Start: Hydrolysis of This compound reagent Select mild base: LiOH start->reagent solvent Use mixed solvent: THF/MeOH/H2O reagent->solvent temp Maintain low temperature: 0°C to RT solvent->temp workup Quench with weak acid (e.g., aq. NH4Cl) at 0°C temp->workup byproduct Side Product: Ring-opened lactone or diol temp->byproduct High temp? extraction Extract with organic solvent workup->extraction workup->byproduct Strong acid? evaporation Concentrate in vacuo without excessive heat extraction->evaporation product Product: 2-(Oxetan-3-yl)acetic acid (Oxetane ring intact) evaporation->product evaporation->byproduct High heat?

Caption: Workflow for ester hydrolysis, highlighting critical control points to avoid ring-opening.

Issue 2: Unwanted Ring-Opening During Amide Coupling

Symptom: When attempting to form an amide from 2-(oxetan-3-yl)acetic acid (obtained from hydrolysis) and an amine, you observe the formation of byproducts and low yields of the desired amide.

Root Cause Analysis: The acidic nature of some coupling additives or the generation of acidic byproducts during the reaction can lead to the opening of the oxetane ring. High reaction temperatures can also be detrimental.

Recommended Solutions:

Parameter Recommendation Rationale
Coupling Reagents Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).These are standard and generally mild coupling reagents.[1][5][6]
Base Use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).These bases are necessary to activate the carboxylic acid and neutralize any acidic species formed during the reaction.[1]
Solvent Use an aprotic polar solvent such as DMF or DCM.These solvents are suitable for most standard amide coupling reactions.[1][7]
Temperature Maintain the reaction at room temperature or below.Avoid heating unless necessary, and if so, use the lowest effective temperature.
Order of Addition Pre-activate the carboxylic acid with the coupling reagent and base for a short period before adding the amine.This can improve the efficiency of the reaction and minimize side reactions.[1]

Experimental Protocol: HATU-Mediated Amide Coupling

  • Dissolve 2-(oxetan-3-yl)acetic acid (1 equivalent) in DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2-3 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • Add the desired amine (1-1.2 equivalents) to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Decision Tree for Amide Coupling

G start Start: Amide coupling of 2-(Oxetan-3-yl)acetic acid coupling_choice Choose coupling reagent: HATU or EDC/HOBt start->coupling_choice hatu_path Use HATU with DIPEA in DMF at RT coupling_choice->hatu_path HATU edc_path Use EDC/HOBt with DIPEA in DCM or DMF at RT coupling_choice->edc_path EDC/HOBt reaction_monitor Monitor reaction by TLC hatu_path->reaction_monitor edc_path->reaction_monitor workup Aqueous workup with sat. NaHCO3 and brine reaction_monitor->workup purification Purify by column chromatography workup->purification product Desired Amide Product purification->product

Caption: Decision tree for selecting and performing amide coupling reactions while preserving the oxetane ring.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is the oxetane ring in this compound most likely to open?

A1: The oxetane ring is most susceptible to opening under acidic conditions, particularly in the presence of strong acids and/or heat.[1][4] Lewis acids can also promote ring-opening. Basic conditions are generally better tolerated, making them preferable for reactions like ester hydrolysis.[4]

Q2: Can I use standard saponification conditions (e.g., NaOH in refluxing ethanol) to hydrolyze this compound?

A2: While basic conditions are generally safer for the oxetane ring than acidic ones, refluxing in ethanol is a high temperature that could potentially lead to side reactions. A milder approach using lithium hydroxide at room temperature is strongly recommended to minimize the risk of ring-opening or subsequent isomerization of the product.[2][3]

Q3: I have hydrolyzed the ester to the carboxylic acid. How stable is 2-(oxetan-3-yl)acetic acid?

A3: 2-(Oxetan-3-yl)acetic acid can be unstable, especially if heated or exposed to acidic conditions.[2] It has a tendency to undergo intramolecular cyclization to form a lactone.[2] Therefore, it is advisable to use the crude carboxylic acid directly in the next step (e.g., amide coupling) without extensive purification or prolonged storage. If storage is necessary, it should be done at low temperatures.

Q4: What are the best practices for purifying this compound and its derivatives?

A4: For purification by column chromatography, it is important to use a neutral stationary phase like silica gel. Avoid acidic or basic alumina unless the stability of the compound on these phases has been confirmed. When performing extractions, use mild aqueous solutions for washing (e.g., saturated NaHCO₃ for neutralizing acids, brine). During solvent removal with a rotary evaporator, use a water bath temperature of 40°C or below to prevent thermal degradation or rearrangement.

Q5: Are there any other common reactions where I should be cautious about the oxetane ring stability?

A5: Yes, any reaction that involves strong acids, Lewis acids, or high temperatures should be approached with caution. For example, reductions of the ester to the corresponding alcohol should be carried out under mild conditions. While not explicitly detailed for this specific substrate in the search results, general knowledge suggests that reagents like LiAlH₄ at low temperatures would be preferable to methods requiring acidic workups.

References

Side reactions of "Ethyl 2-(oxetan-3-yl)acetate" under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(oxetan-3-yl)acetate, focusing on its potential side reactions under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound under acidic conditions?

A1: The primary stability concerns for this compound under acidic conditions involve two main pathways:

  • Acid-catalyzed hydrolysis of the ethyl ester: The ester functional group can be hydrolyzed to the corresponding carboxylic acid, 2-(oxetan-3-yl)acetic acid, in the presence of acid and water.[1]

  • Acid-catalyzed ring-opening of the oxetane: The strained oxetane ring is susceptible to opening under acidic conditions. This can occur either through direct attack by a nucleophile on the protonated oxetane or, more commonly, following the hydrolysis of the ester. The resulting 2-(oxetan-3-yl)acetic acid can then undergo an intramolecular cyclization, leading to the formation of a lactone.[1][2][3]

Q2: What are the likely side products of this compound in the presence of strong acids?

A2: Under strong acidic conditions, particularly with heating, the following side products are likely to be observed:

  • 2-(oxetan-3-yl)acetic acid: The initial product of ester hydrolysis.

  • Tetrahydrofuran-3-carboxylic acid derivatives: Formed from the isomerization of 2-(oxetan-3-yl)acetic acid. This intramolecular ring-opening and subsequent cyclization is a documented instability for oxetane-carboxylic acids.[1][2][3]

  • Polymeric materials: Acid-catalyzed polymerization of the oxetane ring can lead to the formation of oligomers or polymers, especially in the presence of strong Lewis acids or protic acids at elevated temperatures.

  • 1,3-diol derivatives: If the ring-opening occurs with water as the nucleophile without subsequent cyclization, it can lead to the formation of diol-containing structures.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound under acidic conditions.

Issue 1: Low yield of the desired product and formation of an unexpected lactone.

  • Possible Cause: The primary cause is likely the acid-catalyzed hydrolysis of the ethyl ester to 2-(oxetan-3-yl)acetic acid, followed by an intramolecular cyclization (isomerization) to form a stable lactone.[1][2][3] This is particularly prevalent when heating the reaction mixture in the presence of acid.

  • Troubleshooting Strategy:

    • Avoid Strong Acids and High Temperatures: Whenever possible, use milder acidic conditions or non-acidic methods for subsequent reactions. If acidic conditions are necessary, conduct the reaction at the lowest possible temperature.

    • Anhydrous Conditions: Ensure that the reaction is performed under strictly anhydrous conditions to minimize the hydrolysis of the ethyl ester.

    • Work-up Procedure: During the work-up, use a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid promptly and keep the temperature low.

Issue 2: Formation of high molecular weight, insoluble material (polymer).

  • Possible Cause: Strong acids, particularly Lewis acids, can initiate the cationic ring-opening polymerization of the oxetane ring.

  • Troubleshooting Strategy:

    • Choice of Acid: Avoid strong Lewis acids. If a protic acid is required, use it in catalytic amounts and at low temperatures.

    • Control of Stoichiometry: Use the minimum required amount of acid catalyst.

    • Solvent: Use a non-coordinating solvent to minimize the stabilization of cationic intermediates that can propagate polymerization.

Issue 3: Presence of multiple unidentified byproducts in analytical data (GC-MS, NMR).

  • Possible Cause: A combination of ester hydrolysis, oxetane ring-opening, and potentially other degradation pathways can lead to a complex mixture of products.

  • Troubleshooting Strategy:

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, GC-MS, or NMR to identify the point at which byproduct formation becomes significant.

    • Purification: If byproduct formation is unavoidable, employ careful chromatographic purification. It is important to note that silica gel, being acidic, can potentially promote further degradation of the oxetane ring. Using a neutralized silica gel or an alternative stationary phase may be necessary.

    • Derivative Analysis: To aid in the identification of byproducts, consider derivatizing the crude reaction mixture. For example, esterification of any carboxylic acid byproducts can make them more amenable to GC-MS analysis.

Summary of Potential Side Reactions and Conditions

Side Reaction Acidic Conditions Primary Side Product(s) Mitigation Strategies
Ester Hydrolysis Aqueous acid (e.g., HCl, H₂SO₄)2-(oxetan-3-yl)acetic acidUse anhydrous conditions; minimize reaction time.
Isomerization (Intramolecular Cyclization) Strong protic acids, heatingTetrahydrofuran-3-carboxylic acid derivatives (lactones)Avoid high temperatures; use mild acids; neutralize promptly.[1][2][3]
Polymerization Strong Lewis acids (e.g., BF₃·OEt₂) or concentrated protic acidsPolyether oligomers/polymersUse catalytic amounts of acid; low temperatures; non-coordinating solvents.
Ring-Opening with Nucleophile Acidic conditions with a nucleophile present (e.g., water, alcohol)1,3-disubstituted propanes (e.g., diols)Control nucleophile concentration; use non-nucleophilic solvents.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of a structurally similar compound, Ethyl 2-(oxetan-3-yloxy)acetate, and should be optimized for the target molecule.[4]

  • Materials:

    • Oxetan-3-yl)acetic acid

    • Ethanol (anhydrous)

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 4-Dimethylaminopyridine (DMAP)

    • Dichloromethane (DCM, anhydrous)

  • Procedure:

    • Dissolve (oxetan-3-yl)acetic acid (1.0 eq) in anhydrous DCM in a flame-dried, argon-purged round-bottom flask.

    • Add DMAP (0.1 eq) to the solution.

    • In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM.

    • Slowly add the DCC solution to the carboxylic acid solution at 0 °C (ice bath).

    • Add anhydrous ethanol (1.2 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Analysis of Side Reactions by GC-MS

  • Objective: To identify and quantify the products of this compound degradation under acidic conditions.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dioxane).

    • In separate vials, add the stock solution and the acidic catalyst (e.g., a solution of HCl in dioxane).

    • Heat the vials at a controlled temperature (e.g., 50 °C) for specific time intervals (e.g., 1h, 4h, 12h).

    • At each time point, quench the reaction by adding a neutralizing agent (e.g., a slight excess of triethylamine).

    • Dilute an aliquot of the quenched reaction mixture with a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

    • Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Use a temperature program that allows for the separation of the starting material and potential products.

    • Identify the components by comparing their mass spectra with a library (e.g., NIST) and their retention times with authentic standards if available.

Visualizations

Side_Reaction_Pathway A This compound B 2-(oxetan-3-yl)acetic acid A->B Acidic Hydrolysis D Polymerization A->D Strong Acid (e.g., Lewis Acid) E Ring-opened Diol A->E Acidic Hydrolysis (Ring Opening) C Isomerized Lactone B->C Intramolecular Cyclization

Caption: Potential side reaction pathways of this compound under acidic conditions.

Troubleshooting_Workflow Start Experiment with this compound under acidic conditions Problem Low Yield or Unexpected Products? Start->Problem Check_Lactone Check for Lactone Formation (e.g., via NMR, IR, MS) Problem->Check_Lactone Isomerization suspected? Check_Polymer Check for Insoluble Polymer Problem->Check_Polymer Polymerization suspected? Check_Multiple Multiple Unidentified Spots/Peaks? Problem->Check_Multiple Complex mixture? Lactone_Yes Yes Check_Lactone->Lactone_Yes Lactone_No No Check_Lactone->Lactone_No Polymer_Yes Yes Check_Polymer->Polymer_Yes Polymer_No No Check_Polymer->Polymer_No Multiple_Yes Yes Check_Multiple->Multiple_Yes Solution_Lactone Reduce Temperature Use Milder Acid Ensure Anhydrous Conditions Lactone_Yes->Solution_Lactone Lactone_No->Check_Polymer Solution_Polymer Avoid Strong Lewis Acids Use Catalytic Amount of Acid Polymer_Yes->Solution_Polymer Polymer_No->Check_Multiple Solution_Multiple Optimize Reaction Time Use Neutralized Chromatography Multiple_Yes->Solution_Multiple End Optimized Reaction Solution_Lactone->End Solution_Polymer->End Solution_Multiple->End

Caption: A troubleshooting workflow for side reactions of this compound.

References

Technical Support Center: Purification of Ethyl 2-(oxetan-3-yl)acetate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 2-(oxetan-3-yl)acetate and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification methods for crude this compound?

A1: The most common and effective methods for purifying this compound are flash column chromatography and distillation.

  • Flash Column Chromatography: This is the preferred method for removing non-volatile impurities and by-products. Standard solvent systems include ethyl acetate/hexane gradients.[1][2]

  • Distillation: If the primary impurities are volatile and have sufficiently different boiling points, vacuum distillation can be an effective technique for purification on a larger scale.[3][4]

Q2: How can I purify the carboxylic acid product obtained from the hydrolysis of this compound?

A2: The hydrolysis product, 2-(oxetan-3-yl)acetic acid, is typically a solid and can be purified effectively by recrystallization.[5][6] After acidic work-up and extraction of the crude acid, a suitable solvent or solvent system (e.g., water, ethanol/water) should be used for recrystallization.[5][7]

Q3: What are common impurities I might encounter?

A3: Common impurities can originate from starting materials, solvents, or side reactions.

  • From Solvents: If using ethyl acetate as a solvent, common impurities include water, ethanol, and acetic acid.[8]

  • From Synthesis: Unreacted starting materials, catalysts, and by-products from side reactions are common. For instance, in syntheses involving sodium hydride (NaH), residual mineral oil can be a stubborn impurity.[9] During oxetane synthesis, side products like allyl alcohol can also form.[3]

  • From Decomposition: Oxetanes can undergo ring-opening under strongly acidic or basic conditions, leading to diols or other functionalized alkanes.[10][11][12]

Q4: Can I use liquid-liquid extraction as a preliminary purification step?

A4: Absolutely. A standard aqueous work-up is a critical first step. Washing the crude product in an organic solvent (like ethyl acetate or dichloromethane) with aqueous solutions can remove many impurities.

  • Saturated Sodium Bicarbonate (NaHCO₃): Removes acidic impurities.[13]

  • Dilute Ammonium Chloride (NH₄Cl): Removes basic impurities.[13]

  • Brine (Saturated NaCl): Removes residual water and helps break up emulsions.[13]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
My compound won't crystallize ("oils out") during recrystallization. The compound may be impure, the cooling process is too rapid, or the solvent is not ideal.Try adding a seed crystal, scratching the inside of the flask with a glass rod to initiate crystallization, or cooling the solution more slowly. Re-purify via chromatography to remove impurities that inhibit crystallization. Consider a different solvent system.[5]
The oxetane ring is decomposing during purification. The purification conditions are too harsh. Oxetanes can be sensitive to strong acids or high temperatures, leading to ring-opening.[11][12]Avoid strong acid conditions during work-up or chromatography. Use a buffer or a milder acid if necessary. If using distillation, perform it under vacuum to lower the required temperature.
I see multiple spots on TLC after column chromatography. The polarity of the eluent may be too high, causing co-elution, or the column may have been overloaded.Optimize the solvent system using TLC to achieve better separation (aim for an Rf of 0.2-0.3 for the desired compound).[14] If the column was overloaded, repeat the chromatography with less material.
My purified ester still contains residual alcohol from the synthesis. The alcohol may have formed an azeotrope with the ester and solvent, making it difficult to remove by simple evaporation.Use high-vacuum drying, potentially with gentle heating. If that fails, a careful distillation or re-purification by chromatography may be necessary. For the parent oxetane, fractional distillation is effective at removing alcohol.[3]
A baseline, immobile impurity is present on my silica gel column. The impurity is highly polar (e.g., an amine or a salt) and is strongly adsorbing to the acidic silica gel.For basic impurities like amines, adding a small amount of triethylamine or ammonia in methanol to the eluent can help move the compound off the baseline.[1][2] Alternatively, switch to a different stationary phase like alumina.[2]

Data Presentation

Table 1: Recommended Solvent Systems for Flash Chromatography

Compound PolarityRecommended Solvent System (v/v)Typical Rf TargetReference
Non-polar5% Ethyl Acetate / Hexane0.2 - 0.3[1][14]
Intermediate (e.g., this compound)10-50% Ethyl Acetate / Hexane0.2 - 0.3[1][14]
Polar (e.g., Ring-opened diols)100% Ethyl Acetate or 5-10% Methanol / Dichloromethane0.2 - 0.3[1][2]
Basic (e.g., Amino-functionalized products)5-10% Methanol (+ 0.1-1% NH₄OH) / Dichloromethane0.2 - 0.3[1][2]

Experimental Protocols

Protocol 1: Flash Column Chromatography of this compound

This protocol describes the purification of a moderately polar ester.

  • Solvent System Selection: On a TLC plate, test various ratios of ethyl acetate and hexane to find a system that gives the target compound an Rf value of approximately 0.2-0.3.[14] A common starting point is 20% ethyl acetate in hexane.[1]

  • Column Packing: Prepare a glass column with silica gel (230-400 mesh) as a slurry in the chosen non-polar solvent (hexane). The amount of silica should be 30-100 times the weight of the crude sample.[14]

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the eluent or dichloromethane. Carefully pipette the solution onto the top of the silica bed.[14]

    • Dry Loading: Dissolve the crude sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[14]

  • Elution: Add the eluent to the top of the column and apply gentle positive pressure. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Hydrolysis and Recrystallization to 2-(oxetan-3-yl)acetic acid

This protocol details the conversion of the ester to its corresponding carboxylic acid and subsequent purification.

  • Hydrolysis: Dissolve this compound in an alcohol (e.g., ethanol). Add an aqueous solution of a base (e.g., 1M NaOH) and stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Work-up:

    • Remove the alcohol solvent under reduced pressure.

    • Add water to the residue and wash with a non-polar organic solvent (e.g., ether) to remove any unreacted ester.

    • Cool the aqueous layer in an ice bath and acidify with dilute HCl until the pH is ~2. The carboxylic acid should precipitate as a solid.[6]

  • Isolation: Collect the crude solid product by vacuum filtration and wash with cold water.

  • Recrystallization:

    • Transfer the crude solid to a flask. Add a minimum amount of a suitable hot solvent (e.g., water or an ethanol/water mixture) to fully dissolve the solid.[5]

    • Allow the solution to cool slowly to room temperature. Crystal formation should occur. Cooling further in an ice bath can improve the yield.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[6]

Visualizations

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Work-up (Liquid-Liquid Extraction) crude->workup organic_phase Crude Organic Product workup->organic_phase Separate aq_phase Aqueous Waste workup->aq_phase Separate chromatography Flash Chromatography organic_phase->chromatography distillation Distillation organic_phase->distillation recrystallization Recrystallization (if solid) organic_phase->recrystallization final_product Pure Product chromatography->final_product distillation->final_product recrystallization->final_product

Caption: General workflow for the purification of organic compounds.

Troubleshooting_Logic problem Problem Observed e.g., Oiling out during recrystallization cause Potential Cause Impurities present Cooling too fast Poor solvent choice problem:p->cause:c Leads to solution Suggested Solution Re-purify via chromatography Slow down cooling rate Use a different solvent system cause:c->solution:s Suggests

Caption: Logical relationship for troubleshooting purification issues.

Hydrolysis_Reaction reactant This compound product 2-(oxetan-3-yl)acetic acid reactant->product 1. NaOH, H₂O 2. H₃O⁺

Caption: Hydrolysis of the ester to its corresponding carboxylic acid.

References

Technical Support Center: Optimizing Conjugate Additions to Ethyl 2-(oxetan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for conjugate additions to Ethyl 2-(oxetan-3-ylidene)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of Ethyl 2-(oxetan-3-ylidene)acetate as a Michael acceptor?

Ethyl 2-(oxetan-3-ylidene)acetate is an activated alkene, making it a suitable Michael acceptor for conjugate additions. The exocyclic double bond is polarized by the electron-withdrawing ethyl ester group, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. However, the presence of the oxetane ring introduces steric hindrance around the double bond, which can affect reaction rates and require careful optimization of reaction conditions.

Q2: What types of nucleophiles can be used in conjugate additions to this substrate?

A variety of soft nucleophiles can be employed, including:

  • Nitrogen Nucleophiles: Primary and secondary amines, and NH-heterocycles (aza-Michael addition).

  • Sulfur Nucleophiles: Thiols and thiophenols (thia-Michael addition).

  • Carbon Nucleophiles: Stabilized enolates (e.g., from malonates, β-ketoesters), and organocuprates (Gilman reagents).

The choice of nucleophile will significantly impact the optimal reaction conditions.

Q3: What are some common side reactions to be aware of?

Potential side reactions include:

  • 1,2-Addition: Attack of the nucleophile at the carbonyl carbon of the ester. This is more likely with hard nucleophiles (e.g., Grignard reagents without a copper catalyst).

  • Ring-Opening of the Oxetane: The strained oxetane ring can be susceptible to opening under harsh acidic or basic conditions, or at elevated temperatures.[1]

  • Polymerization: The activated alkene can undergo polymerization, especially in the presence of strong bases or radical initiators.

  • Double Addition: In the case of primary amines, a second addition to another molecule of the acrylate can occur.[2]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Staining with potassium permanganate can be effective for visualizing the disappearance of the starting alkene. For more quantitative analysis, techniques like GC-MS or 1H NMR of aliquots taken from the reaction mixture can be employed.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Low Reactivity of the Michael Acceptor The steric hindrance from the oxetane ring can slow down the reaction. Consider increasing the reaction temperature, extending the reaction time, or using a more reactive nucleophile. The use of a Lewis acid catalyst can also enhance the electrophilicity of the Michael acceptor.
Poor Nucleophile Generation If using a carbon nucleophile derived from a C-H acid (e.g., malonates), ensure the base is strong enough to generate a sufficient concentration of the enolate. For aza- or thia-Michael additions, a weak base is often sufficient to deprotonate the nucleophile or to act as a catalyst. Ensure the absence of acidic impurities that could quench the nucleophile or catalyst.
Incorrect Stoichiometry For some nucleophiles, using an excess of the Michael donor can improve the yield. However, for primary amines, this can lead to double addition products.[2] Careful control of stoichiometry is crucial.
Suboptimal Solvent The solvent should be chosen to ensure all reactants are soluble. Polar aprotic solvents like THF, DMF, or acetonitrile are often effective. Protic solvents can sometimes inhibit the reaction by solvating the nucleophile.
Decomposition of Starting Material or Product The oxetane ring may be unstable under the reaction conditions. Analyze the crude reaction mixture for byproducts resulting from ring-opening. Consider using milder conditions (e.g., lower temperature, weaker base/acid).[1]

Problem 2: Formation of Multiple Products

Potential Cause Troubleshooting Steps
1,2-Addition Product Observed This is common with hard nucleophiles. If using an organometallic reagent, consider using an organocuprate (Gilman reagent) which strongly favors 1,4-addition.[3]
Oxetane Ring-Opening Avoid strong acids and high temperatures. If a Lewis acid is used, screen different Lewis acids to find one that activates the Michael acceptor without promoting ring-opening.
Double Addition with Primary Amines Use a large excess of the primary amine to favor the mono-adduct, or add the acrylate slowly to a solution of the amine.[2]
Retro-Michael Addition The Michael addition can be reversible, especially at higher temperatures. Ensure the product is stable under the reaction conditions and consider if a lower reaction temperature could favor the forward reaction.

Experimental Protocols & Data

Aza-Michael Addition of NH-Heterocycles

This protocol is adapted from a similar reaction with Methyl 2-(oxetan-3-ylidene)acetate.

General Procedure: A solution of the corresponding NH-heterocycle (1.2 mmol) in acetonitrile (3 mL) is added to a solution of Ethyl 2-(oxetan-3-ylidene)acetate (1.0 mmol) in acetonitrile (2 mL). The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by TLC. After completion, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

Representative Data for Aza-Michael Additions:

NucleophileProductYield (%)
PyrrolidineEthyl 2-(3-(pyrrolidin-1-yl)oxetan-3-yl)acetate~70-80%
MorpholineEthyl 2-(3-morpholinooxetan-3-yl)acetate~75-85%
PiperidineEthyl 2-(3-(piperidin-1-yl)oxetan-3-yl)acetate~70-80%
(Yields are estimated based on similar reported reactions and may vary depending on specific conditions.)
Thia-Michael Addition of Thiols

General Procedure: To a solution of Ethyl 2-(oxetan-3-ylidene)acetate (1.0 mmol) and a thiol (1.2 mmol) in a suitable solvent (e.g., dichloromethane, THF), a catalytic amount of a base (e.g., triethylamine, DBU, 10 mol%) is added. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography.

Comparative Data for Thia-Michael Addition Catalysts (Model System):

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)
L-Proline5[bmim]PF₆Room Temp95
Triphenylphosphine10DichloromethaneRoom Temp92
Amberlyst® A21-NeatRoom Temp94
(Data is for the addition of thiophenol to chalcone or ethyl acrylate and serves as a general guide for catalyst selection).[4]

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Ethyl 2-(oxetan-3-ylidene)acetate E Combine Reactants under Inert Atmosphere (optional) A->E B Nucleophile (Amine, Thiol, Malonate, etc.) B->E C Catalyst (Base, Lewis Acid, etc.) C->E D Anhydrous Solvent (MeCN, THF, DCM, etc.) D->E F Stir at Optimized Temperature (e.g., RT, 50°C) E->F G Monitor by TLC/GC-MS/NMR F->G G->F Continue reaction if incomplete H Quench Reaction (e.g., with water or sat. NH4Cl) G->H Reaction complete I Extraction with Organic Solvent H->I J Drying and Concentration I->J K Purification (Column Chromatography) J->K L Final Product K->L troubleshooting_workflow start Low or No Yield check_sm Check Starting Materials (Purity, Activity) start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_nucleophile Is Nucleophile Generation Efficient? start->check_nucleophile check_side_reactions Analyze Crude Mixture for Byproducts (TLC, NMR) start->check_side_reactions use_lewis_acid Add Lewis Acid to Activate Acceptor check_sm->use_lewis_acid optimize_temp Optimize Temperature (Increase or Decrease) check_conditions->optimize_temp change_solvent Screen Different Solvents check_conditions->change_solvent change_catalyst Change Base/Catalyst (Stronger/Milder) check_nucleophile->change_catalyst check_ring_opening Evidence of Oxetane Ring Opening? check_side_reactions->check_ring_opening success Improved Yield optimize_temp->success change_catalyst->success change_solvent->success use_lewis_acid->success check_ring_opening->optimize_temp No use_milder_conditions Use Milder Conditions (Lower Temp, Weaker Base) check_ring_opening->use_milder_conditions Yes use_milder_conditions->success signaling_pathway cluster_catalysis Catalytic Pathways cluster_intermediates Reactive Intermediates A Base Catalyst (e.g., Amine) B Nucleophile (e.g., Thiol, R-SH) A->B Deprotonation E Activated Nucleophile (e.g., Thiolate, R-S⁻) B->E B->E C Michael Acceptor (Oxetane Derivative) F Activated Acceptor (Zwitterionic Intermediate) C->F G Michael Adduct C->G D Nucleophilic Catalyst (e.g., Phosphine) D->C Nucleophilic Attack E->C Nucleophilic Attack E->F Addition-Elimination F->B Proton Transfer F->G

References

Instability of oxetane-carboxylic acids derived from "Ethyl 2-(oxetan-3-yl)acetate" hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with oxetane-carboxylic acids derived from the hydrolysis of "Ethyl 2-(oxetan-3-yl)acetate".

Frequently Asked Questions (FAQs)

Q1: My purified 2-(oxetan-3-yl)acetic acid shows a new, unexpected peak in the NMR after storage. What is happening?

A1: Oxetane-carboxylic acids, including 2-(oxetan-3-yl)acetic acid, are known to be intrinsically unstable and can isomerize into lactones over time, even at room temperature.[1][2][3][4][5][6][7][8] This isomerization is a common degradation pathway and is likely the cause of the new peak in your NMR spectrum.

Q2: What are the primary degradation pathways for oxetane-carboxylic acids?

A2: The two main degradation pathways are:

  • Isomerization to lactones: This is a well-documented intramolecular rearrangement that can occur spontaneously.[1][3]

  • Decarboxylation: Under certain conditions, such as photoredox catalysis, oxetane-carboxylic acids can undergo decarboxylation to form the corresponding oxetane derivative.[9][10][11]

Q3: How can I improve the stability of my oxetane-carboxylic acid?

A3: The stability of oxetane-containing molecules is influenced by their substitution pattern. 3,3-disubstituted oxetanes tend to be more stable.[12][13] For 2-(oxetan-3-yl)acetic acid, consider the following to enhance stability:

  • Storage: Store the compound at low temperatures (-20°C is recommended) and under an inert atmosphere.[14]

  • pH: Avoid acidic conditions, as they can promote ring opening.[12][13][15][16]

  • Bulky Substituents: If chemically feasible for your application, introducing bulky substituents on the oxetane ring can sterically hinder degradation pathways.[1][3]

Q4: Are there any specific handling precautions for oxetane-containing compounds?

A4: Yes, general safety precautions for handling oxetanes include:

  • Working in a well-ventilated area.[17]

  • Avoiding contact with skin and eyes.[17]

  • Keeping containers tightly sealed to prevent exposure to moisture and air.[14][17]

  • Storing away from heat and ignition sources.[17]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no yield of carboxylic acid after hydrolysis Isomerization during workup: Acidic conditions during the acidification step can promote rapid isomerization to the lactone.[1][3]Use a mild acidifying agent like NaHSO₄ and maintain a low temperature during acidification.[1][3] Immediately extract the product into an organic solvent after acidification.
Incomplete hydrolysis: The saponification reaction may not have gone to completion.Ensure a sufficient excess of base (e.g., LiOH, NaOH) is used.[18] Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting ester.
Presence of a significant lactone byproduct Elevated temperature: Heating during the hydrolysis or workup can accelerate isomerization.[1][3]Perform the hydrolysis at room temperature or below. Avoid heating during solvent removal; use a rotary evaporator at low temperature and reduced pressure.
Prolonged reaction or storage time: The longer the carboxylic acid is in solution or stored, the more likely it is to isomerize.[2]Minimize the time between hydrolysis, purification, and subsequent use. For long-term storage, convert the acid to a more stable derivative if possible.
Formation of other unexpected byproducts Ring opening: Strong acidic or basic conditions can lead to the opening of the strained oxetane ring.[15][16]Use mild reaction conditions for both hydrolysis and any subsequent transformations. Buffer reactions if necessary to maintain a neutral pH.
Decarboxylation: Although less common without specific catalysts, light exposure could potentially initiate decarboxylation.[9][10]Protect the reaction and the purified compound from light, especially if photolabile groups are present.

Quantitative Data on Instability

The stability of oxetane-carboxylic acids can be influenced by their substitution. Below is a summary of the observed isomerization of oxetane-2-carboxylic acid to its corresponding lactone when stored at room temperature.[2]

Storage Time Conversion to Lactone (%)
1 week~7%
1 month16%
1 year100%

Experimental Protocols

Detailed Methodology for the Hydrolysis of this compound

This protocol is designed to minimize the degradation of the resulting 2-(oxetan-3-yl)acetic acid.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Sodium bisulfate (NaHSO₄) solution, pre-chilled to 0°C

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Saponification:

    • Dissolve this compound (1 equiv) in a mixture of THF and water (2:1 v/v).

    • Cool the solution to 0°C in an ice bath.

    • Add LiOH·H₂O (1.5 equiv) in one portion.

    • Stir the reaction mixture at 0°C and monitor its progress by TLC or LC-MS. Allow the reaction to proceed until all the starting material is consumed (typically 2-4 hours).

  • Workup and Acidification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure at a low temperature (<30°C) to remove the THF.

    • Cool the remaining aqueous solution to 0°C in an ice bath.

    • Slowly add the pre-chilled 1 M NaHSO₄ solution with vigorous stirring to adjust the pH to ~3-4. Monitor the pH carefully to avoid overly acidic conditions.

    • Immediately extract the aqueous layer with cold ethyl acetate (3 x volume of the aqueous layer).

  • Purification and Isolation:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure at a low temperature (<30°C) to yield the crude 2-(oxetan-3-yl)acetic acid.

    • For further purification, column chromatography on silica gel can be performed using a suitable solvent system (e.g., a gradient of methanol in dichloromethane). It is crucial to perform chromatography quickly and at a low temperature if possible.

  • Storage:

    • Store the purified 2-(oxetan-3-yl)acetic acid under an argon or nitrogen atmosphere at -20°C.

Visualizations

InstabilityPathways cluster_hydrolysis Hydrolysis cluster_degradation Degradation Pathways Ethyl_2-(oxetan-3-yl)acetate This compound 2-(oxetan-3-yl)acetic_acid 2-(oxetan-3-yl)acetic acid Ethyl_2-(oxetan-3-yl)acetate->2-(oxetan-3-yl)acetic_acid LiOH, THF/H₂O Lactone Lactone 2-(oxetan-3-yl)acetic_acid->Lactone Isomerization (Heat, Time) Decarboxylated_Product Decarboxylated Product 2-(oxetan-3-yl)acetic_acid->Decarboxylated_Product Decarboxylation (e.g., Photoredox)

Caption: Instability pathways of 2-(oxetan-3-yl)acetic acid.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Storage Start Start: this compound Hydrolysis Saponification (LiOH, 0°C) Start->Hydrolysis Quench Acidification (NaHSO₄, 0°C) Hydrolysis->Quench Extraction Extraction (Cold EtOAc) Quench->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Concentration Concentration (<30°C) Drying->Concentration Purification Optional: Column Chromatography Concentration->Purification Storage Storage (-20°C, Inert Atm.) Purification->Storage

Caption: Recommended workflow for hydrolysis and purification.

References

Strategies to minimize by-product formation in oxetane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during oxetane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing oxetanes?

A1: The two most prevalent methods for synthesizing the oxetane ring are the Paterno-Büchi reaction and the intramolecular Williamson ether synthesis. The Paterno-Büchi reaction is a photochemical [2+2] cycloaddition of a carbonyl compound and an alkene. The intramolecular Williamson ether synthesis involves the cyclization of a halo-alcohol. Other methods include the ring expansion of epoxides and C-H functionalization approaches.[1][2][3]

Q2: What are the typical by-products observed in oxetane synthesis?

A2: By-product formation is a common challenge in oxetane synthesis due to the inherent ring strain of the four-membered ether. In the Paterno-Büchi reaction , common by-products include dimers of the starting alkene, products from hydrogen abstraction by the excited carbonyl, and pinacol derivatives from the coupling of the carbonyl compound.[4][5] For the intramolecular Williamson ether synthesis , the main competing side reaction is the Grob fragmentation, which leads to the formation of an alkene and a carbonyl compound instead of the desired oxetane.[1][2] Elimination reactions can also compete with the desired SN2 cyclization.[6]

Q3: How can I improve the yield and minimize by-products in my oxetane synthesis?

A3: Optimizing reaction conditions is crucial. For the Paterno-Büchi reaction , consider using a photosensitizer and selecting a solvent that minimizes side reactions. Non-polar solvents are often preferred.[4] Visible light-mediated protocols with a suitable photocatalyst can also offer better selectivity compared to high-energy UV irradiation. In the intramolecular Williamson ether synthesis , the choice of base, solvent, and temperature significantly impacts the outcome. Using a non-hindered base and ensuring anhydrous conditions can favor the desired SN2 cyclization over elimination and fragmentation pathways.[1][7]

Troubleshooting Guides

Paterno-Büchi Reaction

Problem 1: Low or no yield of the desired oxetane.

Possible Cause Troubleshooting Steps
Incorrect Wavelength/Light Source Ensure the light source emits at a wavelength absorbed by the carbonyl compound. Aromatic ketones are typically excited around 300 nm (Pyrex filter), while aliphatic ketones may require shorter wavelengths like 254 nm (quartz/Vycor).[4]
Intersystem Crossing Inefficiency For reactions proceeding through a triplet excited state, consider adding a triplet sensitizer if the carbonyl compound has poor intersystem crossing efficiency.
Quenching of the Excited State Ensure all reagents and solvents are pure and free of impurities that could quench the excited carbonyl. Degas the solvent to remove oxygen, a known triplet quencher.
Side Reactions Dominate If dimerization of the alkene or pinacol formation is observed, try diluting the reaction mixture. Consider using a flow reactor to improve irradiation efficiency and minimize side reactions.[8]

Problem 2: Formation of multiple regioisomers or diastereomers.

Possible Cause Troubleshooting Steps
Lack of Regio- or Stereocontrol The regioselectivity is influenced by the stability of the intermediate 1,4-biradical. Switching to a more polar solvent can sometimes alter the regioselectivity. For improved diastereoselectivity, consider using a chiral auxiliary on the carbonyl compound or alkene.
Non-concerted Reaction Pathway The reaction often proceeds through a biradical intermediate, which can lead to a loss of stereochemistry. Lowering the reaction temperature may improve stereoselectivity in some cases.
Intramolecular Williamson Ether Synthesis

Problem 1: Grob fragmentation is the major observed by-product.

Possible Cause Troubleshooting Steps
Reaction Conditions Favor Fragmentation Grob fragmentation is often favored by heat and certain bases. Use a milder, non-hindered base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) at lower temperatures.[1]
Substrate Structure The stereochemistry of the starting halo-alcohol can influence the propensity for Grob fragmentation. Ensure the substrate is pure and the correct diastereomer is being used.
Solvent Effects The choice of solvent can influence the reaction pathway. Aprotic polar solvents like THF or DMF are commonly used.[9]

Problem 2: Low yield due to competing elimination reactions.

Possible Cause Troubleshooting Steps
Sterically Hindered Base A bulky base can favor E2 elimination over the desired SN2 cyclization. Use a less sterically demanding base like sodium hydride.[7]
High Reaction Temperature Higher temperatures generally favor elimination. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Secondary or Tertiary Halide The Williamson ether synthesis works best with primary halides. Secondary halides often give a mixture of substitution and elimination products, while tertiary halides predominantly undergo elimination.[10]

Quantitative Data

Table 1: Effect of Base and Temperature on Intramolecular Williamson Ether Synthesis of a Substituted Oxetane

EntryBaseTemperature (°C)Yield of Oxetane (%)Yield of Grob Fragmentation (%)
1DBU802565
2K₂CO₃604540
3NaH257515
4KOtBu08510

Note: Data is illustrative and based on general principles. Actual yields will vary depending on the specific substrate.

Table 2: Influence of Solvent on the Paterno-Büchi Reaction of Benzaldehyde with 2,3-Dihydrofuran

EntrySolventDielectric ConstantYield of Oxetane (%)exo/endo Ratio
1Cyclohexane2.07890:10
2Benzene2.37588:12
3Diethyl Ether4.36585:15
4Acetonitrile37.55070:30

Note: Data is illustrative and based on general principles. Actual yields and selectivities will vary depending on the specific reaction conditions.[11]

Experimental Protocols

Detailed Protocol for Paterno-Büchi Reaction

Synthesis of 2,2-Diphenyl-3-vinyloxetane

  • Reagent Preparation:

    • Benzophenone (1.0 g, 5.49 mmol)

    • 3,4-Dihydro-2H-pyran (1.5 mL, 16.5 mmol)

    • Benzene (50 mL, dried over sodium/benzophenone ketyl)

  • Reaction Setup:

    • Dissolve benzophenone and 3,4-dihydro-2H-pyran in dry benzene in a quartz reaction vessel.

    • Purge the solution with dry nitrogen or argon for 30 minutes to remove dissolved oxygen.

    • Seal the vessel and place it in a photochemical reactor equipped with a medium-pressure mercury lamp and a Pyrex filter (to transmit light > 290 nm).

    • Ensure the reaction vessel is cooled using a water bath to maintain a constant temperature (typically 20-25 °C).

  • Photochemical Reaction:

    • Irradiate the solution with stirring for 24-48 hours.

    • Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots.

  • Workup and Purification:

    • After completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

    • Combine the fractions containing the desired oxetane and remove the solvent under reduced pressure to yield the product as a colorless oil.

Detailed Protocol for Intramolecular Williamson Ether Synthesis

Synthesis of 2-Phenyloxetane

  • Reagent Preparation:

    • 3-Chloro-1-phenyl-1-propanol (1.0 g, 5.86 mmol)

    • Sodium hydride (60% dispersion in mineral oil, 0.28 g, 7.03 mmol)

    • Anhydrous tetrahydrofuran (THF, 30 mL)

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the sodium hydride dispersion.

    • Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, decanting the hexane carefully each time under a stream of nitrogen.

    • Add 15 mL of anhydrous THF to the flask.

    • Dissolve 3-chloro-1-phenyl-1-propanol in 15 mL of anhydrous THF and add it to the dropping funnel.

  • Reaction:

    • Cool the sodium hydride suspension in THF to 0 °C using an ice bath.

    • Add the solution of 3-chloro-1-phenyl-1-propanol dropwise to the stirred suspension of sodium hydride over 30 minutes. Hydrogen gas will evolve.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup and Purification:

    • Carefully quench the reaction by the slow, dropwise addition of water at 0 °C to decompose any unreacted sodium hydride.

    • Add 30 mL of diethyl ether and 30 mL of water. Separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 20 mL).

    • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by distillation under reduced pressure or by column chromatography on silica gel to afford 2-phenyloxetane.

Visualizations

Paterno_Buchi_Troubleshooting start Low Yield in Paterno-Büchi Reaction q1 Is the correct wavelength being used? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Check λ q2 Are there quenching impurities (e.g., oxygen)? a1_yes->q2 s1 Select light source and filter appropriate for the carbonyl compound's absorbance. a1_no->s1 end_node Improved Yield s1->end_node a2_yes Yes q2->a2_yes Purify a2_no No q2->a2_no s2 Degas the solvent and use purified reagents. a2_yes->s2 q3 Are side reactions (dimerization, pinacol formation) prevalent? a2_no->q3 s2->end_node a3_yes Yes q3->a3_yes Minimize a3_no No q3->a3_no s3 Dilute the reaction mixture or consider using a flow reactor. a3_yes->s3 a3_no->end_node s3->end_node

Caption: Troubleshooting workflow for low yield in Paterno-Büchi reactions.

Williamson_Ether_Synthesis_Troubleshooting start By-product Formation in Intramolecular Williamson Ether Synthesis q1 Is Grob fragmentation the major by-product? start->q1 a1_yes Yes q1->a1_yes Address Fragmentation a1_no No q1->a1_no s1 Use a milder, non-hindered base (e.g., NaH, KOtBu) at lower temperatures. a1_yes->s1 q2 Are elimination products observed? a1_no->q2 end_node Minimized By-products s1->end_node a2_yes Yes q2->a2_yes Address Elimination a2_no No q2->a2_no s2 Use a less sterically hindered base and lower the reaction temperature. Ensure the halide is primary. a2_yes->s2 a2_no->end_node s2->end_node

Caption: Troubleshooting workflow for by-product formation in Williamson ether synthesis.

Oxetane_Synthesis_Pathways cluster_PB Paterno-Büchi Reaction cluster_WES Williamson Ether Synthesis PB_Start Carbonyl + Alkene PB_Excitation Photochemical Excitation PB_Start->PB_Excitation PB_Cycloaddition [2+2] Cycloaddition PB_Excitation->PB_Cycloaddition PB_Product Oxetane PB_Cycloaddition->PB_Product WES_Start Halo-alcohol WES_Deprotonation Deprotonation (Base) WES_Start->WES_Deprotonation WES_Cyclization Intramolecular SN2 WES_Deprotonation->WES_Cyclization WES_Product Oxetane WES_Cyclization->WES_Product

Caption: Overview of the two primary synthetic pathways to oxetanes.

References

Impact of bulky substituents on the stability of 3-substituted oxetanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-substituted oxetanes. The focus is on understanding and managing the impact of bulky substituents on the stability of the oxetane ring during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How does the substitution pattern on the oxetane ring affect its general stability?

A1: The stability of the oxetane ring is significantly influenced by its substitution pattern. Generally, 3,3-disubstituted oxetanes exhibit greater thermal and chemical stability compared to mono-substituted or 2-substituted oxetanes. This increased stability is attributed to steric hindrance, where the substituents physically block the pathway of external nucleophiles to the C–O σ* antibonding orbital, thus inhibiting ring-opening reactions.

Q2: What is the primary mechanism of thermal decomposition for 3-substituted oxetanes?

A2: The primary thermal decomposition pathway for 3-alkyl-substituted oxetanes is a retro-[2+2] cycloaddition reaction. This process involves the cleavage of the oxetane ring to yield a corresponding alkene and a carbonyl compound, typically formaldehyde.[1]

Q3: How do bulky substituents at the 3-position specifically impact the thermal stability of the oxetane ring?

A3: Increasing the steric bulk of the substituents at the 3-position of the oxetane ring generally leads to a decrease in the activation energy for thermal decomposition, suggesting lower thermal stability. While seemingly counterintuitive to the general principle of steric hindrance preventing nucleophilic attack, in the case of thermal decomposition, which proceeds through a biradical mechanism, bulky substituents can stabilize the radical intermediates formed during the ring-opening process. This stabilization of the transition state lowers the overall energy required for the decomposition to occur.

Q4: Are there specific safety concerns I should be aware of when heating 3-substituted oxetanes?

A4: Yes, due to their inherent ring strain, oxetanes can undergo exothermic decomposition, particularly at elevated temperatures. This can lead to a rapid increase in pressure if the reaction is performed in a closed system. It is crucial to have appropriate pressure relief systems in place and to avoid rapid heating. For novel oxetane derivatives, it is highly recommended to perform a thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition and the associated energy release.

Troubleshooting Guides

Guide 1: Unexpected Product Formation During Synthesis or Work-up

  • Issue: Formation of diols or other ring-opened products during reactions or purification.

  • Possible Cause: The oxetane ring is susceptible to opening under acidic conditions. Trace amounts of acid in your reagents, solvents, or on silica gel used for chromatography can catalyze this decomposition.

  • Troubleshooting Steps:

    • Neutralize Reagents and Solvents: Ensure all reagents and solvents are free from acidic impurities. If necessary, wash solvents with a mild base (e.g., sodium bicarbonate solution) and dry them thoroughly.

    • Use Deactivated Silica Gel: For chromatographic purification, use silica gel that has been deactivated with a base, such as triethylamine. This can be done by adding a small percentage of triethylamine to the eluent.

    • Maintain Neutral pH: During aqueous work-up, ensure the pH of the solution is neutral or slightly basic before extraction.

Guide 2: Inconsistent Results in Thermal Stability Studies

  • Issue: Variability in decomposition temperatures or kinetic parameters observed in TGA or DSC analysis.

  • Possible Cause: Inconsistent sample preparation or experimental conditions. For volatile compounds like some oxetanes, evaporation can be mistaken for decomposition.

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Use a consistent sample mass and ensure it is placed in the center of the crucible for uniform heat transfer. For liquid samples, use hermetically sealed pans with a pinhole to control evaporation.

    • Control the Atmosphere: Use a consistent and high-purity purge gas (e.g., nitrogen or argon) at a controlled flow rate to maintain an inert atmosphere and prevent oxidative decomposition.

    • Calibrate the Instrument: Regularly calibrate your TGA and DSC instruments for temperature and heat flow to ensure accurate and reproducible measurements.

Data Presentation

The following table summarizes kinetic data for the thermal decomposition of a series of 3-substituted oxetanes, illustrating the effect of increasing substituent bulk.

CompoundSubstituents at C3Decomposition Productslog(A / s⁻¹)Eₐ (kJ/mol)Temperature Range (°C)
3-Methyloxetane-CH₃, -HPropene + Formaldehyde15.1255387 - 487
3-Ethyl-3-methyloxetane-CH₃, -C₂H₅2-Methylbut-1-ene + Formaldehyde15.36 ± 0.15251.2 ± 2.0407 - 448
3,3-Diethyloxetane-C₂H₅, -C₂H₅2-Ethylbut-1-ene + Formaldehyde15.30 ± 0.06249.9 ± 0.8402 - 463

Data for 3-Ethyl-3-methyloxetane and 3,3-Diethyloxetane sourced from Holbrook and Scott (1975).[1]

Experimental Protocols

1. Differential Scanning Calorimetry (DSC) for Onset Decomposition Temperature

  • Objective: To determine the temperature at which a 3-substituted oxetane begins to undergo exothermic decomposition.

  • Methodology:

    • Sample Preparation: Accurately weigh 1-3 mg of the liquid oxetane sample into a high-pressure hermetically sealed aluminum pan. A pinhole should be made in the lid to allow for the release of any gaseous decomposition products and prevent pan rupture.

    • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Thermal Program:

      • Equilibrate the sample at a temperature well below the expected decomposition point (e.g., 30 °C).

      • Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature that is expected to be beyond the decomposition point (e.g., 400 °C).

      • Use a nitrogen purge gas at a flow rate of 50 mL/min to maintain an inert atmosphere.

    • Data Analysis: The onset temperature of decomposition is determined from the resulting thermogram as the temperature at which the heat flow curve begins to deviate exothermically from the baseline.

2. Thermogravimetric Analysis (TGA) for Decomposition Profile

  • Objective: To determine the temperature-dependent mass loss profile of a 3-substituted oxetane.

  • Methodology:

    • Sample Preparation: Place a 5-10 mg sample of the liquid oxetane into an alumina or platinum crucible. For volatile liquids, it is important to ensure that the initial mass reading is stable before starting the temperature program.

    • Instrument Setup: Place the crucible onto the TGA balance.

    • Thermal Program:

      • Equilibrate the sample at a low temperature (e.g., 30 °C).

      • Heat the sample at a controlled rate, typically 10 °C/min, up to a temperature where complete decomposition is expected (e.g., 500 °C).

      • Maintain a constant flow of an inert gas, such as nitrogen, at a rate of 20-50 mL/min throughout the experiment.

    • Data Analysis: The TGA curve will show the percentage of weight loss as a function of temperature. The onset of decomposition is typically taken as the temperature at which a significant weight loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Mandatory Visualization

Substituent_Impact_on_Stability substituent Substituent at C3 bulk Increasing Steric Bulk (e.g., Methyl -> Ethyl -> Isopropyl -> tert-Butyl) substituent->bulk stability Oxetane Ring Stability bulk->stability Decreases Thermal Stability (Lower Activation Energy) strain Ring Strain strain->stability Inherent Instability reactivity Reactivity towards Ring-Opening stability->reactivity Inversely Proportional Experimental_Workflow start Synthesized 3-Substituted Oxetane dsc DSC Analysis start->dsc tga TGA Analysis start->tga onset Determine Onset of Exothermic Decomposition dsc->onset mass_loss Determine Mass Loss vs. Temperature tga->mass_loss stability_assessment Overall Thermal Stability Assessment onset->stability_assessment kinetics Kinetic Analysis (Isothermal or Model-Free) mass_loss->kinetics parameters Calculate Activation Energy (Eₐ) and Pre-exponential Factor (A) kinetics->parameters parameters->stability_assessment

References

Challenges in the scale-up synthesis of "Ethyl 2-(oxetan-3-yl)acetate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of Ethyl 2-(oxetan-3-yl)acetate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound on a laboratory and scale-up level?

A1: There are two main recommended synthetic routes for this compound. The choice between them often depends on factors such as available equipment, scale, and safety considerations.

  • Route 1: Reformatsky Reaction: This is a one-pot synthesis involving the reaction of oxetan-3-one with an α-halo ester (like ethyl bromoacetate) in the presence of activated zinc metal.[1][2] This method is direct but requires careful handling of metallic zinc.

  • Route 2: Wittig Reaction followed by Hydrogenation: This two-step process begins with a Wittig reaction between oxetan-3-one and a phosphorus ylide to form Ethyl 2-(oxetan-3-ylidene)acetate.[3] This intermediate is then hydrogenated to yield the final product.[4] This route can be advantageous for avoiding large quantities of zinc, but involves an additional synthetic step and purification challenges.[5][6]

Q2: What are the major safety concerns when scaling up the Reformatsky reaction?

A2: The primary safety concern with the scale-up of the Reformatsky reaction is the handling of zinc dust. Zinc dust can be flammable and pyrophoric, especially in the presence of moisture, and can pose an explosion hazard.[7][8] It is crucial to handle it in a dry, inert atmosphere and to have appropriate fire suppression equipment for metal fires (Class D extinguisher) readily available.[9] Proper personal protective equipment (PPE), including respiratory protection, is essential to avoid inhalation.[10]

Q3: How can I minimize the formation of byproducts in the Wittig reaction step of Route 2?

A3: The main byproduct in a Wittig reaction is triphenylphosphine oxide (TPPO).[6] Its removal can be challenging due to its polarity, which is often similar to that of the product. To minimize purification issues, consider the following:

  • Use of stoichiometric amounts of the Wittig reagent can reduce excess TPPO in the final mixture.

  • Specialized purification techniques, such as converting the TPPO to a more polar derivative, can facilitate its removal by chromatography.[5]

  • Recrystallization can also be an effective method for separating the desired alkene from TPPO, as their solubility profiles in certain solvents can differ significantly.

Q4: Are there any stability issues with the oxetane ring during synthesis?

A4: The oxetane ring is generally stable under neutral and basic conditions. However, under strongly acidic conditions, there is a risk of acid-catalyzed ring-opening. This is particularly relevant during aqueous workups or purification steps. It is advisable to use mild acidic conditions (e.g., saturated ammonium chloride solution) for quenching reactions and to avoid prolonged exposure to strong acids.

Troubleshooting Guides

Route 1: Reformatsky Reaction
Issue Potential Cause(s) Troubleshooting Steps
Low or no conversion - Inactive zinc surface (oxide layer).- Insufficient reaction temperature.- Impure reagents (e.g., moisture in solvent or on glassware).- Activate the zinc dust prior to use with reagents like iodine or 1,2-dibromoethane.[2]- Gently heat the reaction mixture to initiate the reaction, but be cautious of exotherms.- Ensure all glassware is oven-dried and solvents are anhydrous.
Reaction fails to initiate - Poor quality of zinc dust.- Low concentration of reagents.- Use freshly opened, high-purity zinc dust.- A small amount of a pre-formed Reformatsky reagent can be added to initiate the reaction.- Ensure the concentration of the reactants is sufficient.
Formation of side products - Self-condensation of the α-halo ester.- Dehydration of the β-hydroxy ester product.- Add the α-halo ester slowly to the mixture of zinc and oxetan-3-one.- Maintain a controlled temperature during the reaction.- Use a mild acidic workup to avoid dehydration.
Difficult purification - Emulsion formation during aqueous workup.- Co-elution of product with starting materials or byproducts.- Add brine to the aqueous layer to break up emulsions.- Optimize the solvent system for column chromatography to achieve better separation.
Route 2: Wittig Reaction and Hydrogenation
Issue Potential Cause(s) Troubleshooting Steps
Low yield in Wittig reaction - Incomplete ylide formation.- Steric hindrance.- Labile aldehyde starting material.- Use a strong base like n-butyllithium or sodium hydride for ylide generation from non-stabilized ylides.[11]- Ensure the solvent is completely anhydrous.[11]- Longer reaction times or elevated temperatures may be necessary.[11]
Difficult purification of Wittig product - Presence of triphenylphosphine oxide (TPPO).- Use column chromatography with a non-polar eluent system.[11]- Recrystallization from a suitable solvent can selectively crystallize the product, leaving TPPO in the mother liquor.- Chemical treatment to modify the polarity of TPPO can aid in its removal.[5]
Incomplete hydrogenation - Inactive catalyst.- Insufficient hydrogen pressure.- Catalyst poisoning.- Use a fresh, active catalyst (e.g., Palladium on carbon).- Ensure the reaction vessel is properly sealed and pressurized with hydrogen.- Purify the Wittig product thoroughly to remove any impurities that could poison the catalyst.
Side reactions during hydrogenation - Hydrogenolysis of the oxetane ring.- Use milder reaction conditions (lower temperature and pressure).- Screen different catalysts to find one with higher selectivity for alkene reduction.

Experimental Protocols

Protocol 1: Reformatsky Reaction for this compound
  • Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add activated zinc dust (1.2 eq) and a crystal of iodine to dry toluene. Heat the mixture under reflux for 5 minutes, then cool to room temperature.[12]

  • Reaction: To the suspension of activated zinc, add a solution of oxetan-3-one (1.0 eq) in dry toluene. Slowly add a solution of ethyl bromoacetate (1.1 eq) in dry toluene dropwise via the dropping funnel.

  • Reaction Monitoring: After the addition is complete, stir the mixture at 90 °C for 30 minutes.[12] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Filter the suspension and extract the filtrate with ethyl acetate.

  • Purification: Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.[12]

Protocol 2: Wittig Reaction and Hydrogenation

Step A: Synthesis of Ethyl 2-(oxetan-3-ylidene)acetate

  • Ylide Formation: In a flame-dried flask under an inert atmosphere, suspend (ethoxycarbonylmethyl)triphenylphosphonium bromide (1.1 eq) in dry THF. Cool the suspension to 0 °C and add a strong base (e.g., sodium hydride, 1.1 eq) portion-wise. Allow the mixture to warm to room temperature and stir until the ylide is formed.

  • Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of oxetan-3-one (1.0 eq) in dry THF dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup and Purification: Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to separate it from triphenylphosphine oxide.

Step B: Hydrogenation of Ethyl 2-(oxetan-3-ylidene)acetate

  • Hydrogenation: Dissolve the purified Ethyl 2-(oxetan-3-ylidene)acetate in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Reaction: Place the mixture in a hydrogenation apparatus and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir vigorously at room temperature until the reaction is complete (monitor by TLC or GC).[13][14]

  • Workup: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification by distillation or chromatography may be performed if necessary.

Data Summary

Table 1: Comparison of Synthetic Routes

Parameter Route 1: Reformatsky Reaction Route 2: Wittig & Hydrogenation
Number of Steps 12
Key Reagents Oxetan-3-one, Ethyl bromoacetate, ZincOxetan-3-one, Phosphorus ylide, H₂, Pd/C
Typical Yields Good to excellentModerate to good (over two steps)
Key Challenges Handling of zinc dust, potential exothermsPurification from TPPO, additional step
Scalability Scalable with appropriate safety measures[15]Scalable, but purification can be an issue

Visualizations

experimental_workflow_reformatsky cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification zinc Activate Zinc Dust add Slow Addition of Bromoacetate zinc->add Add Reagents reagents Prepare Oxetan-3-one & Ethyl Bromoacetate in Toluene reagents->add heat Heat to 90°C add->heat quench Quench with NH4Cl(aq) heat->quench After Reaction Completion extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Experimental Workflow for the Reformatsky Reaction.

troubleshooting_logic_reformatsky start Low or No Product Yield check_initiation Did the reaction initiate (color change, exotherm)? start->check_initiation check_zinc Was the zinc activated? check_initiation->check_zinc No no_issue Investigate other parameters (stoichiometry, temperature). check_initiation->no_issue Yes check_reagents Are reagents and solvents anhydrous? solution_reagents Dry all solvents and glassware. check_reagents->solution_reagents No solution_initiation Apply gentle heating. check_reagents->solution_initiation Yes check_zinc->check_reagents Yes solution_zinc Activate zinc with I2 or 1,2-dibromoethane. check_zinc->solution_zinc No

Caption: Troubleshooting Logic for Low Yield in the Reformatsky Reaction.

experimental_workflow_wittig_hydrogenation cluster_wittig Step 1: Wittig Reaction cluster_hydrogenation Step 2: Hydrogenation ylide Ylide Formation react_wittig React with Oxetan-3-one ylide->react_wittig purify_wittig Purify Intermediate react_wittig->purify_wittig intermediate Ethyl 2-(oxetan-3-ylidene)acetate purify_wittig->intermediate setup_hydro Setup with Pd/C and H2 intermediate->setup_hydro react_hydro Stir under H2 pressure setup_hydro->react_hydro filter_hydro Filter Catalyst react_hydro->filter_hydro product This compound filter_hydro->product

Caption: Experimental Workflow for Wittig Reaction and Hydrogenation.

References

Validation & Comparative

A Comparative Guide to the Chiral Separation and Analysis of Ethyl 2-(oxetan-3-yl)acetate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of pharmaceutical compounds is a critical parameter, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Ethyl 2-(oxetan-3-yl)acetate, a molecule of interest in medicinal chemistry due to the presence of the metabolically stable oxetane ring, possesses a chiral center requiring precise enantiomeric analysis. This guide provides a comparative overview of suitable chromatographic techniques for the chiral separation and analysis of its enantiomers. While specific literature on the chiral separation of this exact molecule is not available, this guide extrapolates from established methods for structurally analogous compounds, such as small, polar esters and cyclic ethers. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), each offering unique advantages in terms of resolution, speed, and solvent consumption.

Comparative Performance of Chiral Separation Techniques

The selection of a chiral separation technique is often a balance between performance, speed, and the physicochemical properties of the analyte. Below is a summary of expected performance for the chiral separation of this compound enantiomers based on data from analogous compounds.

TechniqueChiral Stationary Phase (CSP)Typical Mobile Phase/Carrier GasExpected Resolution (Rs)Expected Analysis Time (min)Key Advantages
HPLC Polysaccharide-based (e.g., Amylose or Cellulose derivatives)n-Hexane/Ethanol> 2.010-20High versatility, robust and widely available technology.
SFC Polysaccharide-based (e.g., Amylose or Cellulose derivatives)CO₂/Methanol> 1.5< 10Fast analysis, reduced organic solvent consumption, "green" technique.[1][2]
GC Cyclodextrin-based (e.g., derivatized β-Cyclodextrin)Helium or Hydrogen> 2.015-30High resolution for volatile compounds, direct analysis without derivatization.
Experimental Protocols

Detailed experimental protocols are provided below as a starting point for method development for the chiral separation of this compound enantiomers. These protocols are based on successful separations of structurally similar molecules like ethyl lactate.[3][4]

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a cornerstone technique for chiral separations, widely adopted in the pharmaceutical industry. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds, including esters.[5]

Proposed Protocol:

  • Chromatographic Column: A column with a stationary phase of amylose tris(3,5-dimethylphenylcarbamate) coated on silica particles (e.g., DAICEL CHIRALCEL® AD-H, 4.6 x 250 mm, 5 µm) is recommended.[3]

  • Mobile Phase: A normal-phase eluent consisting of n-Hexane and Ethanol in a 95:5 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm (as the oxetane and ester moieties lack a strong chromophore, low wavelength UV detection is necessary).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic standard of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Supercritical Fluid Chromatography (SFC)

Principle: SFC is a powerful technique for chiral separations that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[6] It offers several advantages over HPLC, including faster analysis times, reduced backpressure, and lower consumption of organic solvents, making it a more environmentally friendly option.[1] SFC is particularly well-suited for the separation of small, polar molecules.[7]

Proposed Protocol:

  • Chromatographic Column: An immobilized polysaccharide-based CSP, such as cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® IC, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Supercritical CO₂ with a methanol modifier (e.g., 85:15 CO₂/Methanol).

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 35 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the racemic standard in methanol to a concentration of 1 mg/mL.

Gas Chromatography (GC)

Principle: For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity. The separation is performed on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin derivative.[8][9] Given the volatility of this compound, direct injection without derivatization is anticipated to be successful.

Proposed Protocol:

  • Chromatographic Column: A capillary column coated with a derivatized β-cyclodextrin (e.g., CP-Chirasil-DEX CB, 25 m x 0.25 mm ID, 0.25 µm film thickness).[10]

  • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

  • Injector Temperature: 230 °C.

  • Detector Temperature: 250 °C (FID).

  • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp at 5 °C/min to 150 °C.

  • Detector: Flame Ionization Detector (FID).

  • Injection Mode: Split injection with a high split ratio (e.g., 100:1).

  • Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Experimental Workflow and Logical Relationships

The development of a robust chiral separation method typically follows a systematic approach. The following diagram illustrates a general workflow for selecting and optimizing a chiral separation method.

Chiral_Method_Development cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation Start Racemic Standard Technique_Selection Select Technique (HPLC, SFC, GC) Start->Technique_Selection CSP_Screening Screen Multiple CSPs (Polysaccharide, Cyclodextrin) Technique_Selection->CSP_Screening Mobile_Phase_Screening Screen Mobile Phases (Normal, Polar Organic, etc.) CSP_Screening->Mobile_Phase_Screening Optimize_Params Optimize Parameters (Flow, Temp, Gradient) Mobile_Phase_Screening->Optimize_Params Peak_Shape Acceptable Peak Shape? Optimize_Params->Peak_Shape Peak_Shape->Optimize_Params No Resolution Sufficient Resolution? Peak_Shape->Resolution Yes Resolution->CSP_Screening No Validation Method Validation (Linearity, Accuracy, Precision) Resolution->Validation Yes Final_Method Final Analytical Method Validation->Final_Method

Caption: A generalized workflow for chiral method development.

References

A Comparative Guide to Deuterated "Ethyl 2-(oxetan-3-yl)acetate" for Enhanced Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, understanding a compound's metabolic fate is paramount. Early assessment of metabolic stability can significantly de-risk drug development programs, saving valuable time and resources. This guide provides a comprehensive comparison of deuterated "Ethyl 2-(oxetan-3-yl)acetate" with its non-deuterated counterpart, highlighting the strategic advantage of isotopic labeling in metabolic studies. By leveraging the kinetic isotope effect, deuteration offers a powerful tool to modulate metabolic pathways, enhance pharmacokinetic profiles, and ultimately, design more robust drug candidates.

The Physicochemical and Metabolic Advantages of Deuteration

The substitution of hydrogen with its stable isotope, deuterium, at metabolically labile positions can significantly alter a compound's biotransformation. This "metabolic switching" is a well-established strategy in drug discovery to improve a molecule's pharmacokinetic properties.[1][2][3][4] The oxetane moiety, a valuable functional group in medicinal chemistry, is often incorporated to enhance properties like solubility and metabolic stability.[5] Combining these two strategies by using deuterated "this compound" can provide researchers with a superior tool for metabolic investigations.

Illustrative Comparison of Metabolic Stability

While direct comparative data for "this compound" is not extensively published, we can project the expected improvements in metabolic stability based on studies of structurally similar compounds. The following table provides a representative comparison of in vitro metabolic stability in human liver microsomes.

CompoundIntrinsic Clearance (CLint, µL/min/mg protein)In Vitro Half-Life (t½, min)
This compound15015
Deuterated this compound (d2)7530

Note: The data presented is illustrative and based on the established principles of the kinetic isotope effect and data from analogous deuterated compounds. A 2-fold decrease in intrinsic clearance and a 2-fold increase in half-life are conservative estimates of the potential improvement.

Projected In Vivo Pharmacokinetic Parameters

The enhanced metabolic stability observed in vitro is expected to translate to an improved pharmacokinetic profile in vivo. The following table illustrates the potential impact of deuteration on key pharmacokinetic parameters in a rat model.

ParameterThis compoundDeuterated this compound (d2)
Cmax (ng/mL) 500750
Tmax (h) 0.50.5
AUC (ng·h/mL) 12002400
t½ (h) 1.53.0
Clearance (mL/h/kg) 800400

Note: This data is a projection based on the expected in vivo consequences of improved metabolic stability as seen in various deuterated drug candidates.[6][7]

Experimental Protocols

Synthesis of Deuterated "this compound"

A potential synthetic route to deuterated "this compound" involves the reduction of a suitable precursor with a deuterated reducing agent.

Reaction Scheme:

cluster_0 Synthesis of Deuterated this compound Precursor Ethyl 2-(oxetan-3-ylidene)acetate Product d-Ethyl 2-(oxetan-3-yl)acetate Precursor->Product Reduction Reagent NaBD4, EtOD Reagent->Product cluster_1 In Vitro Metabolic Stability Workflow Preparation Prepare Microsomes and Compounds Incubation Incubate at 37°C with NADPH Preparation->Incubation Quenching Stop Reaction (Acetonitrile) Incubation->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Data Determine % Remaining and Calculate CLint Analysis->Data cluster_2 Metabolic Fate of this compound Parent This compound Metabolite1 Oxidative Metabolite (Hydroxylation) Parent->Metabolite1 CYP450 Oxidation Metabolite2 Hydrolysis Product (Carboxylic Acid) Parent->Metabolite2 Esterase Hydrolysis DeuteratedParent d-Ethyl 2-(oxetan-3-yl)acetate DeuteratedParent->Metabolite2 Esterase Hydrolysis (Potentially Increased) DeuteratedMetabolite1 Oxidative Metabolite (Reduced Formation) DeuteratedParent->DeuteratedMetabolite1 Slower CYP450 Oxidation (Kinetic Isotope Effect)

References

A Comparative Guide to the Reactivity of Ethyl 2-(oxetan-3-yl)acetate and its Cyclobutane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of Ethyl 2-(oxetan-3-yl)acetate and its corresponding cyclobutane analog, Ethyl 2-cyclobutylacetate. The inclusion of small, strained rings like oxetanes and cyclobutanes is a prominent strategy in modern medicinal chemistry to modulate physicochemical properties such as solubility, metabolic stability, and conformational rigidity.[1][2][3] Understanding their comparative reactivity is crucial for anticipating their stability during synthesis, formulation, and under physiological conditions.

Physicochemical Properties and Ring Strain: The Basis of Reactivity

The fundamental differences in reactivity between oxetane and cyclobutane rings stem from their distinct structural and electronic properties. The oxetane ring incorporates an oxygen atom, which introduces polarity and alters the ring strain compared to its carbocyclic counterpart, cyclobutane.[4]

The strain energy of a cyclic molecule is a measure of its internal energy compared to a strain-free reference compound and is a key predictor of reactivity, particularly in ring-opening reactions.[5] Oxetane possesses a significant ring strain of approximately 25.5 kcal/mol, which is comparable to that of cyclopropane and a primary driver for its chemical reactivity.[6][7] While cyclobutane is also a strained ring system, its strain energy is slightly higher at 26.3 kcal/mol.[5][8] However, the presence of polarized C-O bonds in oxetane makes it more susceptible to nucleophilic and electrophilic attack, rendering it generally more reactive than the relatively inert cyclobutane ring.[1][6]

The puckering angle also differs significantly; cyclobutane has a pronounced puckering angle of about 30°, whereas oxetane is nearly planar with a much smaller puckering angle (around 8.7°).[6][7] This difference is attributed to reduced gauche interactions in oxetane due to the replacement of a methylene unit with an oxygen atom.[7]

Table 1: Comparison of Physicochemical Properties

Property Oxetane Cyclobutane Key Implications for Reactivity
Ring Strain Energy ~25.5 kcal/mol[6][7] 26.3 kcal/mol[5][8] High strain in both rings favors ring-opening reactions.
Ring Conformation Nearly planar (Puckering angle ~8.7°)[6][7] Puckered (Puckering angle ~30°)[6] Affects substituent orientation and steric accessibility.
Key Structural Feature Polar C-O bonds Non-polar C-C bonds The polarized bonds in oxetane provide a site for Lewis acid coordination and nucleophilic attack.[6]

| H-Bonding Ability | Strong H-bond acceptor[6][7] | None | The oxetane oxygen can interact with biological targets and influence solubility. |

Comparative Reactivity

The primary mode of reactivity for both rings is through ring-opening, but the conditions required and the susceptibility to this pathway differ substantially.

This compound: The reactivity of this molecule is dominated by the oxetane ring.

  • Acid-Catalyzed Ring-Opening : The oxetane ring is highly susceptible to ring-opening under acidic conditions, particularly with Lewis acids.[6][7] The oxygen atom is protonated or coordinates to a Lewis acid, activating the ring for nucleophilic attack. This is a common and well-exploited reaction pathway.[9]

  • Nucleophilic Ring-Opening : Strong nucleophiles can open the oxetane ring, a process that is significantly accelerated by acid catalysis.

  • Thermal Stability and Isomerization : Oxetane-carboxylic acids, the hydrolyzed form of this compound, have been shown to be unstable, readily isomerizing into lactones upon standing at room temperature or with gentle heating.[10] This suggests that under certain conditions (e.g., heating, acid/base catalysis), the ester could undergo intramolecular cyclization to form a lactone.

Ethyl 2-cyclobutylacetate (Analog): The cyclobutane ring is significantly less reactive and more chemically robust.

  • General Inertness : The cyclobutane ring is considered relatively chemically inert for a strained carbocycle.[1][11] It lacks the polarized bonds of oxetane, making it far less susceptible to acid-catalyzed activation.

  • Ring-Opening Conditions : Ring-opening of simple cyclobutanes requires harsh conditions or specific activating substituents (e.g., donor-acceptor systems) that are not present in this analog.[12] Reactions often proceed through radical pathways or transition-metal catalysis.

  • Stability : The cyclobutane ring is stable under the conditions where the oxetane analog would readily react or isomerize.

Table 2: Summary of Comparative Reactivity

Reaction Type This compound Ethyl 2-cyclobutylacetate (Analog)
Lewis Acid Catalysis Facile ring-opening[6][7] Generally unreactive[1][11]
Strong Nucleophiles Ring-opening, often requires activation Generally unreactive
Thermal Stability Potential for intramolecular isomerization to lactone[10] Stable

| Physiological pH | Generally stable, but potential for enzymatic metabolism | Highly stable |

Visualizing Reactivity and Experimental Workflow

The logical relationship between the structural properties of the rings and their resulting reactivity can be visualized as follows:

G cluster_oxetane This compound cluster_cyclobutane Ethyl 2-cyclobutylacetate Oxetane Oxetane Ring O_Prop1 High Ring Strain (~25.5 kcal/mol) Oxetane->O_Prop1 O_Prop2 Polarized C-O Bonds Oxetane->O_Prop2 O_React Higher Reactivity O_Prop1->O_React O_Prop2->O_React O_Outcome Facile Ring-Opening (Lewis Acids, Nucleophiles) O_React->O_Outcome Cyclobutane Cyclobutane Ring C_Prop1 High Ring Strain (~26.3 kcal/mol) Cyclobutane->C_Prop1 C_Prop2 Non-Polar C-C Bonds Cyclobutane->C_Prop2 C_React Lower Reactivity C_Prop1->C_React C_Prop2->C_React C_Outcome Relatively Inert (Requires Harsh Conditions) C_React->C_Outcome

Caption: Logical flow from ring properties to chemical reactivity.

A typical experimental workflow for evaluating the reactivity of these compounds via a catalyzed ring-opening reaction is outlined below.

G A 1. Reactant Preparation - this compound - Nucleophile (e.g., Thiophenol) - Lewis Acid Catalyst (e.g., BF3·OEt2) - Anhydrous Solvent (e.g., DCM) B 2. Reaction Setup - Combine reactants under inert atmosphere (N2/Ar) - Maintain temperature (e.g., 0 °C to RT) A->B C 3. Monitor Progress - Thin-Layer Chromatography (TLC) - or LC-MS analysis B->C D 4. Work-up - Quench reaction (e.g., with aq. NaHCO3) - Separate organic layer C->D E 5. Purification - Dry organic layer (e.g., MgSO4) - Concentrate in vacuo - Purify via Flash Chromatography D->E F 6. Product Characterization - NMR (1H, 13C) - High-Resolution Mass Spectrometry (HRMS) E->F

Caption: General workflow for a Lewis acid-catalyzed ring-opening experiment.

Experimental Protocols

Representative Protocol: Lewis Acid-Catalyzed Ring-Opening of this compound with a Thiol Nucleophile

This protocol is a generalized procedure based on common methodologies for oxetane ring-opening.[6][7]

Materials:

  • This compound

  • Thiophenol (or other desired nucleophile)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the thiol nucleophile (e.g., Thiophenol, 1.2 eq).

  • Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1-1.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the ring-opened product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

A parallel experiment can be run with Ethyl 2-cyclobutylacetate under identical conditions to confirm its comparative inertness, with the expected outcome being the recovery of unreacted starting material.

Conclusion

This compound displays significantly higher reactivity than its cyclobutane analog due to the presence of a polar, strained ether ring. Its susceptibility to Lewis acid-catalyzed ring-opening and potential for thermal rearrangement are critical considerations for synthetic chemists and drug developers. In contrast, the cyclobutane analog offers greater chemical stability and inertness.[1] The choice between these two motifs in a drug design campaign will depend on the desired outcome: the oxetane can be used to improve properties like solubility and act as a metabolic blocker, while the cyclobutane provides a robust, conformationally constrained scaffold.[2][3] This comparative understanding allows for the rational design of molecules with tailored stability and reactivity profiles.

References

A Comparative Guide to Ethyl 2-(oxetan-3-yl)acetate and Methyl 2-(oxetan-3-yl)acetate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry. Among these, the oxetane motif has garnered significant attention for its ability to favorably modulate the physicochemical properties of drug candidates.[1][2][3] This guide provides a comparative analysis of two key building blocks, Ethyl 2-(oxetan-3-yl)acetate and Mthis compound, to aid researchers in their selection for synthetic campaigns.

Physicochemical Properties: A Comparative Overview

While specific experimental data for both this compound and Mthis compound is not extensively available in a comparative format, we can extrapolate key differences based on the well-established properties of their parent esters, ethyl acetate and methyl acetate. Generally, the ethyl ester can be expected to have a higher boiling point and lower water solubility compared to the methyl ester, a factor that can be critical in the selection of solvents and purification methods.[4]

PropertyThis compoundMthis compoundReference
Molecular Formula C₇H₁₂O₃C₆H₁₀O₃[5][6]
Molecular Weight 144.17 g/mol 130.14 g/mol [5][6]
Boiling Point Higher than methyl esterLower than ethyl ester[4]
Water Solubility Lower than methyl esterHigher than methyl ester[4]
Toxicity Profile Generally lower than methyl esterGenerally higher than ethyl ester[4]

Performance in Synthesis: Key Considerations

Both Ethyl and Mthis compound serve as valuable precursors for more complex molecules, particularly in the synthesis of drug candidates where the oxetane moiety can act as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often leading to improved metabolic stability and solubility.[2][3] The primary routes to these saturated esters involve the synthesis of their α,β-unsaturated precursors, Ethyl 2-(oxetan-3-ylidene)acetate and Methyl 2-(oxetan-3-ylidene)acetate, followed by either catalytic hydrogenation or conjugate addition.

Synthetic Routes and Experimental Data

The synthesis of the unsaturated precursors typically proceeds via a Wittig or Horner-Wadsworth-Emmons reaction with oxetan-3-one. The subsequent conversion to the saturated acetate is a critical step, with aza-Michael additions being a well-documented method for the methyl ester.

Table 2: Synthesis of Mthis compound Derivatives via Aza-Michael Addition [7]

Amine NucleophileProductYield (%)
3-(Boc-amino)azetidine hydrochlorideMethyl {3-[3-(Boc-amino)azetidin-1-yl]oxetan-3-yl}acetate71
4-(Boc-amino)piperidineMethyl {3-[4-(Boc-amino)piperidin-1-yl]oxetan-3-yl}acetate58
4-(Boc-aminomethyl)piperidineMethyl {3-[4-(Boc-aminomethyl)piperidin-1-yl]oxetan-3-yl}acetate55

While direct comparative yield data for the ethyl versus the methyl ester in these reactions is not available, the choice between the two may influence reaction kinetics and product isolation. The slightly larger steric profile of the ethyl group could potentially influence the rate of nucleophilic attack in conjugate additions.

Experimental Protocols

Synthesis of Methyl 2-(oxetan-3-ylidene)acetate[7]

A common method for the synthesis of the α,β-unsaturated precursor is the Horner-Wadsworth-Emmons reaction.

  • To a solution of oxetan-3-one (1.0 eq) in an appropriate solvent (e.g., THF), is added methyl 2-(diethoxyphosphoryl)acetate (1.1 eq) and a base (e.g., DBU, 1.2 eq).

  • The reaction mixture is stirred at room temperature until completion (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford Methyl 2-(oxetan-3-ylidene)acetate. A reported yield for this reaction is 73%.[7]

Synthesis of Methyl {3-[3-(Boc-amino)azetidin-1-yl]oxetan-3-yl}acetate via Aza-Michael Addition[7]
  • To a solution of Methyl 2-(oxetan-3-ylidene)acetate (1.0 eq) in acetonitrile, is added 3-(Boc-amino)azetidine hydrochloride (1.2 eq) and DBU (1.5 eq).

  • The reaction mixture is heated at 45 °C for 24 hours.

  • After cooling to room temperature, the solvent is evaporated, and the crude product is purified by column chromatography to yield the desired product. A reported yield for this specific transformation is 71%.[7]

General Protocol for Catalytic Hydrogenation

While a specific protocol for the hydrogenation of Ethyl or Methyl 2-(oxetan-3-ylidene)acetate was not found, a general procedure can be outlined.

  • The unsaturated ester (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate).

  • A hydrogenation catalyst (e.g., 10% Pd/C) is added to the solution.

  • The reaction mixture is subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred vigorously until the reaction is complete (monitored by TLC or NMR).

  • The catalyst is removed by filtration through celite, and the solvent is evaporated to yield the crude product, which can be further purified if necessary.

Role in Modulating Signaling Pathways

The incorporation of the oxetane moiety, as found in Ethyl and Mthis compound, is a strategic approach in drug design to enhance properties that can lead to improved efficacy and safety profiles. For instance, oxetane-containing fragments are being explored as inhibitors of various protein kinases, which are key components of cellular signaling pathways often dysregulated in diseases like cancer. The oxetane can occupy pockets in the enzyme's active site, influencing binding affinity and selectivity.

Signaling_Pathway_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes Oxetane_Inhibitor Oxetane-Containing Inhibitor Oxetane_Inhibitor->Kinase_B Inhibits

Caption: Inhibition of a kinase signaling pathway by an oxetane-containing compound.

Conclusion

Both this compound and Mthis compound are valuable building blocks for the synthesis of complex molecules in drug discovery. The choice between the ethyl and methyl ester will likely depend on the specific requirements of the synthetic route, including desired solubility, reaction conditions, and purification strategy. While the methyl ester is more extensively documented in the context of aza-Michael additions, both esters are amenable to standard transformations like catalytic hydrogenation. The oxetane moiety they carry offers a proven strategy for optimizing the drug-like properties of lead compounds.

References

A Comparative Guide to Bioisosteric Replacements for Ethyl 2-(oxetan-3-yl)acetate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of lead compounds through bioisosteric replacement is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparison of potential bioisosteric replacements for the "Ethyl 2-(oxetan-3-yl)acetate" moiety, a fragment of interest in contemporary drug design due to the favorable physicochemical properties conferred by the oxetane ring.[1][2] By exploring alternatives, researchers can fine-tune pharmacokinetic and pharmacodynamic profiles to develop safer and more efficacious therapeutics.

The oxetane ring, a four-membered cyclic ether, is increasingly utilized as a bioisosteric surrogate for commonly employed functional groups such as gem-dimethyl and carbonyl groups.[3][4] Its incorporation can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also increasing the three-dimensional character of a molecule.[2][3][5] This guide presents a comparative analysis of the oxetane moiety against other potential bioisosteres for the ester functionality in "this compound", supported by representative experimental data and detailed protocols for key assays.

Comparative Physicochemical and Pharmacokinetic Data

The following tables summarize key data from matched-pair analyses, offering a quantitative comparison of oxetane-containing compounds with their corresponding analogs. While direct bioisosteric replacement studies for "this compound" are not extensively published, the data presented below for related structures provide valuable insights into the expected property modulation.

Table 1: Comparison of Physicochemical Properties

Compound PairMoietyclogPAqueous Solubility (µg/mL)Reference
Pair 1
Compound Agem-Dimethyl3.510[3]
Compound BOxetane2.5150[3]
Pair 2
Compound CCarbonyl2.150[3]
Compound DOxetane1.6250[3]
Pair 3
Compound EMethylene4.21-[5]
Compound FOxetane3.4-[5]
Pair 4
Compound GKetone3.981.3[5]
Compound HOxetane4.561.4[5]

Table 2: Comparison of Metabolic Stability and Permeability

Compound PairMoietyHuman Liver Microsomal Stability (t½, min)PAMPA Permeability (Pe, 10⁻⁶ cm/s)Reference
Pair 5
Compound ICarbonyl15-[3]
Compound JOxetane>120-[3]
Pair 6
Compound KMethylene230.2[5]
Compound LOxetane382.1[5]
Pair 7
Compound MKetone252.4[5]
Compound NOxetane352.1[5]

Experimental Protocols

To facilitate reproducible and comparative studies, detailed methodologies for key in vitro assays are provided below.

Human Liver Microsomal Stability Assay

This assay is crucial for evaluating the metabolic stability of a compound by measuring its rate of disappearance in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., 20 mg/mL)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂)

  • Acetonitrile (ACN) with an internal standard for quenching the reaction

  • 96-well plates, incubator, centrifuge, and LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a 1 mg/mL solution of human liver microsomes in 0.1 M phosphate buffer.

    • Add the test compound to the microsomal solution to a final concentration of 1 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Point Sampling:

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination:

    • The reaction in each aliquot is terminated by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • The quenched samples are centrifuged (e.g., at 4000 rpm for 20 minutes) to precipitate proteins.

  • Analysis:

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression provides the elimination rate constant (k).

    • The half-life (t½) is calculated using the formula: t½ = 0.693 / k.

    • Intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive intestinal absorption of compounds.

Materials:

  • 96-well donor and acceptor plates (e.g., Millipore)

  • Artificial membrane solution (e.g., 2% w/v lecithin in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Membrane Coating:

    • Coat the filter of the donor plate with the artificial membrane solution (e.g., 5 µL) and allow the solvent to evaporate.

  • Preparation of Solutions:

    • Prepare the acceptor solution by filling the wells of the acceptor plate with PBS (pH 7.4).

    • Prepare the donor solution by diluting the test compound in PBS (pH 7.4) to the desired final concentration (e.g., 100 µM).

  • Assay Assembly:

    • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation:

    • Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Quantification:

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe):

    • The effective permeability (Pe) is calculated using the following equation: Pe = [ -ln(1 - [C]A / [C]eq) ] * (VA * VD) / ((VA + VD) * A * t) Where:

      • [C]A is the concentration of the compound in the acceptor well.

      • [C]eq is the equilibrium concentration.

      • VA is the volume of the acceptor well.

      • VD is the volume of the donor well.

      • A is the filter area.

      • t is the incubation time.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the bioisosteric replacement and evaluation process.

G cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 Data Analysis & Optimization cluster_3 Outcome A Lead Compound (this compound derivative) B Bioisosteric Replacement Design A->B C Synthesis of Analogs B->C D Physicochemical Profiling (Solubility, logP) C->D E ADME Assays (Metabolic Stability, Permeability) C->E F Biological Activity Assay C->F G Structure-Activity Relationship (SAR) Analysis D->G H Structure-Property Relationship (SPR) Analysis D->H E->G E->H F->G I Lead Optimization G->I H->I J Optimized Candidate I->J

Bioisosteric replacement workflow.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade often implicated in cancer and other diseases. The incorporation of oxetane-containing molecules has been shown to be a successful strategy in developing inhibitors targeting this pathway, such as the mTOR inhibitor GDC-0349.[3]

PI3K_pathway cluster_receptor cluster_membrane cluster_cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PTEN PTEN PIP3->PTEN dephosphorylates Akt Akt PIP3->Akt activates PTEN->PIP2 mTORC1 mTORC1 Akt->mTORC1 activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream mTORC2 mTORC2 mTORC2->Akt activates GDC0349 GDC-0349 (Oxetane-containing mTOR inhibitor) GDC0349->mTORC1

PI3K/Akt/mTOR signaling pathway.

References

The Oxetane Moiety in Drug Discovery: A Comparative Look at Structure-Activity Relationships of Ethyl 2-(oxetan-3-yl)acetate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can enhance the pharmacological properties of drug candidates is perpetual. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif in medicinal chemistry, often employed as a bioisosteric replacement for more common functional groups like carbonyls and gem-dimethyl groups. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to "Ethyl 2-(oxetan-3-yl)acetate," drawing upon available data from studies on similar structural frameworks to illuminate the potential of this underexplored chemical space.

Physicochemical and Pharmacokinetic Advantages of the Oxetane Ring

The incorporation of an oxetane moiety into a molecule can offer several advantages over traditional functional groups.[1][2][3][4] Its inherent polarity can lead to improved aqueous solubility and a reduction in lipophilicity (LogP), which are often desirable properties for drug candidates.[3] Furthermore, the strained four-membered ring is generally more metabolically stable than corresponding open-chain ethers or other cyclic systems.[1] The oxetane's ability to act as a hydrogen bond acceptor, similar to a carbonyl group, allows it to maintain key interactions with biological targets while offering a more three-dimensional and rigid structure.[4]

Comparative Analysis of Analog Performance

To understand the potential SAR of "this compound" analogs, we will examine data from three distinct studies on structurally related compounds: 2-methyl-4-oxo-3-oxetanylcarbamic acid esters as N-acylethanolamine acid amidase (NAAA) inhibitors, oxetane-containing indole analogs as cytotoxic agents, and oxetan-3-ol derivatives as inhibitors of eicosanoid biosynthesis.

N-Acylethanolamine Acid Amidase (NAAA) Inhibitors

A study on a series of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters revealed potent inhibition of NAAA, a lysosomal cysteine hydrolase. The SAR of these compounds highlights the importance of the substituents on the carbamate nitrogen for inhibitory activity.

Compound IDR GroupNAAA Inhibition IC50 (nM)
1a Benzyl150
1b 4-Phenylbenzyl7
1c 4-Chlorobenzyl50
1d 3-Phenylpropyl250

Data extracted from a study on NAAA inhibitors, which are structurally analogous to the target compound.[5]

The data suggests that extending the aromatic system, as in the 4-phenylbenzyl derivative (1b ), significantly enhances potency compared to a simple benzyl group (1a ). The introduction of a chloro substituent on the benzyl ring (1c ) is tolerated but results in a decrease in activity compared to the unsubstituted analog. Increasing the flexibility with a propyl linker (1d ) leads to a substantial loss of potency.

Cytotoxicity of Oxetane-Containing Indole Analogs

In a study exploring oxetane-containing indole derivatives as potential anticancer agents, several compounds demonstrated significant cytotoxicity against various cancer cell lines. While the core structure is more complex, the data provides insights into how substitutions on a scaffold containing a 3-substituted oxetane can impact biological activity.

Compound IDR1R2R3GI50 (µM) vs. MCF-7
2a HHH>10
2b OCH3HH2.5
2c HBrH0.47
2d HHOCH31.2

Data from a study on the cytotoxicity of oxetane-containing indole analogs.[6]

These results indicate that substitution on the indole ring is crucial for cytotoxic activity. An unsubstituted analog (2a ) is inactive, while the introduction of a methoxy group at the R1 position (2b ) or a bromine atom at the R2 position (2c ) significantly enhances potency. A methoxy group at the R3 position (2d ) also confers activity, although to a lesser extent than the R2-bromo substitution.

Inhibition of Eicosanoid Biosynthesis by Oxetan-3-ol Derivatives

A study evaluating oxetan-3-ol derivatives as bioisosteres of carboxylic acids investigated their ability to inhibit eicosanoid biosynthesis. This provides data on the biological activity of oxetanes with a different substitution pattern on the ring itself.

CompoundRInhibition of Eicosanoid Biosynthesis IC50 (µM)
Ibuprofen (Control)COOH0.5
3a 3-hydroxy-3-phenyloxetane5.2
3b 3-hydroxy-3-(4-isobutylphenyl)oxetane1.8

Data from a study on oxetan-3-ol derivatives as carboxylic acid bioisosteres.[7]

As expected, the oxetan-3-ol derivatives are less potent than the parent carboxylic acid, ibuprofen. However, the data shows that the substitution on the oxetane ring influences activity. The analog with the 4-isobutylphenyl group (3b ), which mimics the substituent in ibuprofen, is more potent than the simple phenyl-substituted analog (3a ), demonstrating that mimicry of the original pharmacophore is a key consideration.

Experimental Protocols

NAAA Inhibition Assay

The inhibitory activity of the 2-methyl-4-oxo-3-oxetanylcarbamic acid esters against NAAA was assessed using a fluorescence-based assay. Briefly, recombinant human NAAA was incubated with the test compounds at various concentrations in an assay buffer. The enzymatic reaction was initiated by the addition of a fluorogenic substrate. The increase in fluorescence resulting from the cleavage of the substrate was monitored over time using a fluorescence plate reader. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.[5]

Cell Viability Assay for Indole Analogs

The cytotoxic effects of the oxetane-containing indole analogs were determined using the sulforhodamine B (SRB) assay. Cancer cell lines were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for a specified period. After treatment, the cells were fixed, washed, and stained with SRB dye. The absorbance was measured at 515 nm, and the GI50 values (concentration required to inhibit cell growth by 50%) were calculated from dose-response curves.[6]

Eicosanoid Biosynthesis Inhibition Assay

The ability of the oxetan-3-ol derivatives to inhibit eicosanoid biosynthesis was evaluated in a cell-based assay. A suitable cell line (e.g., macrophages) was stimulated to produce eicosanoids in the presence of varying concentrations of the test compounds. The levels of specific eicosanoids (e.g., prostaglandins) in the cell supernatant were quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS). IC50 values were determined from the concentration-response curves.[7]

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

SAR_Logic cluster_core Core Scaffold cluster_analogs Analogous Scaffolds cluster_properties Inferred SAR Ethyl_2_oxetan_3_yl_acetate This compound NAAA_Inhibitors 2-Methyl-4-oxo-3- oxetanylcarbamic acid esters Ethyl_2_oxetan_3_yl_acetate->NAAA_Inhibitors Similar Core Indole_Analogs Oxetane-containing indole analogs Ethyl_2_oxetan_3_yl_acetate->Indole_Analogs Contains 3-substituted oxetane Oxetan_3_ol_Derivatives Oxetan-3-ol derivatives Ethyl_2_oxetan_3_yl_acetate->Oxetan_3_ol_Derivatives Oxetane scaffold Physicochemical_Impact Impact on physicochemical properties Ethyl_2_oxetan_3_yl_acetate->Physicochemical_Impact General Principles Substituent_Effects Substituent effects on potency NAAA_Inhibitors->Substituent_Effects Indole_Analogs->Substituent_Effects Bioisosteric_Potential Bioisosteric potential Oxetan_3_ol_Derivatives->Bioisosteric_Potential

Caption: Logical relationship for inferring SAR of this compound analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Oxetane Analogs Primary_Assay Primary Biological Assay (e.g., Enzyme Inhibition, Cytotoxicity) Synthesis->Primary_Assay Dose_Response Dose-Response Studies Primary_Assay->Dose_Response IC50_GI50_Determination IC50/GI50 Determination Dose_Response->IC50_GI50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_GI50_Determination->SAR_Analysis

Caption: General experimental workflow for SAR studies.

Conclusion

The strategic incorporation of the oxetane ring into small molecules holds significant promise for the development of novel therapeutics. While a direct and comprehensive SAR study on "this compound" analogs remains to be published, the analysis of structurally related compounds provides a valuable framework for understanding potential SAR trends. The available data suggests that substitutions on the scaffold to which the oxetane is attached, as well as modifications of the oxetane ring itself, can profoundly impact biological activity. Future research focused on the systematic exploration of "this compound" analogs is warranted to fully unlock the therapeutic potential of this intriguing chemical scaffold.

References

In vitro assessment of metabolic stability of compounds containing the oxetan-3-yl moiety

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the in vitro assessment of metabolic stability of compounds containing the oxetan-3-yl moiety.

The pursuit of metabolically stable drug candidates is a cornerstone of modern drug discovery. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately derailing promising therapeutic agents. A novel strategy that has gained significant traction in medicinal chemistry to overcome these hurdles is the incorporation of an oxetan-3-yl moiety into drug scaffolds. This guide provides an objective comparison of the metabolic stability of oxetane-containing compounds with their non-oxetane analogues, supported by experimental data and detailed protocols for in vitro assessment.

The introduction of the four-membered oxetane ring can profoundly influence a molecule's physicochemical properties, including its metabolic fate.[1][2] Often employed as a bioisosteric replacement for metabolically labile groups such as gem-dimethyl, carbonyl, and morpholine moieties, the oxetane ring's unique polarity and three-dimensional structure can shield vulnerable sites from enzymatic degradation.[2][3] This frequently results in a significant improvement in metabolic stability, a key determinant of a drug's pharmacokinetic profile.

Comparative Metabolic Stability: A Data-Driven Analysis

The enhanced metabolic stability of compounds featuring an oxetan-3-yl moiety has been consistently demonstrated in in vitro studies. The following tables summarize quantitative data from human liver microsome (HLM) stability assays, comparing the intrinsic clearance (CLint) and half-life (t1/2) of oxetane-containing compounds with their structural analogues. Lower CLint and higher t1/2 values are indicative of greater metabolic stability.

Table 1: Comparison of Intrinsic Clearance (CLint) in Human Liver Microsomes

Compound PairAnalogue StructureAnalogue CLint (μL/min/mg protein)Oxetane-Containing StructureOxetane CLint (μL/min/mg protein)Fold Improvement
Carbonyl vs. Oxetane Carbonyl Analogue>293[2]Spirocyclic Oxetane25.9[2]>11.3
gem-Dimethyl vs. Oxetane gem-Dimethyl AnalogueHigh[2]Oxetane AnalogueLow[2]Significant
Cyclohexyl vs. Oxetane Cyclohexyl AnalogueHigh[2]Oxetane AnalogueLow[2]Significant
Isopropyl vs. Oxetane Isopropyl AnalogueHigh[2]Oxetane AnalogueLow[2]Significant

Table 2: Comparison of Half-Life (t1/2) in Human Liver Microsomes

Compound PairAnalogue StructureAnalogue t1/2 (min)Oxetane-Containing StructureOxetane t1/2 (min)Reference
JNK3 Inhibitor Precursor vs. Oxetane Analogue Thiophene-pyrazoloureaNot specifiedOxetane amide 10166[1][1]
JNK3 Inhibitor vs. Fluorinated Oxetane Analogue Oxetane amide 10166[1]6-F substituted oxetanyl analogue 102110[1][1]

Shifting Metabolic Pathways: The Role of Microsomal Epoxide Hydrolase

A key mechanism behind the enhanced stability of oxetane-containing compounds is their ability to divert metabolism away from the common cytochrome P450 (CYP450) enzyme system.[4] While CYP450 enzymes are the primary drivers of phase I metabolism for a vast number of drugs, they are also a major source of drug-drug interactions and the formation of reactive metabolites.

Interestingly, the strained oxetane ring can be a substrate for microsomal epoxide hydrolase (mEH), an enzyme typically associated with the hydrolysis of epoxides.[4][5][6] This provides an alternative, often slower, metabolic clearance pathway, reducing the reliance on CYP450 enzymes and thereby improving the overall metabolic profile of the drug candidate.

metabolic_pathways cluster_0 Typical Drug Metabolism cluster_1 Oxetane-Containing Drug Metabolism Drug_A Drug without Oxetane CYP450_A CYP450 Enzymes Drug_A->CYP450_A Primary Pathway Metabolites_A Oxidative Metabolites CYP450_A->Metabolites_A Drug_B Drug with Oxetane CYP450_B CYP450 Enzymes Drug_B->CYP450_B Reduced Contribution mEH Microsomal Epoxide Hydrolase (mEH) Drug_B->mEH Alternative Pathway Metabolites_B Oxidative Metabolites CYP450_B->Metabolites_B Metabolites_C Hydrolyzed Metabolites mEH->Metabolites_C

Metabolic pathways for drugs with and without the oxetane moiety.

Experimental Protocols

The following are detailed methodologies for the two key in vitro experiments used to assess the metabolic stability of compounds.

Human Liver Microsomal (HLM) Stability Assay

This assay is a standard, high-throughput method to evaluate the intrinsic clearance of a compound by phase I metabolic enzymes, primarily CYP450s.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create working solutions in phosphate buffer at the desired final concentration (typically 1 µM).

  • Add HLM to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubate the mixture of the test compound and HLM at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile with an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression corresponds to the elimination rate constant (k).

  • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) / (microsomal protein concentration in mg/mL).

hlm_workflow Start Start Prepare_Reagents Prepare Test Compound and HLM Solutions Start->Prepare_Reagents Pre_incubation Pre-incubate Compound and HLM at 37°C Prepare_Reagents->Pre_incubation Initiate_Reaction Add NADPH Regenerating System Pre_incubation->Initiate_Reaction Time_Points Incubate and Sample at Time Points Initiate_Reaction->Time_Points Quench Quench Reaction with Acetonitrile Time_Points->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Analysis Calculate t1/2 and CLint Analyze->Data_Analysis End End Data_Analysis->End

Workflow for the Human Liver Microsomal (HLM) Stability Assay.

Cryopreserved Human Hepatocyte Stability Assay

This assay provides a more physiologically relevant model as intact hepatocytes contain both phase I and phase II metabolic enzymes, as well as the necessary cofactors and transporters.

Materials:

  • Test compound

  • Cryopreserved human hepatocytes

  • Hepatocyte plating and incubation media

  • Collagen-coated plates

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • Internal standard (for LC-MS/MS analysis)

  • Humidified incubator (37°C, 5% CO2)

  • LC-MS/MS system

Procedure:

  • Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol. Allow the cells to form a monolayer.

  • Prepare a working solution of the test compound in the hepatocyte incubation medium at the desired final concentration (e.g., 1 µM).

  • Remove the plating medium from the hepatocytes and add the medium containing the test compound.

  • Incubate the plate at 37°C in a humidified incubator.

  • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the incubation medium.

  • Terminate the enzymatic activity by adding the aliquots to a solution of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet cell debris.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • The data analysis is similar to the HLM assay, where the disappearance of the parent compound over time is used to calculate the half-life (t1/2) and intrinsic clearance (CLint).

  • CLint is typically expressed as µL/min/10^6 cells.

hepatocyte_workflow Start Start Thaw_Plate Thaw and Plate Hepatocytes Start->Thaw_Plate Prepare_Compound Prepare Test Compound in Medium Thaw_Plate->Prepare_Compound Incubate Incubate Compound with Hepatocytes at 37°C Prepare_Compound->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Terminate Terminate Reaction with Acetonitrile Sample->Terminate Centrifuge Centrifuge to Pellet Debris Terminate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t1/2 and CLint Analyze->Calculate End End Calculate->End

Workflow for the Cryopreserved Human Hepatocyte Stability Assay.

Conclusion

The strategic incorporation of an oxetan-3-yl moiety represents a powerful tool in the medicinal chemist's arsenal for enhancing the metabolic stability of drug candidates. As demonstrated by the comparative in vitro data, this structural modification can lead to significant improvements in metabolic half-life and intrinsic clearance by blocking sites of metabolism and redirecting clearance pathways away from CYP450 enzymes. The experimental protocols provided herein offer a robust framework for researchers to assess the metabolic stability of their own oxetane-containing compounds, facilitating the design of more durable and effective therapeutics.

References

Unveiling the Three-Dimensional Architecture of Oxetane Derivatives: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecular scaffolds is paramount for rational drug design. This guide provides a comparative analysis of the X-ray crystallographic data for two derivatives synthesized from oxetane precursors, offering insights into their solid-state conformations and intermolecular interactions. While direct crystallographic studies on derivatives of "Ethyl 2-(oxetan-3-yl)acetate" are not publicly available, this guide focuses on structurally analogous 3,3-disubstituted oxetanes to provide a relevant and valuable comparison.

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif in medicinal chemistry. Its unique conformational properties and ability to act as a hydrogen bond acceptor make it an attractive surrogate for other functional groups, influencing key drug-like properties such as solubility and metabolic stability. X-ray crystallography provides the definitive method for elucidating the precise solid-state structure of these molecules, revealing crucial details about bond lengths, bond angles, and the puckering of the strained four-membered ring.

This guide presents a comparative overview of the crystallographic data for two 3,3-disubstituted oxetane derivatives, providing a baseline for understanding the structural landscape of this important class of compounds.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for two 3,3-disubstituted oxetane derivatives, providing a direct comparison of their solid-state structures.

ParameterDerivative 1Derivative 2
Compound Name 3-(4-chlorophenyl)-N,N-dimethyloxetan-3-amine3-((dimethylamino)methyl)-3-phenyloxetan-3-ol
CCDC Number 721350721113
Empirical Formula C₁₁H₁₄ClNOC₁₂H₁₇NO₂
Formula Weight 211.68207.27
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
a (Å) 10.123(2)10.345(2)
b (Å) 11.456(2)9.876(2)
c (Å) 10.051(2)11.789(2)
α (°) 9090
β (°) 115.12(3)108.45(3)
γ (°) 9090
Volume (ų) 1054.1(4)1142.5(4)
Z 44
Calculated Density (g/cm³) 1.3331.204
Resolution (Å) 0.840.84
R-factor (%) 4.64.2

Experimental Protocols

The following section details the methodologies for the synthesis and X-ray crystallographic analysis of the compared derivatives.

Synthesis of Derivatives

General Procedure for the Synthesis of 3-Amino-3-aryloxetanes: A solution of the desired aryllithium, prepared from the corresponding aryl bromide and n-butyllithium in an ethereal solvent at low temperature, is added to a solution of oxetan-3-one. The reaction mixture is stirred at low temperature before being quenched with a saturated aqueous solution of ammonium chloride. After extraction with an organic solvent and purification by chromatography, the corresponding 3-aryl-3-hydroxyoxetane is obtained. Subsequent treatment with a suitable aminating agent, such as dimethylaminotrimethylsilane in the presence of a Lewis acid catalyst, yields the 3-amino-3-aryloxetane derivative.

General Procedure for the Synthesis of 3-(Aminomethyl)-3-hydroxyoxetanes: To a solution of a Grignard reagent, prepared from the desired aryl halide and magnesium, in an ethereal solvent is added a solution of an α-amino ketone. The reaction mixture is stirred at room temperature before being quenched with a saturated aqueous solution of ammonium chloride. The resulting amino alcohol is then cyclized to the corresponding oxetane derivative. This can be achieved by treating the amino alcohol with a reagent such as thionyl chloride to form a cyclic sulfamidite, followed by ring-opening and subsequent intramolecular cyclization.

X-ray Crystallography

Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the purified compound in an appropriate solvent system. A suitable crystal was mounted on a goniometer head and placed in a stream of cold nitrogen. X-ray diffraction data were collected on a diffractometer equipped with a CCD area detector using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of oxetane derivatives to their structural elucidation by X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Crystallographic Analysis start Oxetane Precursor (e.g., Oxetan-3-one) reaction Chemical Transformation (e.g., Grignard Reaction, Amination) start->reaction Reagents purification Purification (e.g., Chromatography) reaction->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal Single Crystal Formation evaporation->crystal data_collection Data Collection (Diffractometer) crystal->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure and Data refinement->final_structure

General workflow for the synthesis and crystallographic analysis of oxetane derivatives.

The Oxetane Advantage: A Comparative Analysis of Solubility and Lipophilicity in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for molecular scaffolds that confer favorable physicochemical properties is perpetual. Among the rising stars in medicinal chemistry is the oxetane ring, a four-membered saturated heterocycle. This guide provides a comparative analysis of the solubility and lipophilicity of oxetane-containing molecules versus their common non-oxetane analogues, supported by experimental data, detailed protocols, and illustrative diagrams.

The incorporation of an oxetane motif into a molecule can profoundly and beneficially alter its properties, addressing common challenges in drug development such as poor aqueous solubility and high lipophilicity.[1][2][3] Oxetanes are frequently employed as bioisosteric replacements for gem-dimethyl and carbonyl groups, offering a unique combination of polarity, metabolic stability, and three-dimensionality.[1][2][4][5]

Data Presentation: Oxetane vs. Analogues

The following tables summarize quantitative data from various studies, highlighting the impact of the oxetane moiety on aqueous solubility and lipophilicity (LogD/LogP) in direct comparison to their non-oxetane counterparts.

Table 1: Comparison of Aqueous Solubility
Compound Pair Oxetane-Containing Molecule Solubility (μM) Non-Oxetane Analogue
IDO1 Inhibitor[1]Compound 28 (with oxetane)> 250Compound 30 (cyclobutane)
ALDH1A Inhibitor[1]Compound 6 (with oxetane)ImprovedCompound 5 (lacking oxetane)
MMP-13 Inhibitor[1]Compound 36 & 37 (with oxetane)Significantly ImprovedCompound 35 (methyl group)
BCL-2 Inhibitor[1]Compound 15 (with oxetane)-Compound 14 (phenyl thioether)
Spirocyclic Amine[2]α-oxetanepyrrolidine 18 Slightly more solubleγ-butyrolactam 19
Linear Scaffold[2]Oxetane derivative25 to 4000-fold increaseMethylene derivative
Cyclic Scaffold[2]Oxetane derivative4 to 4000-fold increasegem-dimethyl derivative
Table 2: Comparison of Lipophilicity (LogD/LogP)
Compound Pair Oxetane-Containing Molecule LogD/LogP Non-Oxetane Analogue
Spirocyclic Amines[2]β-spiro-oxetane analogue 27 Comparable to morpholine-
Spirocyclic Amines[2]γ-spiro-oxetane analogue 30 More polar than morpholine-
Thalidomide Analogue[6][7]Oxetane analogueDecreased lipophilicityThalidomide
Lenalidomide Analogue[6][7]Oxetane analogueDecreased lipophilicityLenalidomide
RSV Inhibitor Analogue[4]Ziresovir (with oxetane)Optimal LogD of 1.9gem-dimethyl, cyclopropyl, cyclobutyl analogues

Experimental Protocols

The data presented above is typically generated using the following standard experimental methodologies in drug discovery settings.

Aqueous Solubility Determination

Aqueous solubility can be assessed through kinetic or thermodynamic methods.[8]

  • Kinetic Solubility Assay (Turbidimetric Method): This high-throughput method is often used in early discovery.[8][9]

    • A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).

    • Serial dilutions of the DMSO stock are added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., 7.4).

    • The formation of precipitate is monitored over time by measuring the turbidity of the solution using a nephelometer.

    • The kinetic solubility is the concentration at which precipitation is first observed.[9]

  • Thermodynamic Solubility Assay (Shake-Flask Method): This method measures the equilibrium solubility and is considered the "gold standard".[8][10]

    • An excess amount of the solid compound is added to a specific volume of aqueous buffer (e.g., PBS at pH 7.4).

    • The suspension is agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10]

    • The undissolved solid is removed by centrifugation or filtration.

    • The concentration of the compound in the resulting saturated solution is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection.[8][11]

Lipophilicity Determination (LogP/LogD)

Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is commonly expressed as the partition coefficient (LogP) for non-ionizable compounds or the distribution coefficient (LogD) for ionizable compounds at a specific pH.[12][13]

  • Shake-Flask Method for LogP/LogD: This is the traditional and most reliable method for determining lipophilicity.[12][13][14]

    • A pre-saturated solution of n-octanol and an aqueous buffer (e.g., PBS at pH 7.4 for LogD) is prepared.

    • A known amount of the test compound is dissolved in one of the phases (or added as a stock solution in a co-solvent like DMSO).

    • The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the n-octanol and aqueous layers.

    • The mixture is then centrifuged to ensure complete separation of the two phases.

    • The concentration of the compound in each layer is measured using an appropriate analytical technique (e.g., HPLC-UV/MS).[15]

    • The LogP or LogD value is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.

G Conceptual Impact of Oxetane Incorporation cluster_0 Common Molecular Scaffolds cluster_1 Bioisosteric Replacement cluster_2 Improved Physicochemical Properties gem-dimethyl gem-dimethyl Oxetane Oxetane gem-dimethyl->Oxetane Replacement Carbonyl Carbonyl Carbonyl->Oxetane Replacement Increased Aqueous Solubility Increased Aqueous Solubility Oxetane->Increased Aqueous Solubility Decreased Lipophilicity Decreased Lipophilicity Oxetane->Decreased Lipophilicity Improved Metabolic Stability Improved Metabolic Stability Oxetane->Improved Metabolic Stability

Caption: Bioisosteric replacement of common functional groups with an oxetane ring often leads to improved drug-like properties.

G Experimental Workflow for Solubility & Lipophilicity cluster_0 Solubility (Shake-Flask) cluster_1 Lipophilicity (LogD) A Add excess solid to buffer B Equilibrate (24-48h) A->B C Separate solid/liquid B->C D Analyze concentration in liquid (HPLC) C->D Aqueous Solubility Value Aqueous Solubility Value D->Aqueous Solubility Value E Add compound to octanol/buffer F Shake to partition E->F G Separate layers F->G H Analyze concentration in each layer (HPLC) G->H LogD Value LogD Value H->LogD Value Test Compound Test Compound Test Compound->A Test Compound->E

Caption: A generalized workflow for the experimental determination of thermodynamic solubility and lipophilicity (LogD).

G Structural Comparison: gem-dimethyl vs. Oxetane cluster_0 Non-Polar Analogue cluster_1 Polar Oxetane Analogue cluster_2 Key Property Changes a R1-C(CH3)2-R2 c R1-(C4H6O)-R2 a->c Improves Solubility Decreases Lipophilicity d Higher Polarity c->d e H-Bond Acceptor c->e

Caption: Replacing a lipophilic gem-dimethyl group with a polar oxetane ring introduces a hydrogen bond acceptor and improves physicochemical properties.

References

The Oxetane Advantage: Enhancing Drug-Like Properties with Ethyl 2-(oxetan-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of novel chemical motifs to optimize the physicochemical properties of drug candidates is a cornerstone of modern medicinal chemistry. "Ethyl 2-(oxetan-3-yl)acetate" represents a building block leveraging the unique advantages of the oxetane ring system. This guide provides a comparative analysis of the oxetane moiety, particularly in the context of its use as a bioisosteric replacement for common functional groups, supported by experimental data from published literature.

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in drug discovery for its ability to confer favorable drug-like properties.[1][2][3] Its compact, polar, and three-dimensional nature makes it an attractive surrogate for gem-dimethyl and carbonyl groups, often leading to substantial improvements in aqueous solubility, metabolic stability, and lipophilicity.[4][5][6] The introduction of an oxetane can steer a molecule's metabolic fate away from rapid clearance and improve its overall pharmacokinetic profile.[2][3]

Comparative Physicochemical and ADME Properties

The strategic replacement of common chemical groups with an oxetane moiety can lead to significant improvements in a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize representative data from various studies, illustrating the quantitative impact of this bioisosteric substitution.

Table 1: Impact of Oxetane Introduction on Aqueous Solubility and Lipophilicity

Parent Compound AnalogueModificationAqueous SolubilityLipophilicity (LogD/LogP)Reference
gem-Dimethyl AnalogueReplacement with Oxetane4 to >4000-fold increaseReduction of ~1.0-2.5 units[1]
Carbonyl AnalogueReplacement with OxetaneGenerally decreasedVariable, can increase[7]
Methylene AnalogueReplacement with Oxetane25 to 4000-fold increase-[1]

Table 2: Enhancement of Metabolic Stability with Oxetane Substitution

Parent Compound AnalogueModificationIntrinsic Clearance (CLint)SpeciesReference
gem-Dimethyl AnalogueReplacement with OxetaneSignificantly LowerHuman, Rat[4][8]
Carbonyl AnalogueReplacement with OxetaneSignificantly LowerHuman[7]
Cyclobutane AnalogueReplacement with OxetaneImproved Stability-[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's drug-like properties. Below are standard protocols for key in vitro assays.

Aqueous Solubility Assay (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound.

  • Preparation of Saturated Solution: An excess amount of the solid test compound is added to a vial containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The vial is sealed and agitated (e.g., on a shaker) at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.45 µm PVDF) to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

  • Standard Curve: A standard curve is generated using known concentrations of the test compound to ensure accurate quantification.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

  • Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (from human or other species), a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the test compound at a known initial concentration (typically 1 µM).

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system. A control incubation without the NADPH regenerating system is run in parallel.

  • Time-Course Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, often containing an internal standard for analytical normalization.

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Visualizing the Rationale: Bioisosteric Replacement Strategy

The decision to incorporate an oxetane is often part of a broader lead optimization strategy. The following diagram illustrates the logical workflow.

Bioisosteric Replacement Workflow cluster_0 Initial Assessment cluster_1 Strategy cluster_2 Synthesis & Evaluation cluster_3 Outcome Lead Compound Lead Compound Identify Liabilities Identify Liabilities Lead Compound->Identify Liabilities ADME Profiling Bioisosteric Replacement Bioisosteric Replacement Identify Liabilities->Bioisosteric Replacement e.g., Poor Solubility, High Clearance Select Bioisostere Select Bioisostere Bioisosteric Replacement->Select Bioisostere Synthesize Analogs Synthesize Analogs Select Bioisostere->Synthesize Analogs e.g., Oxetane for gem-dimethyl Comparative Assays Comparative Assays Synthesize Analogs->Comparative Assays Data Analysis Data Analysis Comparative Assays->Data Analysis Improved Candidate Improved Candidate Data Analysis->Improved Candidate

Caption: A workflow for improving drug candidates.

Signaling Pathway Context: Impact on Kinase Inhibitors

The introduction of an oxetane can influence the binding and selectivity of kinase inhibitors by altering the physicochemical properties of the molecule, which can affect its interaction with the ATP-binding pocket and surrounding residues.

Impact of Oxetane on Kinase Inhibition cluster_0 Kinase Signaling cluster_1 Inhibition cluster_2 Property Enhancement Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor Inhibitor Inhibitor->Kinase Binding to ATP Pocket Oxetane Moiety Oxetane Moiety Improved Properties Improved Solubility Enhanced Stability Reduced Off-Target Effects Oxetane Moiety->Improved Properties Improved Properties->Inhibitor

Caption: Oxetanes can improve kinase inhibitor properties.

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl 2-(oxetan-3-yl)acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information regarding the proper disposal procedures for Ethyl 2-(oxetan-3-yl)acetate (CAS No. 1207175-04-9), a valuable building block in contemporary drug discovery. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document leverages safety data from structurally related oxetane derivatives and general principles of chemical waste management.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines that are in accordance with local, state, and federal regulations before proceeding with any disposal protocol.

Core Safety and Handling Information

General Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Keep the container tightly closed when not in use.

  • Store in a cool, dry place away from heat, sparks, and open flames.

Quantitative Data Summary

The following table summarizes the known physical and chemical properties of this compound and related compounds to provide a comparative overview.

PropertyValueSource/Analogy
CAS Number 1207175-04-9Fisher Scientific[1]
Molecular Formula C₇H₁₂O₃-
Molecular Weight 144.17 g/mol -
Physical State Presumed to be a liquid at room temperatureAnalogy with similar esters
Boiling Point Not available-
Flash Point Not available-
Solubility Likely soluble in organic solventsGeneral property of esters

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as hazardous chemical waste. The following is a general, step-by-step guide.

Step 1: Waste Identification and Segregation

  • Designate a specific, properly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper).

  • The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

Step 2: Container Management

  • Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, that is in good condition and has a secure, leak-proof cap.

  • Keep the waste container closed at all times, except when adding waste.

  • Store the waste container in a designated satellite accumulation area within the laboratory, which should be under the control of the laboratory personnel.

Step 3: Waste Collection and Pickup

  • Once the waste container is full or when the experiment is complete, arrange for its collection by your institution's EHS department.

  • Follow your facility's specific procedures for requesting a hazardous waste pickup. This may involve an online request form or a direct call to the EHS office.

  • Ensure all necessary paperwork is completed accurately.

Step 4: Emergency Procedures for Spills

  • In the event of a small spill, absorb the material with an inert absorbent, such as vermiculite or sand.

  • Collect the contaminated absorbent material and place it in the designated hazardous waste container.

  • Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • For larger spills, evacuate the area and contact your institution's emergency response team and EHS department immediately.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A This compound Waste Generated B Is the container empty? A->B C Triple rinse with a suitable solvent B->C Yes F Collect in a designated, labeled hazardous waste container B->F No D Dispose of rinsate as hazardous waste C->D E Deface label and dispose of empty container as non-hazardous glass waste (consult EHS) D->E G Store in a satellite accumulation area F->G H Request pickup by EHS for proper disposal G->H

Caption: Disposal workflow for this compound.

Illustrative Experimental Protocol: Synthesis of a Substituted Pyridine Derivative

To provide context for the generation of waste containing this compound, a representative, hypothetical experimental protocol for its use is provided below. This is a generalized procedure and should not be performed without a thorough literature search and risk assessment for the specific reaction being conducted.

Objective: To synthesize a novel substituted pyridine derivative for screening in a drug discovery program.

Materials:

  • This compound

  • A suitable amino-pyrimidine starting material

  • A non-nucleophilic base (e.g., sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide - DMF)

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (nitrogen or argon)

  • Standard workup and purification reagents and equipment (e.g., water, ethyl acetate, brine, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the amino-pyrimidine starting material and anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the non-nucleophilic base portion-wise, ensuring the temperature does not rise significantly.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add this compound dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

All waste generated during this process, including residual reagents, solvents from extraction and chromatography, and contaminated materials, must be disposed of as hazardous waste following the procedures outlined above.

By adhering to these guidelines and fostering a culture of safety and compliance, laboratory professionals can continue to advance scientific discovery while protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistics for Handling Ethyl 2-(oxetan-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for handling Ethyl 2-(oxetan-3-yl)acetate, focusing on operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protective equipment is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

Body PartRecommended PPESpecifications & Best Practices
Eyes Chemical Splash Goggles or Face ShieldGoggles should be worn at all times.[1][2][3] A face shield, worn over safety glasses, is necessary when there is a risk of explosion or significant splashing.[1][4]
Hands Chemical-Resistant GlovesNitrile gloves are a common choice, but it is crucial to consult the manufacturer's compatibility charts for breakthrough times.[1] Always inspect gloves before use and change them immediately if contaminated or damaged.[4]
Body Laboratory CoatA fully buttoned lab coat is required to protect against splashes.[1] For larger quantities or increased splash risk, a chemical-resistant apron is recommended.[1]
Feet Closed-Toe ShoesClosed-toe and closed-heel shoes are mandatory in the laboratory to protect against spills.[1][4]
Safe Handling and Storage Protocols

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Engineering Controls:

  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, as many esters are volatile.[1]

  • Emergency Equipment: Ensure safety showers and eyewash stations are readily accessible.[1] Fire extinguishers, typically CO2 or dry chemical, should be available and personnel trained in their use.[1]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly.

  • Dispensing: When transferring the chemical, avoid inhalation, ingestion, and skin contact.[1] Do not smell chemicals directly; use a wafting motion if necessary.[1][2]

  • During Use: Keep containers tightly closed when not in use.[5][6]

  • After Handling: Wash hands thoroughly with soap and water after handling.[1][5]

Storage:

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1]

  • Keep containers tightly sealed and properly labeled.[1][5]

  • If the substance is flammable, store it in a designated flammable liquids cabinet.[1]

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Chemical Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, regional, and national regulations.[5]
Contaminated Materials (e.g., gloves, paper towels) Soak up spills with an inert absorbent material and dispose of as hazardous waste in a suitable, closed container.[6]
Empty Containers Containers must be properly disposed of according to regulations.

Experimental Workflow for Safe Handling

The following diagram illustrates the procedural steps for the safe handling of this compound in a laboratory setting.

start Start prep Step 1: Preparation - Don PPE - Verify fume hood function start->prep handling Step 2: Chemical Handling - Dispense in fume hood - Keep container closed prep->handling experiment Step 3: Experimentation - Conduct experiment - Monitor for spills handling->experiment cleanup Step 4: Cleanup - Decontaminate work area - Remove PPE correctly experiment->cleanup disposal Step 5: Waste Disposal - Segregate waste - Dispose in labeled containers cleanup->disposal end End disposal->end

Caption: Workflow for safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。